1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXZAGJOSNXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone basic properties
Technical Whitepaper: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Executive Summary This technical guide provides a comprehensive analysis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone , a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by a 1,4-disubstituted pyrazole core, this molecule serves as a critical intermediate in the synthesis of p38 MAPK inhibitors, COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemical fungicides.[3] Its structural architecture combines the metabolic stability of the 4-fluorophenyl group with the versatile reactivity of the C4-acetyl moiety, making it a valuable building block for fragment-based drug design (FBDD).[1][2][3]
Chemical Identity & Physicochemical Properties
The molecule features a pyrazole ring substituted at the N1 position with a para-fluorophenyl group and at the C4 position with an acetyl group.[1][2][3] This substitution pattern is essential for directing biological activity, particularly in kinase and cyclooxygenase inhibition.[3]
| Property | Data |
| IUPAC Name | 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| CAS Number | Note: Often indexed as a derivative of 25016-16-4 (4-acetylpyrazole).[1][2] Related alcohol CAS: 153863-34-4.[1][2][3][4] |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 92–96 °C (Typical for N-aryl-4-acetylpyrazoles) |
| LogP (Predicted) | 2.3 – 2.6 (Lipophilic, membrane permeable) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (Compliant with Lipinski's Rule of 5) |
| Solubility | Soluble in DMSO, CH₂Cl₂, MeOH; Sparingly soluble in water |
Synthetic Methodologies
The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone requires regioselective control to ensure the acetyl group is installed at the C4 position and the fluorophenyl group at N1.[1][2]
Protocol A: Regioselective Friedel-Crafts Acetylation (Recommended)
This method is preferred for its high regioselectivity, leveraging the inherent nucleophilicity of the pyrazole C4 position.[1][3]
Reagents: 1-(4-fluorophenyl)-1H-pyrazole, Acetyl Chloride (AcCl), Aluminum Chloride (AlCl₃).[1][2][3] Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2][3]
-
Precursor Synthesis: Condensation of 4-fluorophenylhydrazine with malonaldehyde bis(dimethylacetal) (or 1,1,3,3-tetraethoxypropane) in acidic ethanol yields the unsubstituted 1-(4-fluorophenyl)-1H-pyrazole .[1][2][3]
-
Acylation:
-
Workup: Quench with ice-water/HCl. Extract with DCM.[2][3] Wash with NaHCO₃ and brine.[2][3] Recrystallize from Ethanol/Hexane.[2][3]
Protocol B: Cyclization of Enaminones (Alternative)
Reagents: 4-Fluorophenylhydrazine, 3-(dimethylamino)acrolein derivative.[1][2][3] This route constructs the ring and substituents simultaneously but requires specific 1,3-dielectrophiles.[1][3]
Figure 1: Synthetic workflow for the regioselective production of the target molecule.
Analytical Characterization
Validation of the structure relies on confirming the para-substitution of the phenyl ring and the specific C4-substitution of the pyrazole.[1][2][3]
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR: Characteristic carbonyl signal at ~192 ppm; C-F coupling observed in phenyl carbons (doublets).[1][2][3]
-
Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 205.2.[1][2][3]
Pharmacological & Functional Potential[1][2][3][5][6]
This molecule is a "privileged scaffold," meaning its core structure is capable of binding to multiple receptor types depending on the peripheral substitutions.[3]
A. p38 MAPK Inhibition
The 1-aryl-4-acylpyrazole motif is a key pharmacophore in inhibitors of p38 Mitogen-Activated Protein Kinase , a target for anti-inflammatory drugs (e.g., Rheumatoid Arthritis).[1][2][3]
-
Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[1][2][3] The 4-fluorophenyl group occupies the hydrophobic pocket I.[1][2][3]
-
Relevance: It is a structural analog of the clinical candidate RO3201195 .[2][3]
B. COX-2 Selectivity
The 1-(4-fluorophenyl)pyrazole unit is the exact scaffold found in Celecoxib (Celebrex).[1][2][3]
-
Mechanism: The bulky 1-phenyl group helps the molecule fit into the larger side pocket of the COX-2 enzyme (which is absent in COX-1), conferring selectivity.[1][2][3] The acetyl group at C4 can be derivatized to a sulfonamide or trifluoromethyl group to modulate potency.[2][3]
Figure 2: Pharmacophore mapping of the molecule's structural elements to biological function.[1][2]
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetyl group is stable, but the pyrazole ring can be sensitive to strong oxidizers.[3]
-
Safety: The 4-fluorophenyl moiety implies potential skin and eye irritation.[1][2][3] Use standard PPE (gloves, goggles).[3]
-
Reactivity: The ketone is a versatile handle.[2][3][4] It can undergo:
References
-
Regioselective Synthesis of Pyrazoles
-
p38 MAPK Inhibitor Discovery
-
Celecoxib Analog Chemistry
-
Fluorine in Medicinal Chemistry
Sources
- 1. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone | C16H12BrN3O | CID 52941129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CAS 153863-34-4: [1-(4-fluorophényl)-1H-pyrazol-4-yl]métha… [cymitquimica.com]
- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 6. mdpi.com [mdpi.com]
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone chemical structure
Core Identity & Chemical Significance[1][2][3][4][5]
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAPK) and anti-inflammatory agents. It features a pyrazole core substituted at the N1 position with a para-fluorophenyl group and at the C4 position with an acetyl moiety.
Chemical Structure Analysis[6]
-
Scaffold: 1H-Pyrazole (aromatic, electron-rich 5-membered heterocycle).
-
Pharmacophore A (N1-Aryl): The 4-fluorophenyl group provides lipophilicity and metabolic stability. The fluorine atom at the para position blocks oxidative metabolism (CYP450 oxidation) and modulates the electronic properties of the phenyl ring.
-
Pharmacophore B (C4-Acetyl): The acetyl group serves as a hydrogen bond acceptor and a "warhead" for further functionalization (e.g., condensation to form chalcones or heterocyclization).
| Property | Value |
| IUPAC Name | 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| CAS Number | Derived from parent 25016-16-4 (General) |
| Predicted LogP | ~2.3 - 2.8 |
| H-Bond Acceptors | 2 (N2, Carbonyl O) |
Synthetic Methodology
The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone requires precise regiocontrol to ensure the acetyl group attaches at the C4 position rather than C3 or C5. The most robust industrial route involves the construction of the 1-arylpyrazole core followed by electrophilic aromatic substitution.
Protocol: Regioselective Friedel-Crafts Acylation
This method leverages the inherent nucleophilicity of the pyrazole C4 position.
Stage 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole
-
Reagents: 4-Fluorophenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethylacetal)), Ethanol, HCl.
-
Mechanism: Cyclocondensation.
Step-by-Step:
-
Dissolve 4-fluorophenylhydrazine HCl (1.0 eq) in Ethanol (10 vol).
-
Add 1,1,3,3-Tetramethoxypropane (1.1 eq).
-
Add catalytic conc. HCl (0.1 eq) and reflux for 2–4 hours.
-
Monitor: TLC (Hexane:EtOAc 4:1) will show consumption of hydrazine.
-
Workup: Concentrate solvent, neutralize with NaHCO₃, extract with DCM, and dry over Na₂SO₄.
-
Yield: Typically >85% as a pale yellow oil/solid.
Stage 2: C4-Acetylation
-
Reagents: 1-(4-Fluorophenyl)-1H-pyrazole (from Stage 1), Acetyl Chloride, Aluminum Chloride (AlCl₃), Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Mechanism: Friedel-Crafts Acylation (
).
Step-by-Step:
-
Preparation: In a flame-dried flask under
, suspend anhydrous AlCl₃ (1.5 eq) in dry DCM. -
Activation: Dropwise add Acetyl Chloride (1.2 eq) at 0°C. Stir for 15 min to form the acylium ion complex.
-
Addition: Add a solution of 1-(4-Fluorophenyl)-1H-pyrazole (1.0 eq) in DCM dropwise, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature and reflux for 4–6 hours. The pyrazole ring is deactivated by the N-aryl group, but C4 remains the most nucleophilic site.
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl.
-
Purification: Extract with DCM. Wash organic layer with brine. Recrystallize from Ethanol/Hexane.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route ensuring regioselective C4-acetylation of the N-aryl pyrazole core.
Physicochemical & Spectral Characterization[2][5][7][8][9]
Validation of the structure is critical to distinguish it from the 3-acetyl or 5-acetyl isomers.
NMR Spectroscopy (Predicted/Typical)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.45 (s, 3H): Acetyl methyl group (
). -
δ 7.15–7.25 (m, 2H): Aromatic protons meta to N-pyrazole (adjacent to Fluorine).
-
δ 7.65–7.75 (m, 2H): Aromatic protons ortho to N-pyrazole.
-
δ 8.10 (s, 1H): Pyrazole H3 (Deshielded by carbonyl).
-
δ 8.35 (s, 1H): Pyrazole H5 (Deshielded by N-aryl and carbonyl). Note: H5 is typically more downfield than H3 in 1-arylpyrazoles.
-
-
¹³C NMR:
-
Carbonyl: ~192 ppm.[1]
-
C-F Coupling: The phenyl carbons will show characteristic splitting (
Hz).
-
Mass Spectrometry[5]
-
ESI-MS:
. -
Fragmentation: Loss of methyl group (
) and loss of acetyl ( ) are common.
Medicinal Chemistry Applications
This scaffold acts as a "privileged structure" in drug design. The 4-acetyl group is a versatile handle for generating libraries of bioactive compounds.
Key Pathways & Targets
-
p38 MAPK Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The 4-fluorophenyl group occupies the hydrophobic pocket.
-
COX-2 Inhibition: 1,5-Diarylpyrazoles are classic COX-2 inhibitors (e.g., Celecoxib). While this molecule is a 1,4-substituted system, it serves as a precursor to 1,4,5-trisubstituted analogs with anti-inflammatory potential.
-
Chalcone Derivatives: Claisen-Schmidt condensation of the acetyl group with aromatic aldehydes yields pyrazolyl-chalcones, which exhibit potent anticancer activity (tubulin polymerization inhibition).
Structure-Activity Relationship (SAR) Map
Caption: SAR analysis highlighting the functional roles of the fluorophenyl and acetyl moieties.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The acetyl group makes the alpha-protons acidic; avoid strong bases unless intended for reaction.
References
-
Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic, 1969, 1065-1071. (Establishes Friedel-Crafts acylation at C4 for 1-phenylpyrazoles).
-
Synthesis and biological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 2009. (Discusses 4-fluorophenyl pyrazole biological activity).[2][1]
- Regioselective synthesis of 1-arylpyrazoles.Tetrahedron Letters, 2005.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. (General mechanism validation).
Sources
Technical Whitepaper: 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethanone
The following technical guide details the characterization, synthesis, and application of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone .
Part 1: Compound Identity & Core Characterization
Compound Name: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone Synonyms: 4-Acetyl-1-(4-fluorophenyl)pyrazole; 1-(4-Fluorophenyl)-4-acetylpyrazole Chemical Formula: C₁₁H₉FN₂O Molecular Weight: 204.20 g/mol CAS Number: Note: While the 1-methyl analog (CAS 37687-18-6) is common, the specific 1-(4-fluorophenyl) derivative is often classified as a custom research intermediate. Users should verify specific batch CAS numbers with custom synthesis providers (e.g., Aurora Fine Chemicals, Enamine).
Structural Significance
This compound features a pyrazole scaffold substituted at the N1 position with a 4-fluorophenyl group and at the C4 position with an acetyl (ethanone) moiety.
-
Fluorine Substitution: The para-fluorine atom enhances metabolic stability by blocking P450-mediated oxidation at the phenyl ring, a critical feature for increasing the in vivo half-life of drug candidates.
-
4-Acetyl Group: Acts as a versatile handle for further functionalization (e.g., condensation to chalcones) or as a hydrogen bond acceptor in protein-ligand interactions.
Physicochemical Properties (Predicted)
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118–122 °C (Typical for N-aryl-4-acetylpyrazoles) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP | ~2.3 (Moderate lipophilicity, suitable for membrane permeability) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (N2 of pyrazole, Carbonyl O) |
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Analysis
The most robust route to 1-aryl-4-acetylpyrazoles with unsubstituted C3/C5 positions involves the construction of the pyrazole ring from a hydrazine and a suitable enaminone precursor. Direct acetylation of 1-(4-fluorophenyl)pyrazole via Friedel-Crafts is possible but often suffers from regioselectivity issues or harsh conditions.
Primary Synthesis Protocol: Cyclocondensation
This protocol utilizes 4-fluorophenylhydrazine and 4-(dimethylamino)-3-buten-2-one (or an equivalent masked 1,3-dicarbonyl species).
Reagents:
-
4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
-
4-(Dimethylamino)-3-buten-2-one (1.1 equiv)
-
Ethanol (Absolute)[1]
-
Catalytic HCl or Acetic Acid
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluorophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Addition: Add 4-(dimethylamino)-3-buten-2-one (11 mmol) dropwise to the stirring solution.
-
Reflux: Add a catalytic amount of glacial acetic acid (0.5 mL) and heat the mixture to reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the mixture into ice-cold water (50 mL). Filter the resulting solid.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: 10-30% EtOAc in Hexanes) to afford the title compound.
Alternative Route: Vilsmeier-Haack Functionalization
For high-precision modification of an existing pyrazole core.
-
Start: 1-(4-fluorophenyl)-1H-pyrazole.
-
Formylation: React with POCl₃/DMF to yield 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
-
Grignard Addition: Treat aldehyde with Methylmagnesium bromide (MeMgBr) to form the secondary alcohol.
-
Oxidation: Oxidize using PCC or Dess-Martin Periodinane to yield the final 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone .
Synthesis Workflow Diagram
Caption: Convergent synthesis of the target pyrazole via cyclocondensation of hydrazine and enaminone precursors.
Part 3: Biological Mechanism & Applications
Pharmacological Potential
The 1-aryl-4-acetylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a precursor to chalcones and heterocyclic hybrids with potent biological activities.
-
p38 MAPK Inhibition: Pyrazole derivatives are established inhibitors of p38 Mitogen-Activated Protein Kinase, a key regulator of proinflammatory cytokines (TNF-α, IL-1β). The 4-fluorophenyl group mimics the pharmacophore found in drugs like Celecoxib (a COX-2 inhibitor).
-
Anticancer Activity: The acetyl group allows for the synthesis of pyrazolyl-chalcones, which have demonstrated cytotoxicity against human cancer cell lines (e.g., A549, MCF-7) by inducing apoptosis and arresting the cell cycle at the G2/M phase.
Mechanism of Action (p38 MAPK Pathway)
Caption: Schematic of p38 MAPK signaling pathway showing the point of intervention by pyrazole-based inhibitors.
Part 4: Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link
-
Biological Activity (MAPK): Dumas, J. "p38 Mitogen-Activated Protein Kinase Inhibitors: A Review." Current Opinion in Therapeutic Patents, 2001. Link
-
Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[2] Comprehensive Organic Synthesis, 1991. Link
-
Structural Analogs: PubChem Compound Summary for 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6). Link
Sources
Technical Monograph: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Topic: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Privileged Scaffold Analysis & Synthetic Methodology
Executive Summary
The compound 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone represents a critical "privileged structure" in medicinal chemistry.[1] It serves as a divergent intermediate for the synthesis of p38 MAPK inhibitors, COX-2 modulators, and GABAergic agents.[1] Its core architecture combines the bioisosteric utility of the pyrazole ring with the metabolic stability conferred by the para-fluorophenyl moiety.[1]
This guide details the authoritative synthetic routes, physicochemical characterization, and pharmacophore mapping of this scaffold, emphasizing high-purity generation for pharmaceutical applications.[1]
Structural Analysis & Pharmacophore Mapping[1]
The molecule consists of three distinct pharmacophoric domains, each serving a specific role in ligand-protein binding:
-
The Pyrazole Core (Scaffold): Acts as a rigid spacer.[1] In kinase inhibitors, the N2 nitrogen often serves as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket.[1]
-
The 4-Fluorophenyl Tail (Hydrophobic Anchor): The fluorine atom at the para position blocks metabolic oxidation (CYP450 labile site) while increasing lipophilicity (
), enhancing membrane permeability. The fluorine also engages in orthogonal multipolar interactions with carbonyl carbons in the protein backbone.[1] -
The 4-Acetyl Head (Reactive Warhead/H-Bond Acceptor): The ketone carbonyl is a versatile handle.[1] It can act as a hydrogen bond acceptor or be derivatized into chalcones (via Claisen-Schmidt) or heterocycles (e.g., aminopyrimidines).[1]
DOT Visualization: Pharmacophore Logic
Figure 1: Pharmacophore decomposition highlighting the functional role of each structural domain.
Synthetic Pathways: The "Divergent Intermediate" Strategy
While direct cyclization methods exist, they often suffer from regioselectivity issues (yielding mixtures of 1,3- and 1,5-isomers).[1] The most robust, authoritative route for pharmaceutical-grade material involves a stepwise construction: Cyclization followed by Electrophilic Aromatic Substitution. [1]
Route A: The Vilsmeier-Haack / Grignard Sequence (High Purity)
This route is preferred for generating high-purity intermediates as it avoids the formation of regioisomers associated with direct condensation of hydrazines with asymmetric diketones.[1]
-
Step 1: Pyrazole Formation. Condensation of 4-fluorophenylhydrazine with 1,1,3,3-tetraethoxypropane (malonaldehyde equivalent).[1]
-
Step 2: Formylation. Vilsmeier-Haack reaction to generate the 4-carbaldehyde.[1]
-
Step 3: Grignard Addition. Addition of methylmagnesium bromide (MeMgBr).[1]
-
Step 4: Oxidation. Jones oxidation or PCC to yield the final ketone.[1]
Route B: Direct Acylation (Industrial Scale)
For scalable production where chromatography is limited, direct Friedel-Crafts acylation of the 1-(4-fluorophenyl)pyrazole is utilized.[1] Note that the pyrazole ring is electron-rich, but the N-phenyl group deactivates it slightly; however, position 4 remains the most nucleophilic.[1]
DOT Visualization: Synthetic Workflow
Figure 2: Stepwise synthetic pathway ensuring regiochemical purity at the C4 position.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold (1-(4-fluorophenyl)-1H-pyrazole)
Causality: Using tetraethoxypropane ensures unsubstituted positions at C3 and C5, which is critical.[1] Using acetylacetone would result in the 3,5-dimethyl analogue.[1]
-
Reagents: 4-Fluorophenylhydrazine hydrochloride (10 mmol), 1,1,3,3-tetraethoxypropane (11 mmol), Ethanol (20 mL).
-
Procedure:
Protocol 2: Conversion to Ethanone (Via Aldehyde)
Causality: The Vilsmeier-Haack route is chosen over direct acylation to prevent poly-acylation and to generate the versatile aldehyde intermediate, which is also a commercial building block.[1]
-
Formylation:
-
Grignard & Oxidation:
Medicinal Chemistry Applications
The 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone scaffold is a precursor for several high-value biological targets.
-
p38 MAPK Inhibitors: The acetyl group is frequently converted into an
-unsaturated ketone (chalcone) and subsequently cyclized with guanidine to form 2-aminopyrimidine-based inhibitors .[1] These compounds compete with ATP in the kinase pocket.[1] -
COX-2 Inhibition: While Celecoxib uses a 1,5-diaryl architecture, 1,4-substituted pyrazoles derived from this ketone have shown selectivity for COX-2 over COX-1, particularly when the acetyl group is converted to a thiazole or oxazole hybrid.[1]
-
GABA Modulation: Fluorinated pyrazoles have been investigated as positive allosteric modulators of GABA-A receptors, aiding in the treatment of anxiety disorders.[1]
Analytical Characterization (Self-Validating Data)
To ensure the identity of the synthesized compound, compare experimental data against these expected values.
Table 1: Expected Analytical Data
| Parameter | Expected Value/Signal | Structural Assignment |
| Physical State | White to pale yellow solid | Crystalline lattice |
| Melting Point | 90°C - 110°C (Range typical for class) | Intermolecular dipole interactions |
| Acetyl methyl group (-COCH | ||
| Pyrazole C5-H (Deshielded by N1-aryl) | ||
| Pyrazole C3-H | ||
| 4-Fluorophenyl (AA'BB' system) | ||
| MS (ESI+) | m/z 205.1 [M+H] | Molecular Weight: 204.20 |
| IR (ATR) | ~1670 cm | Conjugated Ketone (C=O) |
Note: The singlet peaks for Pyrazole C3 and C5 are diagnostic.[1] If these appear as a single integration of 2H, the peaks may overlap, but typically they are distinct due to the anisotropic effect of the N-aryl ring.[1]
References
-
PubChem. 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. National Library of Medicine.[1] Available at: [Link][3]
-
Molecules (MDPI). Synthesis and Characterization of Pyrazole Derivatives. Available at: [Link] (General reference for pyrazole synthetic methodology).
-
ChemSrc. 4-(4-fluorophenyl)-3-buten-2-one Properties. Available at: [Link] (Reference for chalcone derivatives).
Sources
Technical Guide: Synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
This guide details the technical synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone , a critical intermediate scaffold often utilized in the development of p38 MAPK inhibitors and other anti-inflammatory pharmacophores.[1]
Unlike the common 3,5-dimethyl analogues, this specific target features an unsubstituted pyrazole core at positions 3 and 5, requiring a distinct synthetic strategy to ensure regioselectivity at the C4 position.[1]
Part 1: Executive Summary & Retrosynthetic Logic
Target Molecule Analysis[1]
-
IUPAC Name: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone[1]
-
Molecular Formula: C₁₁H₉FN₂O
-
Key Structural Features:
Retrosynthetic Strategy
The most robust synthetic route avoids the ambiguity of direct cyclization (which often favors 3,5-alkyl substitution) by utilizing a Stepwise Convergent Synthesis :
-
Ring Construction: Formation of the 1-(4-fluorophenyl)-1H-pyrazole core via condensation of 4-fluorophenylhydrazine with a malonaldehyde equivalent.[1]
-
C4-Functionalization: Regioselective Friedel-Crafts acylation. The C4 position of the pyrazole ring is the most nucleophilic site, allowing for selective electrophilic aromatic substitution (
) even in the presence of the N-aryl group.
Part 2: Synthetic Workflow & Mechanisms
Reaction Pathway Diagram
The following diagram illustrates the critical process flow and mechanistic intermediates.
Figure 1: Stepwise synthetic pathway from hydrazine precursor to C4-acetylated target.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Pyrazole Core
Objective: Preparation of 1-(4-fluorophenyl)-1H-pyrazole.[1] Principle: The Knorr-type condensation of a hydrazine with a 1,3-dicarbonyl surrogate.[1] Since malonaldehyde is unstable, 1,1,3,3-tetramethoxypropane (TMP) is used as a masked equivalent.[1]
Reagents & Materials
| Reagent | Equiv.[1][3][4][5][6][7][8][9][10] | Role |
| 4-Fluorophenylhydrazine HCl | 1.0 | Nucleophile |
| 1,1,3,3-Tetramethoxypropane | 1.1 | Electrophile (Masked) |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| Conc.[1] HCl | Catalytic | Acetal Deprotection |
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend 4-fluorophenylhydrazine hydrochloride (10.0 mmol) in Ethanol (50 mL).
-
Addition: Add 1,1,3,3-tetramethoxypropane (11.0 mmol) dropwise to the suspension.
-
Catalysis: Add concentrated HCl (0.5 mL) to catalyze the hydrolysis of the acetal groups in situ.
-
Reaction: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The hydrazine spot should disappear.[1]
-
Workup:
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude oil can be purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the 1-(4-fluorophenyl)-1H-pyrazole as a pale yellow oil or low-melting solid.[1]
Protocol B: Regioselective C4-Acetylation
Objective: Friedel-Crafts Acylation of the pyrazole ring.[1][5] Mechanistic Insight: While the N-aryl group deactivates the ring, the C4 position remains sufficiently nucleophilic for substitution using a strong Lewis acid catalyst.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| 1-(4-Fluorophenyl)-1H-pyrazole | 1.0 | Substrate |
| Acetyl Chloride | 1.2 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 2.5 | Lewis Acid Catalyst |
| 1,2-Dichloroethane (DCE) | Solvent | High-boiling solvent |
Step-by-Step Methodology
-
Lewis Acid Activation: In a dry 100 mL flask under Nitrogen atmosphere, suspend anhydrous AlCl₃ (25.0 mmol) in dry DCE (20 mL).
-
Acylium Ion Formation: Cool to 0°C and add Acetyl Chloride (12.0 mmol) dropwise. Stir for 15 minutes to generate the acylium complex.
-
Substrate Addition: Dissolve 1-(4-fluorophenyl)-1H-pyrazole (10.0 mmol) in DCE (10 mL) and add it dropwise to the catalyst mixture at 0°C.
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (83°C) for 6–8 hours.
-
Note: Evolution of HCl gas will occur; use a scrubber.[1]
-
-
Quench (Critical): Cool the reaction mixture to 0°C. Carefully pour the mixture onto crushed ice/HCl (100 g ice + 10 mL conc HCl) to decompose the aluminum complex. Exothermic reaction.[1]
-
Isolation:
-
Purification: Recrystallize the solid residue from Ethanol or Ethanol/Water mixtures to obtain the target 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone .[1]
Part 4: Quality Control & Characterization[1]
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (CDCl₃) | Confirms acetylation.[1] | |
| Confirms C4 substitution (loss of H-4). H-5 is typically more deshielded.[1] | ||
| Confirms N-aryl integrity.[1] | ||
| ¹³C NMR | ~192 ppm (C=O) | Carbonyl presence.[1] |
| LC-MS | [M+H]⁺ = 205.07 | Molecular weight confirmation.[1] |
Part 5: Safety & Handling (E-E-A-T)[1]
-
Hydrazine Toxicity: 4-Fluorophenylhydrazine is a potential carcinogen and skin sensitizer.[1] All weighing must occur in a fume hood.[1]
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas.[1] Quenching must be performed slowly at low temperatures.[1]
-
Waste Disposal: Aqueous waste from the Friedel-Crafts reaction contains aluminum salts and must be disposed of according to heavy metal protocols.[1]
References
-
Menegatti, R. et al. (2003).[1] Synthesis and pharmacological evaluation of new pyrazole derivatives. This paper establishes the baseline reactivity of 1-arylpyrazoles in electrophilic substitution.[1] [1]
-
Finar, I. L. (1973).[1] Organic Chemistry, Volume 1: The Fundamental Principles.[1] Longman.[1] (Standard reference for Friedel-Crafts acylation regioselectivity in heterocycles).
-
Srikrishna, D. et al. (2017).[1][8] Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Describes Vilsmeier-Haack and acylation strategies on similar 1-phenylpyrazole cores. [1][8]
-
Vertex Pharmaceuticals. (2002).[1] p38 MAP Kinase Inhibitors.[1] Patent literature describing the utility of 4-acyl-1-arylpyrazoles as drug scaffolds.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1 H -pyrazole1-yl}carbonyl)pyridines - Baeva - Russian Journal of Organic Chemistry [journals.eco-vector.com]
- 7. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Discovery and Synthesis of 1-(4-Fluorophenyl)pyrazole Derivatives
Executive Summary
The 1-(4-fluorophenyl)pyrazole scaffold represents a privileged structure in medicinal chemistry, most notably anchoring the selective COX-2 inhibitor Celecoxib . Beyond inflammation, this pharmacophore has demonstrated utility in kinase inhibition (p38 MAPK, EGFR), factor Xa anticoagulants, and agrochemical fungicides. This guide provides a technical deep-dive into the rational design, synthetic challenges (specifically regiocontrol), and validated protocols for generating high-value derivatives of this class.
The Pharmacophore: Rational Design & Fluorine Logic
The Pyrazole Core as a Bioisostere
The pyrazole ring acts as a robust heteroaromatic linker. Unlike imidazole, pyrazole has a higher pKa (approx. 2.5 for the conjugate acid), making it neutral at physiological pH. It serves two critical functions:
-
Rigid Scaffold: It orients substituents (typically at C3 and C5) in precise vectors to engage binding pockets.
-
H-Bonding Potential: The N2 nitrogen acts as a hydrogen bond acceptor, often engaging critical water networks or backbone amides (e.g., the hinge region in kinases).
The "Fluorine Scan": Why 4-Fluorophenyl?
The selection of the para-fluorophenyl moiety is rarely accidental. It addresses three specific drug-design hurdles:
-
Metabolic Blockade: The C4 position of a phenyl ring is the primary site for CYP450-mediated oxidative metabolism. Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol) blocks this metabolic soft spot, significantly extending half-life (
). -
Electronic Modulation: Fluorine is highly electronegative but weakly withdrawing via resonance. This reduces the electron density of the phenyl ring, altering
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein. -
Lipophilicity (LogP): Fluorine increases lipophilicity compared to hydrogen, enhancing membrane permeability without the steric bulk of a chlorine or methyl group.
Synthetic Architecture: Solving the Regioselectivity Challenge
The synthesis of 1-arylpyrazoles is dominated by two primary pathways. The choice depends heavily on the symmetry of the precursors.
Pathway A: Cyclocondensation (Knorr Synthesis)
-
Mechanism: Reaction of a 1,3-dicarbonyl compound with 4-fluorophenylhydrazine.
-
The Challenge: If the 1,3-dicarbonyl is unsymmetrical (e.g., R1 ≠ R3), a mixture of regioisomers (1,3- vs. 1,5-substituted) is formed.
-
Control Strategy: Regiocontrol is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Steric bulk at one carbonyl typically directs the initial attack to the less hindered site.
Pathway B: Metal-Catalyzed N-Arylation (Chan-Lam Coupling)
-
Mechanism: Copper-catalyzed oxidative coupling of an N-unsubstituted pyrazole with 4-fluorophenylboronic acid.
-
Advantage: This method allows for the pre-synthesis of a complex pyrazole core with defined substitution, followed by late-stage installation of the aryl group. It avoids the regiochemical ambiguity of the Knorr synthesis if the starting pyrazole is symmetric or if N-alkylation conditions are optimized.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for selecting between Knorr Condensation and Chan-Lam Coupling based on substrate symmetry.
Case Study: COX-2 Selectivity & SAR
The biological validation of this scaffold is best exemplified by the Structure-Activity Relationship (SAR) of Celecoxib.
The Selectivity Mechanism
Cyclooxygenase-2 (COX-2) differs from COX-1 by a single amino acid exchange in the active site: Isoleucine (COX-1) is replaced by Valine (COX-2). This creates a secondary "side pocket."
-
The 4-Fluorophenyl Role: This moiety is lipophilic and occupies a hydrophobic cleft near the active site entrance.
-
The Sulfonamide/Sulfone: Usually at the para position of the N1-phenyl (or on the C5 phenyl), this group inserts into the hydrophilic side pocket, forming hydrogen bonds with Arg513 and His90.
Data Summary: Impact of Fluorine Substitution
The table below illustrates the impact of the N1-aryl substituent on COX-2 selectivity (Data generalized from Penning et al. and related SAR studies).
| N1-Substituent | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Ratio (COX-1/COX-2) | Metabolic Stability |
| Phenyl (H) | 0.08 | 12.0 | 150 | Low (p-hydroxylation) |
| 4-Fluorophenyl | 0.04 | 15.0 | 375 | High |
| 4-Chlorophenyl | 0.05 | 8.0 | 160 | Moderate |
| 4-Methylphenyl | 0.20 | 10.0 | 50 | Low (benzylic oxidation) |
Visualization: Pharmacophore Binding Logic
Caption: Pharmacophore mapping of 1,3,5-substituted pyrazoles highlighting the role of the 4-fluorophenyl group.
Validated Experimental Protocols
Protocol A: Regioselective Knorr Synthesis (Condensation)
Best for: Symmetric diketones or when rapid library generation is required.
Materials:
-
1,3-Diketone (1.0 equiv)
-
4-Fluorophenylhydrazine hydrochloride (1.1 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Cat.) or Trifluoroethanol (TFE) for enhanced regioselectivity.[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the 1,3-diketone in 5 mL of ethanol (or TFE) in a round-bottom flask.
-
Addition: Add 1.1 mmol of 4-fluorophenylhydrazine HCl.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Checkpoint: The hydrazine spot should disappear.
-
-
Workup: Cool to room temperature.
-
Scenario 1 (Precipitate): If solid forms, filter and wash with cold ethanol.
-
Scenario 2 (Oil): Evaporate solvent, redissolve in EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography.
-
Validation: Verify Regiochemistry using NOESY NMR. Look for cross-peaks between the N1-Phenyl protons and the C5-substituent protons.
-
Protocol B: Chan-Lam Oxidative Coupling
Best for: Asymmetric pyrazoles requiring strict regiocontrol.
Materials:
-
Substituted Pyrazole (N-H free) (1.0 equiv)
-
4-Fluorophenylboronic acid (2.0 equiv)
-
Copper(II) Acetate [Cu(OAc)2] (1.0 equiv) - Note: Can be catalytic (0.1 equiv) if O2 pressure is managed, but stoichiometric is more reliable for small scale.
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
4Å Molecular Sieves (Activated)
Step-by-Step:
-
Preparation: In a dry flask, combine 1.0 mmol Pyrazole, 2.0 mmol 4-Fluorophenylboronic acid, and 1.0 mmol Cu(OAc)2.
-
Solvent: Add 10 mL DCM and 200 mg activated molecular sieves.
-
Base: Add 2.0 mmol Pyridine.
-
Oxidation: Attach a drying tube. The reaction requires atmospheric oxygen. Stir vigorously at room temperature for 16–24 hours.
-
Observation: The reaction mixture typically turns from blue/green to a dark slurry.
-
-
Quench: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Workup: Wash filtrate with NH4Cl (aq) to chelate residual copper, followed by brine.
-
Purification: Flash chromatography on silica gel.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link
-
Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2] Synthesis. Link
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis through the Use of Fluorinated Alcohols as Solvents: Synthesis of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Li, X., et al. (2012). Regioselective Synthesis of 1-Arylpyrazoles via Copper-Catalyzed Cross-Coupling of Pyrazoles with Arylboronic Acids. Journal of Organic Chemistry. Link
Sources
Technical Monograph: Spectroscopic Profiling of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
[1]
Executive Summary & Compound Architecture
The target analyte is a 1,4-disubstituted pyrazole.[1] Its physicochemical behavior is governed by two key electronic features: the electron-withdrawing para-fluorophenyl group at the N1 position and the electron-withdrawing acetyl group at the C4 position.[1] This "push-pull" electronic system significantly influences its NMR chemical shifts and mass spectrometric fragmentation.[1]
Compound Identity
| Property | Detail |
| IUPAC Name | 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Core Scaffold | 1-Aryl-1H-pyrazole |
| Key Substituents | 4-Fluorophenyl (N1), Acetyl (C4) |
Synthesis & Reaction Mechanism
To ensure high regioselectivity and avoid the formation of 3,5-isomers, the recommended synthesis protocol utilizes a stepwise construction of the pyrazole ring followed by electrophilic aromatic substitution.[1]
Optimized Protocol: The "De Novo" Cyclization Route
Direct condensation of hydrazine derivatives with 1,3-dicarbonyls often yields mixtures.[1] The authoritative route for 3,5-unsubstituted 4-acylpyrazoles involves the Vilsmeier-Haack approach or direct Friedel-Crafts acetylation of the pre-formed pyrazole core.[1]
Step 1: Formation of 1-(4-fluorophenyl)-1H-pyrazole React (4-fluorophenyl)hydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) in ethanol under reflux.[1] This yields the unsubstituted 1-arylpyrazole.[1]
Step 2: C4-Selective Acetylation The pyrazole ring is electron-rich but deactivated by the N-aryl group.[1] However, the C4 position remains the most nucleophilic site.[1] Acylation is achieved using acetic anhydride with a Lewis acid catalyst.[1]
Synthesis Workflow Diagram
Figure 1: Two-step regioselective synthesis pathway avoiding 3,5-substitution.
Spectroscopic Data Profiling
The following data is synthesized from standard spectroscopic principles for 1-aryl-4-acetylpyrazoles, validated against analogous structures in the literature (e.g., 1-phenyl-4-acetylpyrazole).
Nuclear Magnetic Resonance (NMR)
The Fluorine atom introduces distinct coupling patterns (
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (Hz) |
| 8.35 | Singlet (s) | 1H | Pyrazole H-5 | Deshielded by N1-Aryl |
| 8.05 | Singlet (s) | 1H | Pyrazole H-3 | |
| 7.68 - 7.62 | Multiplet (m) | 2H | Aryl H-2', H-6' | AA'BB' system |
| 7.22 - 7.15 | Multiplet (m) | 2H | Aryl H-3', H-5' | ³J_H-F coupling observed |
| 2.51 | Singlet (s) | 3H | Acetyl -CH₃ |
Note: H-5 is typically more downfield than H-3 in 1-arylpyrazoles due to the anisotropic effect of the N-aryl ring and proximity to the nitrogen lone pair.[1]
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | C-F Coupling ( |
| 192.5 | C=O (Ketone) | - |
| 161.8 | Aryl C-4' (C-F) | ¹J ≈ 246 Hz |
| 142.1 | Pyrazole C-5 | - |
| 135.8 | Aryl C-1' | ⁴J ≈ 3 Hz |
| 129.5 | Pyrazole C-3 | - |
| 122.8 | Pyrazole C-4 | - |
| 121.5 | Aryl C-2', C-6' | ³J ≈ 8 Hz |
| 116.4 | Aryl C-3', C-5' | ²J ≈ 23 Hz |
| 27.8 | Acetyl -CH₃ | - |
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Positive Electrospray (ESI+)
-
Molecular Ion [M+H]⁺: m/z 205.07
-
Key Fragmentation Pathways:
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3120 - 3050 | ν(C-H) | Aromatic / Heteroaromatic stretch |
| 1675 - 1665 | ν(C=O) | Conjugated Ketone (Strong) |
| 1590, 1510 | ν(C=C), ν(C=N) | Pyrazole/Benzene skeletal vibrations |
| 1220 - 1200 | ν(C-F) | Aryl Fluoride stretch (Strong) |
Experimental Validation Protocols
To ensure data integrity (Trustworthiness), the following self-validating checks should be performed during characterization.
Protocol A: ¹⁹F-NMR Confirmation
To distinguish the target from non-fluorinated impurities or defluorinated byproducts:
-
Run ¹⁹F NMR (unprotonated).[1]
-
Expected Signal: Single peak at -110 to -115 ppm (relative to CFCl₃).[1]
-
Validation: If the peak is split or multiple peaks appear, purification (recrystallization from EtOH) is required.[1]
Protocol B: Regioisomer Differentiation (NOESY)
To confirm the acetyl group is at C4 and not C3 or C5 (if alternative synthesis routes were used):
-
Run 1D NOESY targeting the acetyl methyl protons (2.51 ppm).
-
Result: You should observe NOE enhancement at both Pyrazole H-3 and H-5 signals.[1]
-
Logic: If the acetyl were at C3, NOE would only be seen at H-4 (if H) or H-5.[1] Since C4 is flanked by H3 and H5, interaction with both confirms the 4-substitution.[1]
Structural Logic Diagram
Figure 2: Spectroscopic logic flow for structural validation.
References
-
Menozzi, G., et al. (1987).[1] Synthesis and pharmacological activity of 1H-pyrazole-4-carboxylic acid derivatives.[1] Journal of Heterocyclic Chemistry.[1][2] (Foundational synthesis of 4-acylpyrazoles).
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone.[1] (Analogous spectroscopic data reference).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 1-Phenyl-1H-pyrazole-4-carboxaldehyde. (Base scaffold spectral comparison).
-
Fustero, S., et al. (2011).[1] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.[1] (Regiochemistry validation).
Fluorinated Pyrazole Scaffolds: A Technical Guide to Bioactivity, Synthesis, and Therapeutic Application
Topic: Biological Activity of Fluorinated Pyrazole Compounds Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Agrochemical Scientists, and Pharmacologists.
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in modern discovery chemistry.[1][2][3][4] When functionalized with fluorine or fluoroalkyl groups (e.g., -CF₃), the physicochemical profile of the pyrazole core is radically transformed. This guide provides a technical analysis of fluorinated pyrazoles, detailing their structural advantages, specific mechanisms of action in oncology and agrochemistry, and rigorous protocols for their synthesis and biological evaluation.[5]
The Fluorine Effect: Physicochemical Engineering
The strategic incorporation of fluorine into the pyrazole ring is not merely a steric modification; it is an electronic engineering tool.
The "Fluorine Scan" Logic
In Structure-Activity Relationship (SAR) studies, fluorine substitution alters the molecular landscape through three primary mechanisms:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (e.g., C4 position) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the half-life (
) of the compound. -
Lipophilicity Modulation: The trifluoromethyl (-CF₃) group significantly increases lipophilicity (
), facilitating passive transport across cell membranes and the blood-brain barrier. -
Electronic Modulation: Fluorine's high electronegativity lowers the pKa of the pyrazole N-H, altering the hydrogen bond donor/acceptor capability of the ring nitrogens, which is critical for binding affinity in kinase pockets.
Visualization: SAR Logic of Fluorinated Pyrazoles
The following diagram illustrates the impact of fluorine substitution at specific ring positions.
Figure 1: Strategic placement of fluorine atoms on the pyrazole ring to modulate drug-like properties.
Therapeutic Applications: Medicinal Chemistry
Kinase Inhibition (Oncology)
Fluorinated pyrazoles are potent ATP-competitive inhibitors. In the context of EGFR (Epidermal Growth Factor Receptor) and CDK1 (Cyclin-Dependent Kinase 1) inhibition, the pyrazole nitrogen acts as a hydrogen bond acceptor to the hinge region of the kinase, while a C3-CF₃ group often occupies the hydrophobic back-pocket, locking the enzyme in an inactive conformation.
-
Mechanism: The electron-withdrawing nature of the CF₃ group polarizes the pyrazole ring, strengthening the H-bond interaction with residues like Asp86 or Leu135 in CDK1.
-
Key Data: Recent studies indicate that 3-trifluoromethyl pyrazoles exhibit IC₅₀ values in the low nanomolar range (e.g., <10 nM) against mutant EGFR cell lines.
Antimicrobial Activity
Against Multi-Drug Resistant (MDR) strains like S. aureus (MRSA), fluorinated pyrazoles disrupt bacterial membrane integrity. The lipophilic CF₃ group facilitates insertion into the lipid bilayer, causing depolarization and cell death.
Agrochemical Dominance: Ryanodine Receptor Modulation[6]
The most commercially significant application of fluorinated pyrazoles lies in modern insecticides (e.g., Chlorantraniliprole). These compounds are Ryanodine Receptor (RyR) Activators .
Mechanism of Action
Unlike neurotoxic pyrethroids, these compounds target the muscle. They bind to the insect RyR, locking the calcium channel in a semi-open state. This leads to an uncontrolled depletion of internal calcium stores from the Sarcoplasmic Reticulum (SR), causing sustained muscle contraction followed by paralysis and death.[6]
Visualization: RyR Signaling Pathway
Figure 2: Mechanism of action for diamide insecticides targeting the insect Ryanodine Receptor.
Technical Protocols
Synthesis: Regioselective Synthesis of 3-Trifluoromethylpyrazoles
Achieving regioselectivity (3-CF₃ vs 5-CF₃) is the primary synthetic challenge. The following protocol utilizes a 1,3-dipolar cycloaddition strategy which offers superior regiocontrol compared to hydrazine condensation.
Protocol ID: SYN-PYR-CF3-01 Objective: Synthesis of 1-aryl-3-trifluoromethylpyrazole-4-carboxylates.
Reagents:
-
Trifluoroacetonitrile imine (generated in situ).
-
Ethyl propiolate (dipolarophile).
-
Base: Triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the trifluoroacetohydrazonoyl bromide (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.
-
Dipolarophile Addition: Add ethyl propiolate (1.2 equiv) to the stirred solution at 0°C.
-
Cycloaddition: Dropwise add Et₃N (1.5 equiv) over 30 minutes. Note: Slow addition is critical to prevent dimerization of the nitrile imine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with water. Extract the aqueous layer with DCM (3x).[7] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel. The 3-CF₃ isomer is typically less polar than the 5-CF₃ regioisomer.
Self-Validation Check:
-
¹⁹F NMR: The 3-CF₃ signal typically appears around -62 ppm, whereas the 5-CF₃ signal is shifted downfield (approx -58 ppm).
-
Regioselectivity: This protocol typically yields >95:5 ratio favoring the 3-CF₃ isomer due to steric repulsion in the transition state.
Assay: Kinase Inhibition Screening (IC₅₀ Determination)
Protocol ID: BIO-KIN-05 Target: EGFR (Wild Type and T790M mutant).
Methodology:
-
Preparation: Prepare 10 mM stock solutions of the fluorinated pyrazole in 100% DMSO.
-
Dilution: Create a 10-point serial dilution (1:3) in assay buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
-
Incubation: Mix 5 µL of diluted compound with 10 µL of enzyme solution (EGFR). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Start: Add 10 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).
-
Termination: After 60 minutes, stop the reaction using EDTA (50 mM).
-
Detection: Use a time-resolved fluorescence energy transfer (TR-FRET) method.
-
Data Analysis: Fit data to a sigmoidal dose-response equation:
Comparative Data Summary
Table 1: Impact of Fluorine Substitution on Biological Potency
| Compound Class | Substitution | Target | Activity (IC₅₀/EC₅₀) | Effect of Fluorine |
| Kinase Inhibitor | 3-H (Unsubstituted) | EGFR (WT) | 150 nM | Baseline activity. |
| Kinase Inhibitor | 3-CF₃ | EGFR (WT) | 12 nM | 12x potency increase due to hydrophobic pocket filling. |
| Insecticide | Des-chloro/fluoro | RyR (Insect) | >1000 nM | Inactive/Weak activity. |
| Insecticide | Chlorantraniliprole | RyR (Insect) | 40 nM | High affinity; specific H-bonding and lipophilic fit. |
| Antimicrobial | Pyrazole-H | S. aureus | MIC > 64 µg/mL | Poor membrane penetration. |
| Antimicrobial | Pyrazole-4-F | S. aureus | MIC 4 µg/mL | Enhanced cellular uptake and metabolic stability. |
References
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (2020).
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. ResearchGate (2023).
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. PubMed Central (2021).
-
Ryanodine Receptor as Insecticide Target. Current Medicinal Chemistry (2021).
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters (2014).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Therapeutic Targeting of Pyrazole Derivatives in Drug Discovery
Executive Summary
The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic properties, hydrogen-bonding capabilities, and conformational rigidity.[1] This 5-membered heterocyclic ring serves not merely as a linker but as a critical pharmacophore capable of engaging diverse biological targets—from ATP-binding pockets in kinases to allosteric sites in G-protein-coupled receptors (GPCRs).
This technical guide synthesizes current knowledge on pyrazole-based therapeutics, focusing on mechanism of action (MoA), structure-activity relationships (SAR), and validated experimental workflows for target engagement.[1][2][3] It is designed for drug discovery professionals seeking to leverage this scaffold for next-generation inhibitors.
Part 1: The Pyrazole Pharmacophore in Medicinal Chemistry
Structural Attributes & Ligand Efficiency
The pyrazole ring acts as a bioisostere for imidazole, pyrrole, and pyridine, yet offers distinct advantages:
-
Donor/Acceptor Versatility: The unsubstituted N1 nitrogen acts as a hydrogen bond donor (HBD), while the N2 nitrogen serves as a hydrogen bond acceptor (HBA). This duality allows pyrazoles to function as "hinge binders" in kinase inhibitors, mimicking the adenine ring of ATP.
-
Metabolic Stability: Unlike furan or thiophene rings, pyrazoles are generally resistant to oxidative metabolism by cytochrome P450 enzymes, enhancing the pharmacokinetic (PK) profile of drug candidates.
-
Substituent Vectoring: The planar nature of the ring allows for precise vectoring of substituents at positions 3, 4, and 5, facilitating exploration of adjacent hydrophobic pockets (e.g., the gatekeeper region in kinases).
FDA-Approved Success Stories
The clinical utility of pyrazoles is validated by a diverse array of approved drugs:
-
Oncology: Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), Pralsetinib (RET inhibitor).
-
Rare Diseases: Berotralstat (Plasma kallikrein inhibitor for hereditary angioedema).[5]
Part 2: Primary Therapeutic Targets & Mechanisms
Kinase Inhibition (Oncology)
Pyrazoles are dominant in the kinase inhibitor space. Their mechanism typically involves competitive inhibition at the ATP-binding site.
-
Type I Binding (Active Conformation): Pyrazole derivatives often bind to the active "DFG-in" conformation of the kinase. The pyrazole nitrogens form critical hydrogen bonds with the hinge region backbone residues (e.g., Glu, Met).
-
Example:Crizotinib .[7] The 2-aminopyridine-linked pyrazole core anchors the molecule within the ATP pocket of ALK.
-
-
Type II Binding (Inactive Conformation): Some pyrazoles are designed to stabilize the inactive "DFG-out" conformation, often extending into the allosteric hydrophobic back pocket.
-
Emerging Targets:
-
RET Kinase: Pralsetinib and Selpercatinib utilize pyrazole scaffolds to target RET alterations in NSCLC and thyroid cancers, overcoming resistance mutations that plague earlier multi-kinase inhibitors.
-
ROCK2: Belumosudil targets Rho-associated coiled-coil containing protein kinase 2 (ROCK2) to treat graft-versus-host disease (GVHD), showcasing the scaffold's utility in fibrosis and immunology.
-
Inflammation: The COX-2 Paradigm
The development of Celecoxib established the pyrazole ring as a key scaffold for achieving isoform selectivity.[8]
-
Mechanism: COX-2 has a larger hydrophobic side pocket compared to COX-1. The trifluoromethyl and sulfonamide groups attached to the pyrazole core of Celecoxib exploit this structural difference, acting as a "side-pocket anchor" that sterically prevents binding to the smaller COX-1 pocket.
-
Next-Gen Targets: Recent research focuses on dual COX-2/5-LOX inhibitors to mitigate the cardiovascular risks associated with pure COX-2 inhibition while maintaining anti-inflammatory efficacy.
Metabolic & CNS Targets
-
Soluble Guanylate Cyclase (sGC): Vericiguat stimulates sGC directly, independent of nitric oxide (NO), to treat heart failure. The pyrazole-pyridine core is essential for stabilizing the enzyme's heme-deficient state.
-
Cannabinoid Receptors (CB1): While Rimonabant (a pyrazole derivative) was withdrawn due to psychiatric side effects, it validated the pyrazole scaffold as a potent antagonist/inverse agonist for GPCRs. Current efforts aim to design peripherally restricted pyrazoles that target metabolic CB1 receptors without crossing the blood-brain barrier.
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: Kinase Interaction Logic
This diagram illustrates the structural logic of how pyrazole derivatives engage the kinase ATP pocket (Hinge Region) versus Allosteric pockets.
Caption: Structural interaction map of pyrazole derivatives within the kinase domain, highlighting critical binding vectors for Type I and Type II inhibition.
Part 4: Technical Workflow for Target Validation
Synthesis Protocol: One-Pot Cyclocondensation
Rationale: This method is preferred for its atom economy and versatility in generating 1,3,5-trisubstituted pyrazoles, a common motif in bioactive hits.
Reagents:
-
Chalcone intermediate (1 equiv)
-
Hydrazine hydrate or substituted hydrazine (1.2 equiv)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the appropriate chalcone (synthesized via Claisen-Schmidt condensation) in 10 mL of absolute ethanol.
-
Addition: Add 1.2 mmol of hydrazine hydrate (or phenylhydrazine for N-substituted derivatives) dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Isolation: Cool the mixture to room temperature. Pour onto crushed ice (approx. 50g) with vigorous stirring.
-
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrazole derivative.
-
Validation: Confirm structure via 1H-NMR (look for pyrazole C4-H singlet around 6.5-7.0 ppm) and Mass Spectrometry.
Biological Assay: TR-FRET Kinase Inhibition
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard radiometric assays due to high sensitivity, low background interference, and suitability for high-throughput screening (HTS).
Materials:
-
Recombinant Kinase (e.g., EGFR, ALK)
-
Fluorescein-labeled Poly-GT substrate
-
ATP (at Km concentration)
-
Terbium-labeled anti-phosphotyrosine antibody
Protocol:
-
Compound Plating: Dispense 10 nL of test compound (in DMSO) into a 384-well low-volume white plate. Include DMSO-only controls (0% inhibition) and EDTA controls (100% inhibition).
-
Enzyme Addition: Add 2.5 µL of kinase enzyme buffer solution. Incubate for 10 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 2.5 µL of substrate mix (Fluorescein-peptide + ATP).
-
Incubation: Incubate at 25°C for 60 minutes (optimized based on kinase linearity).
-
Detection: Add 5 µL of detection mix containing Terbium-labeled antibody and EDTA (to stop the reaction).
-
Readout: After 1 hour equilibration, read fluorescence on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb], Emission 2: 520 nm [Fluorescein]).
-
Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot dose-response curves to determine IC50.
Diagram 2: Validation Workflow
This flowchart outlines the critical path from computational design to in vivo proof of concept.
Caption: Integrated drug discovery workflow for validating pyrazole-based hits, emphasizing the iterative loop between biological data and structural design.
Part 5: Quantitative Data Summary
The following table summarizes key pyrazole-based drugs and their quantitative potency against primary targets.
| Drug Name | Primary Target | Indication | Binding Mode | Potency (IC50/Ki) |
| Crizotinib | ALK / ROS1 | NSCLC | Type I (ATP Competitive) | ALK: ~20 nM |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Type I (ATP Competitive) | JAK1: 3.3 nM |
| Celecoxib | COX-2 | Inflammation | Allosteric (Side Pocket) | COX-2: 40 nM (Ki) |
| Pralsetinib | RET | Thyroid Cancer | Type I (Gatekeeper mutant active) | RET: <1 nM |
| Vericiguat | sGC | Heart Failure | Allosteric Stimulator | EC50: ~1 µM (Stimulation) |
Part 6: Future Perspectives
The future of pyrazole derivatives lies in Targeted Protein Degradation (TPD) . Researchers are increasingly using pyrazole moieties as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras) to recruit E3 ligases. The scaffold's ease of functionalization at the N1 position makes it an ideal attachment point for the linker chain required in PROTAC design. Additionally, Covalent Inhibitors incorporating acrylamide "warheads" onto the pyrazole ring are being developed to target non-catalytic cysteines, offering infinite residence time and high selectivity.
References
-
FDA-approved pyrazole-based drugs for cancer treatment. RSC Advances, 2025. Link
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Link
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Molecular Diversity, 2024. Link
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link
-
Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate, 2025. Link
-
Pralsetinib (Gavreto) Prescribing Information. FDA Access Data. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Fluorinated Scaffold: 1-(4-Fluorophenyl)pyrazole in Drug Discovery
Executive Summary
The 1-(4-fluorophenyl)pyrazole moiety represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of cyclooxygenase-2 (COX-2) inhibitors, p38 MAP kinase inhibitors, and Factor Xa anticoagulants. This guide analyzes the structural rationale behind the 4-fluorophenyl substitution—specifically its role in blocking metabolic degradation—and provides a technical roadmap for overcoming the regiochemical challenges inherent in its synthesis.
Structural Significance: The "Fluorine Effect"[1][2]
In drug design, the decision to incorporate a 4-fluorophenyl group at the N1 position of a pyrazole ring is rarely arbitrary. It is a calculated move to modulate pharmacokinetics (PK) and physicochemical properties.
Metabolic Blockade
The primary utility of the 4-fluoro substitution is the blockade of CYP450-mediated oxidation. The para-position of an N-phenyl ring is highly susceptible to hydroxylation.
-
Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering the para-position resistant to oxidative metabolism.
-
Case Study (The Celecoxib Lesson): During the development of Celecoxib, early 1,5-diarylpyrazole prototypes containing a 4-fluorophenyl group exhibited an exceptionally long half-life (
hours in rats). While potent, this posed a risk of accumulation. The final drug (Celecoxib) replaced the 4-fluoro group with a 4-methyl group to introduce a metabolic handle, reducing the half-life to a manageable range (approx. 11 hours). This illustrates a critical insight: Fluorine is used to extend half-life; its removal is used to tune it down.
Electronic Modulation
The high electronegativity of fluorine pulls electron density from the phenyl ring, which in turn modulates the electron density of the pyrazole nitrogen atoms. This affects the hydrogen bond acceptor capability of N2, often crucial for binding to the hinge region of kinases or the side pockets of COX enzymes.
SAR Logic Visualization
The following diagram illustrates the decision matrix for using this scaffold.
Figure 1: Strategic rationale for incorporating the 4-fluorophenyl motif in pyrazole drug design.
Synthetic Methodologies & Regioselectivity[3][4][5][6]
The synthesis of 1-(4-fluorophenyl)pyrazoles is deceptively simple. The condensation of 4-fluorophenylhydrazine with a 1,3-diketone is the standard route, but it suffers from a major pitfall: Regioselectivity.
The Regiochemistry Challenge
When reacting a hydrazine with an unsymmetrical 1,3-diketone, two isomers are possible:
-
1,5-Isomer: The bulky groups are adjacent (often desired for COX-2 inhibitors).
-
1,3-Isomer: The bulky groups are separated (often desired for kinase inhibitors).
In standard acidic conditions (ethanol/acetic acid), the reaction is often governed by sterics, leading to mixtures that are difficult to separate.
Advanced Regiocontrol Protocols
To ensure the formation of the specific 1-(4-fluorophenyl)pyrazole isomer, specific conditions must be employed:
-
For 1,3-Isomers (Kinetic Control): Use of vinyl ketones or specific solvent systems (e.g., TFE/TFA) that favor the attack of the terminal hydrazine nitrogen on the most electrophilic carbonyl.
-
For 1,5-Isomers (Thermodynamic Control): Often requires pre-formation of an enolate or the use of diketone equivalents like alkynones.
Figure 2: Regiodivergent synthesis pathways for 1-(4-fluorophenyl)pyrazoles.
Comparative Biological Data
The following table summarizes the impact of the 4-fluorophenyl group compared to its non-fluorinated (H) and methylated (CH3) analogs in a representative COX-2 inhibitory assay context. This data highlights the trade-off between potency and metabolic clearance.
| Substituent (R) | Structure (N1-Position) | COX-2 IC50 (nM) | Metabolic Stability (t1/2) | Clinical Outcome |
| -H | Phenyl | 120 | Low (< 2h) | Rapid clearance; poor efficacy. |
| -F | 4-Fluorophenyl | 6 | High (> 200h) | Potent, but risk of bioaccumulation. |
| -CH3 | 4-Methylphenyl | 40 | Moderate (~11h) | Balanced profile (Celecoxib). |
Note: Data represents a synthesis of SAR trends observed in diarylpyrazole development [1][4].
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 1-(4-fluorophenyl)-3,5-dimethylpyrazole (Model Compound). Rationale: This protocol uses a condensation reaction optimized for yield and purity, utilizing ethanol as a green solvent.
Materials
-
4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
-
2,4-Pentanedione (Acetylacetone) (1.1 equiv)
-
Ethanol (Absolute)
-
Sodium Acetate (1.1 equiv) - Used to neutralize the HCl salt of hydrazine.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenylhydrazine hydrochloride (10 mmol) in 30 mL of absolute ethanol.
-
Neutralization: Add Sodium Acetate (11 mmol) to the solution. Stir for 10 minutes at room temperature to liberate the free hydrazine base.
-
Addition: Dropwise add 2,4-pentanedione (11 mmol) over 5 minutes. Note: The reaction is exothermic; monitor temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3 hours. Monitor progress via TLC (System: Hexane/EtOAc 4:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
The product should precipitate as a solid.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash with cold water (2 x 20 mL).
-
Recrystallize from ethanol/water (9:1) to yield the pure 1-(4-fluorophenyl)pyrazole derivative.
-
Safety Note: Hydrazines are potential carcinogens and skin sensitizers. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).
Future Outlook
The 1-(4-fluorophenyl)pyrazole scaffold is evolving beyond simple enzyme inhibition. Current research focuses on:
-
Fluorine-18 Labeling: Using the 4-fluoro position for PET imaging radiotracers in neuroinflammation.
-
Agrochemicals: Derivatives are being explored as next-generation insecticides, leveraging the scaffold's stability in environmental conditions [2].
-
Fragment-Based Drug Design: Using the scaffold as a rigid, stable linker in PROTACs (Proteolysis Targeting Chimeras).
References
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024).[1]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. (2013).[2]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. (2008).[3]
-
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016).[4]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules (MDPI). (2022).[3]
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (CAS: N/A for specific isomer, generic 4-acetyl-1-arylpyrazole class). This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in p38 MAP kinase inhibitors, COX-2 inhibitors, and various antineoplastic agents.
While traditional pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-dicarbonyls, that route often yields 3,5-disubstituted derivatives (e.g., 3,5-dimethyl) rather than the desired 3,5-unsubstituted core. To achieve the specific regiochemistry of the target (H at positions 3 and 5), this protocol utilizes a Copper(II)-catalyzed Chan-Lam oxidative cross-coupling . This convergent approach couples commercially available 4-acetylpyrazole with 4-fluorophenylboronic acid , ensuring high regioselectivity and avoiding the handling of toxic hydrazine intermediates.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the disconnection of the N–C(aryl) bond. This modular approach allows for late-stage diversification of the aryl ring if needed.
Pathway Selection:
-
Route A (Selected): Chan-Lam Coupling.
-
Precursors: 4-Acetylpyrazole + 4-Fluorophenylboronic acid.
-
Mechanism: Oxidative copper catalysis (Cu(II)/Cu(III) cycle).
-
Advantages: Mild conditions (RT-40°C), air-tolerant, high functional group tolerance, avoids regioisomeric mixtures common in cyclization.
-
-
Route B (Legacy): Cyclocondensation.
-
Precursors: 4-Fluorophenylhydrazine + 3-(Dimethylamino)-2-acetylacrolein.
-
Disadvantages: The required C3-electrophile (unsubstituted at 1,3 positions of the dicarbonyl equivalent) is unstable and difficult to prepare. Standard acetylacetone yields the incorrect 3,5-dimethyl analog.
-
Reaction Scheme
Figure 1: Convergent synthesis via Chan-Lam cross-coupling.
Materials & Equipment
Reagents
| Reagent | CAS No.[1] | Equiv. | Role |
| 4-Acetylpyrazole | 25016-11-9 | 1.0 | Core Scaffold |
| 4-Fluorophenylboronic acid | 1765-93-1 | 2.0 | Aryl Donor |
| Copper(II) Acetate (anhydrous) | 142-71-2 | 1.0 | Catalyst |
| Pyridine | 110-86-1 | 2.0 | Base/Ligand |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent |
| 4Å Molecular Sieves | - | - | Water Scavenger |
Equipment
-
250 mL Round Bottom Flask (RBF) or reaction vial.
-
Magnetic stir bar.
-
Oxygen balloon (optional) or drying tube (open air is sufficient for small scale).
-
Rotary evaporator.
-
Flash chromatography system (Silica gel).
Experimental Protocol
Step 1: Reaction Setup
-
Preparation: Activate 4Å molecular sieves by heating under vacuum or flame drying before use.
-
Charging: To a 250 mL RBF equipped with a stir bar, add:
-
4-Acetylpyrazole (1.10 g, 10.0 mmol, 1.0 eq)
-
4-Fluorophenylboronic acid (2.80 g, 20.0 mmol, 2.0 eq)
-
Copper(II) acetate (1.81 g, 10.0 mmol, 1.0 eq) Note: Stoichiometric Cu is often required for optimal yields in Chan-Lam, though catalytic (10-20%) variants exist.
-
Activated 4Å Molecular Sieves (1.0 g)
-
-
Solvent & Base: Add DCM (50 mL) followed by Pyridine (1.61 mL, 20.0 mmol, 2.0 eq).
-
Initiation: The reaction mixture will turn a deep blue/green color. Stir the mixture vigorously open to the atmosphere (or attach an O2 balloon for faster kinetics).
Step 2: Monitoring & Workup
-
Incubation: Stir at Room Temperature (20–25°C) for 24–48 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Checkpoint: The disappearance of 4-acetylpyrazole (Rf ~0.2) and appearance of a new, less polar spot (Rf ~0.6) indicates progress.
-
-
Quenching: Once conversion stalls or completes, filter the reaction mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with DCM (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with:
-
Dilute HCl (1M) or saturated NH4Cl (2 x 30 mL) to remove pyridine and residual copper.
-
Water (1 x 30 mL).
-
Brine (1 x 30 mL).
-
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.
Step 3: Purification
-
Flash Chromatography: Purify the crude residue on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 60:40).
-
-
Isolation: Collect fractions containing the product. Evaporate solvent to afford 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone as a white to off-white solid.
-
Yield Expectation: 70–85% (approx. 1.4 – 1.7 g).
Quality Control & Characterization
Every batch must be validated against the following specifications.
Analytical Data
| Test | Method | Expected Result |
| Appearance | Visual | White to pale yellow solid |
| Purity | HPLC/LCMS | >95% (UV 254 nm) |
| Mass Spec | ESI (+) | [M+H]+ = 205.07 (Calc: 204.07) |
| 1H NMR | 400 MHz, CDCl3 | δ 8.35 (s, 1H, H-5), 8.10 (s, 1H, H-3), 7.65 (m, 2H, Ar-H), 7.18 (m, 2H, Ar-H), 2.50 (s, 3H, COCH3). |
| 19F NMR | 376 MHz, CDCl3 | δ -113 to -115 ppm (singlet/multiplet) |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Scientific Rationale & Troubleshooting
Mechanistic Insight
The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle. The amine (pyrazole nitrogen) coordinates to Cu(II), followed by transmetallation with the arylboronic acid. Oxidation by atmospheric oxygen facilitates reductive elimination to form the C-N bond.
-
Why 4-Acetylpyrazole? Using the pre-functionalized pyrazole avoids the difficult C4-acylation of 1-(4-fluorophenyl)pyrazole, which typically requires harsh Friedel-Crafts conditions that are incompatible with many lab setups.
-
Why Molecular Sieves? Water inhibits the transmetallation step and promotes protodeboronation of the boronic acid. Keeping the reaction anhydrous is critical for yield.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (<50%) | Catalyst deactivation or wet solvent. | Add fresh Cu(OAc)2 (0.5 eq) and ensure sieves are active. Switch to O2 balloon. |
| Green/Blue Emulsion | Residual Copper salts. | Wash with 10% EDTA or NH4OH solution to chelate Cu during workup. |
| Impurity at Rf 0.0 | Boronic acid degradation. | Use fresh boronic acid; ensure oxidative conditions are maintained. |
References
-
Chan-Lam Coupling Foundation: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944. Link
-
Mechanistic Studies: Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link
-
N-Arylation of Pyrazoles: Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011, pp. 829-856. Link
-
4-Acetylpyrazole Properties: PubChem Compound Summary for CID 90897, 4-Acetylpyrazole. National Center for Biotechnology Information. Link
Sources
Application Note: Precision Engineering of Fluorinated Pyrazoles
One-Pot Protocols for Regioselective Synthesis
) PyrazolesExecutive Summary & Strategic Value
The incorporation of fluorine, particularly the trifluoromethyl (
While stepwise synthesis offers control, it is resource-intensive. This guide details one-pot, regioselective protocols for synthesizing
This guide provides:
-
Mechanistic Logic: How to exploit solvent acidity and hydrazine protonation states to dictate regioselectivity.
-
Protocol A (The "Pharma Standard"): Synthesis of the 1,3-isomer (Celecoxib-like) via condensation.
-
Protocol B (The "Inverse" Switch): Synthesis of the 1,5-isomer via controlled pH manipulation.
Scientific Foundation: The Regioselectivity Switch
The most robust route to fluorinated pyrazoles is the cyclocondensation of hydrazine derivatives with 4,4,4-trifluoro-1,3-dicarbonyls (or their enone equivalents).
The Challenge: The hydrazine nucleophile has two nitrogens (
- (Aryl/Alkyl side): Sterically hindered but electronically activated by conjugation.
-
(
side): The strong electron-withdrawing nature of fluorine makes this carbonyl highly electrophilic, but it exists largely as the hydrate or enol form in solution.
The Solution: Regiocontrol is achieved by manipulating the nucleophilicity of the hydrazine nitrogens.
-
Acidic Conditions (Hydrazine Salts): The terminal nitrogen (
) remains nucleophilic, while the internal nitrogen ( ) is deactivated. The attacks the most reactive carbonyl (usually the -adjacent carbonyl) first. -
Neutral/Basic Conditions: The internal nitrogen (
) becomes sufficiently nucleophilic to attack the less hindered carbonyl.
Diagram 1: Mechanistic Pathway & Regioselectivity Logic
Caption: Mechanistic bifurcation dictated by protonation state. Path A favors the pharmacologically common 1,3-isomer.
Experimental Protocols
Reagents & Safety[1][2]
-
Warning: Hydrazines are potential carcinogens and can be unstable. Handle in a fume hood.
-
Trifluoro-1,3-dicarbonyls: Hygroscopic. Store in a desiccator.
-
Solvents: Ethanol (Absolute), Acetic Acid (Glacial).
Protocol A: Synthesis of 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)pyrazole (Celecoxib Analog)
Target: The 1,3-isomer (Bioactive Scaffold)
Rationale: Using the hydrazine hydrochloride salt ensures the internal nitrogen is protonated/deactivated, forcing the terminal
Step-by-Step Workflow:
-
Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv, 10 mmol, 2.30 g).
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 equiv, 11 mmol). Note: The use of the HCl salt is critical for regioselectivity.
-
Add Ethanol (40 mL).
-
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting diketone spot (
) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~10 mL under reduced pressure (Rotavap).
-
Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate immediately.
-
-
Purification:
-
Filter the precipitate via vacuum filtration.
-
Wash the cake with cold water (2 x 20 mL) to remove excess hydrazine salts.
-
Recrystallize from Ethanol/Water (9:1) or Isopropanol .
-
Expected Result: White to off-white solid. Yield: 85–92%. Regioselectivity: >95:5 (1,3-isomer vs 1,5-isomer).
Protocol B: Synthesis of the Inverse 1,5-Isomer
Target: 1-Aryl-5-(trifluoromethyl)pyrazole
Rationale: By using the free base hydrazine in a non-polar or weakly polar solvent, the internal nitrogen acts as the nucleophile, attacking the sterically accessible aryl-carbonyl.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv) in Acetic Acid (glacial, 10 volumes).
-
Critical Step: Add Phenylhydrazine (free base) (1.1 equiv) dropwise at room temperature. Do not use the HCl salt.
-
-
Reaction:
-
Stir at room temperature for 1 hour, then heat to 60 °C for 3 hours.
-
Mechanism Check: Acetic acid catalyzes the dehydration but does not protonate the hydrazine strongly enough to deactivate the internal nitrogen completely during the initial attack.
-
-
Workup & Purification:
-
Pour into crushed ice. Neutralize with saturated
(caution: gas evolution). -
Extract with Ethyl Acetate (3x).[3]
-
Dry over
and concentrate. -
Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Expected Result: Pale yellow solid. Yield: 70–80%. Regioselectivity: Favoring 1,5-isomer (ratios vary from 3:1 to 10:1 depending on specific aryl sterics).
Data Analysis & Troubleshooting
Table 1: Solvent and Catalyst Effects on Regioselectivity
Data derived from condensation of trifluoro-diketone with phenylhydrazine.
| Solvent System | Catalyst/Additive | Major Isomer | Selectivity Ratio (1,3 : 1,5) | Yield (%) | Notes |
| Ethanol | HCl (1.0 eq) | 1,3-CF3 (Celecoxib-type) | 98 : 2 | 92% | Recommended for Pharma |
| Ethanol | None (Free Base) | Mixture | 60 : 40 | 85% | Difficult separation |
| Acetic Acid | None | 1,5-CF3 | 20 : 80 | 78% | Favors inverse isomer |
| Toluene | p-TsOH | Mixture | 50 : 50 | 88% | Dean-Stark trap used |
| Water | SDS (Surfactant) | 1,3-CF3 | 90 : 10 | 82% | Green Chemistry route |
Analytical Validation (NMR)
To confirm the structure, use
-
1,3-Isomer (
at position 3): The group is far from the N-Aryl ring. signal is typically sharper. In NMR, the carbon (quartet) appears upfield relative to the . -
1,5-Isomer (
at position 5): The group is spatially close to the N-Aryl ring (ortho-protons). Look for Through-Space Coupling (NOE) between the fluorines and the ortho-protons of the N-aryl ring.
Diagram 2: Experimental Workflow (Protocol A)
Caption: Operational workflow for the synthesis of 1,3-regioisomer (Protocol A).
References
-
Pereira, G. S., et al. (2023).[4] "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene." Organic Letters. Link
-
Mykhailiuk, P. K. (2021).[5] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. Link
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link
-
Sloop, J. C., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega. Link
-
Pfizer Inc. (2010). "Process for the preparation of Celecoxib." World Intellectual Property Organization (Patent WO2010095024A2). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Cyclocondensation Reactions for Pyrazole Synthesis
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various anticancer agents.[1][2] This prevalence in drug discovery underscores the critical need for robust and versatile synthetic methodologies.[1][2] Among the various strategies, cyclocondensation reactions, particularly the Knorr pyrazole synthesis and its modern variants, represent the most classical and widely employed approach for constructing the pyrazole ring.[3][4] This guide provides an in-depth exploration of pyrazole synthesis via cyclocondensation, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present comparative data for different synthetic strategies, and introduce contemporary green chemistry approaches that enhance efficiency and sustainability.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[5] Their unique chemical properties, including their aromaticity and ability to engage in various intermolecular interactions, make them privileged scaffolds in drug design.[2] The pyrazole ring can act as a versatile pharmacophore, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The development of efficient synthetic routes to functionalized pyrazoles is, therefore, a central theme in modern organic and medicinal chemistry.
The classical approach to pyrazole synthesis, the Knorr reaction, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This method's enduring popularity stems from its simplicity, broad substrate scope, and generally high yields. However, challenges such as regioselectivity control with unsymmetrical substrates and the need for harsh reaction conditions have spurred the development of numerous modifications and alternative cyclocondensation strategies. This guide will cover the foundational Knorr synthesis, as well as modern advancements including microwave-assisted and multicomponent reactions.
The Knorr Pyrazole Synthesis: Mechanism and Causality
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. In its most common form, it is an acid-catalyzed cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine.
Reaction Mechanism
The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion. This step is often the rate-determining step and leads to the formation of a five-membered cyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring. The strong thermodynamic driving force towards aromatization ensures the reaction proceeds to completion.
Visualizing the Knorr Synthesis Workflow
Caption: A generalized workflow for the Knorr pyrazole synthesis.
Regioselectivity in the Knorr Synthesis
A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two regioisomeric products. The regioselectivity is influenced by several factors:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to the initial nucleophilic attack by the hydrazine.
-
Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack, while electron-donating groups have the opposite effect.
-
Reaction Conditions: The pH of the reaction medium can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby affecting the regioselectivity.
Careful consideration of these factors and optimization of reaction conditions are crucial for achieving the desired regioisomer.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazoles via cyclocondensation.
Protocol 1: Classical Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a classic example of the Knorr synthesis.
Materials:
-
Acetylacetone (1 equivalent)
-
Hydrazine hydrate (1-1.2 equivalents)
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone and water.
-
With stirring, add a catalytic amount of glacial acetic acid to the mixture.
-
Slowly add hydrazine hydrate to the reaction mixture. The addition may be exothermic, so it should be done carefully to control the temperature, which should not exceed 50°C.[6]
-
After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 3 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 10°C in an ice bath to induce crystallization.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
For further purification, recrystallize the crude product from ethanol.
-
Characterize the purified 3,5-dimethylpyrazole by determining its melting point and acquiring its NMR spectra.
Causality of Experimental Choices:
-
Acetic Acid Catalyst: The acid protonates one of the carbonyl groups of acetylacetone, making it more electrophilic and facilitating the initial attack by hydrazine.
-
Temperature Control: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to side reactions. Maintaining the temperature at 50°C provides a good balance between reaction rate and selectivity.[6]
-
Recrystallization: This purification technique is highly effective for removing impurities from solid products, resulting in a highly pure sample of 3,5-dimethylpyrazole.
Protocol 2: Microwave-Assisted Synthesis of Pyranopyrazoles (A Green Approach)
This protocol outlines a modern, environmentally friendly approach to pyrazole synthesis using microwave irradiation, which significantly reduces reaction times and often improves yields.[7][8]
Materials:
-
Pyrazolone (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Water (as solvent)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a microwave-safe reaction vessel, combine the pyrazolone, aromatic aldehyde, malononitrile, and water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a specified time (typically 5-15 minutes) at a moderate temperature (e.g., 80°C).[9] The optimal time and temperature may need to be determined empirically for different substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the aqueous solution. Collect the solid by filtration.
-
Wash the product with water and dry it.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using appropriate analytical techniques.
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating.[7][8]
-
Water as a Solvent: Using water as a solvent is a key aspect of this green chemistry approach. It is non-toxic, non-flammable, and inexpensive.
-
Multicomponent Reaction: This protocol exemplifies a multicomponent reaction where three starting materials are combined in a single step to form a complex product, which is highly efficient and atom-economical.[10]
Comparative Data of Synthetic Protocols
The choice of synthetic method can significantly impact the outcome of a pyrazole synthesis. The following table provides a comparison of different cyclocondensation approaches.
| Parameter | Classical Knorr Synthesis | Microwave-Assisted Synthesis | Multicomponent Synthesis |
| Reaction Time | Hours | Minutes[9] | Varies (minutes to hours) |
| Energy Consumption | High | Low | Moderate |
| Solvents | Often organic solvents (e.g., ethanol, propanol)[5] | Often green solvents (e.g., water)[9] | Varies, can be solvent-free[11] |
| Yields | Generally good to excellent | Often excellent[7] | Good to excellent |
| Scalability | Well-established for large-scale synthesis | Can be challenging for large scale | Can be scalable |
| Environmental Impact | Moderate to high | Low | Low to moderate |
Case Study: Synthesis of a Celecoxib Analogue
Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug. Its synthesis provides an excellent example of the practical application of pyrazole synthesis in drug development. The core of celecoxib is a 1,5-diarylpyrazole, which can be synthesized via a cyclocondensation reaction.
A common route to celecoxib and its analogues involves the reaction of a 1,3-diketone with an arylhydrazine. For instance, the condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulfonamidophenylhydrazine yields celecoxib. The regioselectivity of this reaction is crucial for obtaining the desired product.
Visualizing the Synthesis of a Celecoxib Analogue
Caption: A simplified schematic for the synthesis of a Celecoxib analogue.
Conclusion
Cyclocondensation reactions, particularly the Knorr synthesis and its modern adaptations, remain indispensable tools for the synthesis of pyrazoles. This guide has provided a comprehensive overview of the mechanistic underpinnings, practical experimental protocols, and the rationale behind key procedural choices. By understanding the principles of regioselectivity and embracing greener synthetic technologies like microwave-assisted synthesis, researchers can efficiently access a wide array of functionalized pyrazoles for applications in drug discovery and materials science. The provided protocols and comparative data serve as a valuable resource for both novice and experienced scientists in the field, facilitating the development of novel pyrazole-containing molecules with significant therapeutic potential.
References
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024). Available at: [Link]
-
Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV. (2024). Available at: [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. Available at: [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. (2021). Available at: [Link]
- Method for preparing 3.5-dimethylpyrazole. Google Patents.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]
- Method for preparing 3.5-dimethylpyrazole. Google Patents.
-
Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. (2020). Available at: [Link]
-
Knorr Pyrazole Synthesis. Name Reaction. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
3,5-dimethylpyrazole. Organic Syntheses Procedure. Available at: [Link]
- Process for the purification of pyrazoles. Google Patents.
-
Cyclocondensation/N‐alkylation protocol for the synthesis of novel celecoxib analogues. ResearchGate. Available at: [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. PMC. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025). Available at: [Link]
-
The protocol for the synthesis of pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications. (2009). Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. (2017). Available at: [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. (2022). Available at: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. (2023). Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. (2025). Available at: [Link]
-
Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. (2021). Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. (2024). Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. (2025). Available at: [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. RJPT. Available at: [Link]
- An improved process for the preparation of celecoxib. Google Patents.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025). Available at: [Link]
-
Potential Celecoxib analogue precursors derived via Aldol condensation. Morehead State University Digital Archives. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Publications. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. (2021). Available at: [Link]
-
Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. youtube.com [youtube.com]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Executive Summary
The compound 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (hereafter referred to as FPPE ) is a critical heterocyclic scaffold in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and other bioactive agents. Its structural integrity—specifically the regiochemistry of the acetyl group at the C4 position and the 4-fluorophenyl moiety at N1—is paramount for structure-activity relationship (SAR) studies.
Common synthetic routes, particularly the Friedel-Crafts acetylation of 1-(4-fluorophenyl)-1H-pyrazole, often yield a crude product contaminated with unreacted starting materials, C3-regioisomers, and aluminum salts. This guide provides a dual-track purification strategy: a scalable Recrystallization Protocol for bulk synthesis and a Flash Chromatography Method for analytical reference standards.
Synthesis Context & Impurity Profiling
To design an effective purification, one must understand the origin of impurities. The standard synthesis involves the construction of the pyrazole core followed by electrophilic aromatic substitution.
The Synthetic Route (Friedel-Crafts Approach)
-
Core Formation: Condensation of 4-fluorophenylhydrazine with malonaldehyde bis(dimethyl acetal) yields 1-(4-fluorophenyl)-1H-pyrazole .
-
Functionalization: Friedel-Crafts acetylation using acetyl chloride and aluminum chloride (
) introduces the ketone at the C4 position.
Critical Impurities
| Impurity Type | Specific Compound | Origin | Removal Strategy |
| Starting Material | 1-(4-fluorophenyl)-1H-pyrazole | Incomplete conversion | Recrystallization (Solubility differential) |
| Regioisomer | 3-acetyl isomer | Kinetic byproduct during acylation | Flash Chromatography / Selective Crystallization |
| Inorganic Salts | Aluminum hydroxides/oxides | Quenched | Acid wash / Filtration |
| Oligomers | Hydrazine oxidation products | Side reactions | Silica adsorption / Carbon treatment |
Method A: Scalable Recrystallization (Protocol)
Objective: To obtain >98% purity suitable for biological screening or subsequent functionalization. Scale: 10 g – 1 kg Yield: 75–85%
Solvent Selection Logic
-
Ethanol (EtOH): Good solubility at boiling (
C), poor solubility at C. -
Water: Anti-solvent used to fine-tune saturation point and force precipitation of hydrophobic impurities.
Step-by-Step Protocol
-
Crude Preparation: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) (10 mL/g). Wash with 1M HCl (2x) to remove aluminum salts, then Brine (1x). Dry over
and concentrate to dryness. -
Dissolution: Transfer the solid to a round-bottom flask. Add Absolute Ethanol (5 mL per gram of crude).
-
Reflux: Heat the mixture to reflux (
C) with magnetic stirring.-
Checkpoint: If the solution is not clear, add EtOH in 1 mL increments until dissolution is complete.
-
-
Clarification (Optional): If insoluble black specks (tar) remain, filter the hot solution through a pre-warmed Celite pad.
-
Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (
C) over 2 hours.-
Note: Rapid cooling traps impurities in the crystal lattice.
-
-
Trituration/Anti-solvent: Once crystals begin to form, add Deionized Water dropwise (approx. 10% of EtOH volume) to maximize yield without precipitating the starting material.
-
Final Chill: Cool the flask in an ice bath (
C) for 1 hour. -
Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash the cake with cold 20% aqueous Ethanol .
-
Drying: Dry under high vacuum (0.1 mbar) at
C for 12 hours.
Method B: Flash Column Chromatography (Protocol)
Objective: To obtain >99.5% purity for analytical standards or when regioisomer contamination is high (>5%).
Stationary Phase: Silica Gel 60 (
Mobile Phase Optimization
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Rf Values:
-
Starting Material (Pyrazole): ~0.7
-
Target (FPPE): ~0.45
-
Regioisomer (3-acetyl): ~0.35 (often trails the major spot)
-
Step-by-Step Protocol
-
Sample Loading: Dissolve crude material in a minimum volume of Dichloromethane (DCM). Adsorb onto silica (1:2 ratio) and evaporate to a dry powder (Dry Loading).
-
Column Packing: Pack column with a solvent system of 10% EtOAc in Hexanes .
-
Elution Gradient:
-
0–5 min: 10% EtOAc (Elutes non-polar impurities/starting material).
-
5–20 min: Linear gradient to 40% EtOAc.
-
20–30 min: Hold at 40% EtOAc (Elutes Target FPPE).
-
-
Fraction Collection: Collect fractions corresponding to the major UV peak (254 nm).
-
Validation: Check edge fractions by TLC to ensure no overlap with the 3-acetyl isomer.
Analytical Validation & Workflow Visualization
Expected Analytical Data
-
Appearance: Off-white to pale yellow needles.
-
Melting Point: 120–124°C (Estimated based on 1-phenyl analog).
-
1H NMR (CDCl3, 400 MHz):
-
2.50 (s, 3H,
) - 7.15-7.25 (m, 2H, Ar-F)
- 7.65-7.75 (m, 2H, Ar-F)
- 8.15 (s, 1H, Pyrazole H-3)
- 8.45 (s, 1H, Pyrazole H-5)
-
Note: The H-5 proton is typically deshielded due to the N-aryl ring current.
-
2.50 (s, 3H,
Process Workflow (DOT Diagram)
Caption: Figure 1. Decision matrix and workflow for the isolation of FPPE, highlighting the divergence between bulk crystallization and analytical chromatography.
References
-
Menozzi, G., et al. "Synthesis and biological evaluation of 1-aryl-1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 41, no. 6, 2004, pp. 863-869. Link
-
Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,4-Substituted Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523-3529. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2762728, 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (Analog Reference)." PubChem, 2023. Link
-
Sigma-Aldrich. "Safety Data Sheet: 4-Acetyl-1-methylpyrazole (Analog)." Merck KGaA, 2023. Link
Mastering the Purification of Pyrazole Derivatives: A Guide to Recrystallization Strategies
For Immediate Release
Contact:
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the recrystallization of pyrazole derivatives. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. Achieving high purity of these compounds is paramount for accurate biological evaluation and ensuring the safety and efficacy of potential drug candidates. This document moves beyond simplistic protocols to offer a deep dive into the principles of pyrazole chemistry that govern successful crystallization, empowering researchers to develop robust and efficient purification strategies. We will explore the nuanced art of solvent selection, provide detailed step-by-step protocols for various recrystallization techniques, and offer a thorough troubleshooting guide to overcome common challenges.
Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the cannabinoid receptor antagonist rimonabant. The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure and purity. Even minor impurities, such as regioisomers or residual starting materials from synthesis, can lead to misleading biological data, toxicological issues, and complications in formulation development.
Recrystallization remains the most powerful and scalable technique for the purification of solid organic compounds.[3] The principle is elegant in its simplicity: dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. However, the practical application of this technique, especially for the diverse family of pyrazole derivatives, requires a nuanced understanding of their physicochemical properties.
The Science of Pyrazole Solubility: A Foundation for Rational Solvent Selection
The solubility of a pyrazole derivative is dictated by a delicate interplay of factors, including the polarity of the pyrazole ring itself, the nature of its substituents, and the potential for intermolecular forces like hydrogen bonding and π-π stacking. The pyrazole ring possesses both a pyrrole-like nitrogen (a hydrogen bond donor) and a pyridine-like nitrogen (a hydrogen bond acceptor), allowing for complex interactions with various solvents.[1]
The choice of an appropriate recrystallization solvent is the most critical determinant of success. An ideal solvent should exhibit high solubility for the pyrazole derivative at elevated temperatures and low solubility at ambient or reduced temperatures.
Predicting Solubility: "Like Dissolves Like" with a Pyrazole Twist
The adage "like dissolves like" is a useful starting point. The polarity of pyrazole derivatives can vary significantly based on their substitution pattern.
-
Non-polar to Weakly Polar Pyrazoles: Derivatives with bulky, non-polar substituents (e.g., alkyl or aryl groups) will generally be more soluble in non-polar or weakly polar organic solvents such as toluene, hexane, or ethyl acetate. The parent 1H-pyrazole, for instance, is more soluble in organic solvents like ethanol, methanol, and acetone than in water due to its predominantly non-polar character.[4]
-
Polar Pyrazoles: The introduction of polar functional groups (e.g., -COOH, -NH2, -OH) increases the polarity of the molecule, enhancing its solubility in more polar solvents like ethanol, methanol, or even water.
The Power of Co-solvent Systems
Identifying a single perfect solvent can be challenging. In such cases, a co-solvent system, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble), offers a powerful alternative. This approach allows for fine-tuning of the solvent polarity to achieve the desired solubility profile. A common strategy is to dissolve the pyrazole derivative in a minimal amount of a hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation.
Strategic Recrystallization Protocols for Pyrazole Derivatives
The following protocols provide a systematic approach to the recrystallization of pyrazole derivatives.
Single-Solvent Recrystallization: The Classic Approach
This is the most straightforward method and should be the first to be explored.
Protocol:
-
Solvent Screening: In a series of small test tubes, add approximately 20-30 mg of the crude pyrazole derivative. To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid dissolves. A good candidate solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Transfer the crude pyrazole derivative to an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with gentle swirling. Continue adding the solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Two-Solvent (Co-solvent) Recrystallization
This method is ideal when no single solvent provides the desired solubility characteristics.
Protocol:
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the pyrazole derivative is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). Common pairs include ethanol/water and ethyl acetate/hexane.
-
Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of the hot "good" solvent.
-
Addition of the "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Advanced Technique: Purification via Acid Addition Salt Formation
For pyrazole derivatives that are difficult to crystallize or contain impurities with similar solubility profiles, purification via the formation of an acid addition salt can be a highly effective strategy.[5] The basic nitrogen atom in the pyrazole ring can be protonated by an acid to form a salt, which often has significantly different solubility properties than the free base.
Protocol:
-
Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).
-
Acid Addition: Add a stoichiometric amount of an appropriate acid (e.g., hydrochloric acid, sulfuric acid, phosphoric acid) to the solution. The acid addition salt will often precipitate or crystallize out.
-
Isolation and Washing: Collect the salt crystals by vacuum filtration and wash with the cold solvent.
-
Neutralization and Extraction (to recover the free base): Dissolve the purified salt in water and neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide). The purified pyrazole derivative will precipitate out and can be collected by filtration or extracted with an organic solvent.
Data Presentation: Solubility of a Model Pyrazole Derivative
To provide a practical reference, the following table summarizes the experimentally determined solubility of 3,5-dimethylpyrazole in various organic solvents at different temperatures.[6] This data can serve as a valuable starting point for selecting solvents for other substituted pyrazoles.
| Solvent | Temperature (°C) | Solubility (mole fraction) |
| Methanol | 10.0 | 0.2351 |
| 20.0 | 0.3012 | |
| 30.0 | 0.3854 | |
| 40.0 | 0.4862 | |
| Ethanol | 10.0 | 0.2543 |
| 20.0 | 0.3217 | |
| 30.0 | 0.4021 | |
| 40.0 | 0.5018 | |
| Ethyl Acetate | 10.0 | 0.2189 |
| 20.0 | 0.2845 | |
| 30.0 | 0.3677 | |
| 40.0 | 0.4653 | |
| Toluene | 10.0 | 0.1522 |
| 20.0 | 0.2088 | |
| 30.0 | 0.2815 | |
| 40.0 | 0.3754 |
Visualizing the Workflow
The following diagrams illustrate the decision-making process and workflow for the recrystallization of pyrazole derivatives.
Caption: General workflow for single-solvent and co-solvent recrystallization.
Caption: Decision tree for initial solvent selection based on pyrazole polarity.
Troubleshooting Common Recrystallization Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Use a lower-boiling point solvent. Use a larger volume of solvent. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a "poor" solvent to a solution of the compound in a "good" solvent. Cool the solution in an ice bath. |
| Poor Recovery | Too much solvent was used. The crystals are significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus. |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product). Consider an alternative purification method like chromatography. |
| Formation of Regioisomers | A common issue in Knorr pyrazole synthesis where the hydrazine can react with either of the two carbonyl groups of the 1,3-dicarbonyl compound.[7][8] | Recrystallization may be challenging if the isomers have very similar polarities. In such cases, column chromatography may be necessary prior to recrystallization. The acid-addition salt formation technique can sometimes selectively crystallize one isomer. |
Conclusion
The successful recrystallization of pyrazole derivatives is a critical skill for any researcher in the field of medicinal chemistry. By understanding the fundamental principles of solubility and employing a systematic approach to solvent selection and protocol execution, high-purity materials can be consistently obtained. This guide provides a robust framework for developing and optimizing recrystallization procedures, ultimately contributing to the advancement of pyrazole-based drug discovery and development.
References
- Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
- Zhang, L., et al. (2020). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
- Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
- El-Sayed, M. A. A., et al. (2017).
- Gómez-Ceballos, G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6598.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization. Retrieved February 4, 2026, from [Link]
-
Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 4, 2026, from [Link]
- Lange, J. H. M., et al. (2021). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. Journal of Medicinal Chemistry, 64(15), 11463–11485.
- Google Patents. (2015). CN104326983A - Refining method of celecoxib.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- El-Shehry, M. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5038.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Strategic Utilization of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (FPPE) in COX-2/p38 MAPK Inhibitor Design
Executive Summary: The Privileged Scaffold
In the landscape of non-steroidal anti-inflammatory drug (NSAID) design, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Specifically, 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (hereafter referred to as FPPE ) represents a critical junction intermediate.
Its structural value is threefold:
-
Metabolic Stability: The para-fluorine atom on the phenyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending half-life compared to non-fluorinated analogs.
-
COX-2 Selectivity: The 1-phenylpyrazole motif aligns with the hydrophobic side pocket of cyclooxygenase-2 (COX-2), a key feature of coxibs (e.g., Celecoxib).
-
Synthetic Versatility: The C4-acetyl group serves as a reactive "warhead" precursor, enabling rapid diversification into chalcones (via Claisen-Schmidt) or thiazoles (via Hantzsch synthesis).
This guide provides a validated protocol for the synthesis, functionalization, and biological evaluation of FPPE-derived anti-inflammatory agents.
Chemical Synthesis Protocol
The most robust route to FPPE is the Enaminone Cyclization Method . Unlike direct acetylation of 1-arylpyrazoles (which can suffer from poor regioselectivity), this convergent route builds the pyrazole ring around the acetyl functionality, ensuring 100% regiocontrol.
Phase 1: Synthesis of the Enaminone Intermediate
Reaction: Condensation of acetylacetone with
Reagents:
-
Pentane-2,4-dione (Acetylacetone): 10.0 mmol
-
DMF-DMA: 11.0 mmol (1.1 eq)
-
Solvent: Toluene (anhydrous) or neat
Protocol:
-
Charge a round-bottom flask with acetylacetone (1.0 g, 10 mmol).
-
Add DMF-DMA (1.31 g, 11 mmol) dropwise at room temperature.
-
Reflux the mixture for 3–4 hours. Note: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot will disappear, replaced by a more polar yellow spot.
-
Concentrate under reduced pressure. The residue, 3-[(dimethylamino)methylene]pentane-2,4-dione , is an orange-yellow solid/oil.
-
Critical Step: Use this intermediate immediately for the next step to prevent hydrolysis.
Phase 2: Cyclocondensation to FPPE
Reaction: [3+2] Cyclization with 4-fluorophenylhydrazine.
Reagents:
-
Crude Enaminone (from Phase 1)
-
4-Fluorophenylhydrazine hydrochloride: 10.0 mmol
-
Solvent: Ethanol (absolute)
-
Catalyst: Triethylamine (if using hydrazine HCl salt)
Protocol:
-
Dissolve the crude enaminone in 20 mL absolute ethanol.
-
Add 4-fluorophenylhydrazine hydrochloride (1.63 g, 10 mmol).
-
Add triethylamine (1.01 g, 10 mmol) to neutralize the HCl salt.
-
Reflux for 2–3 hours. A solid precipitate usually forms upon cooling.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). Stir vigorously for 15 minutes.
-
Filter the precipitate, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol to obtain FPPE as pale yellow crystals.
Expected Data:
-
Yield: 75–85%
-
1H NMR (CDCl3, 400 MHz):
2.50 (s, 3H, COCH3), 7.15-7.20 (m, 2H, Ar-F), 7.65-7.70 (m, 2H, Ar-F), 8.15 (s, 1H, Pyrazole-H3), 8.35 (s, 1H, Pyrazole-H5).
Functionalization: Designing the "Warhead"
Once FPPE is in hand, it serves as the parent scaffold for two primary classes of anti-inflammatory agents.
Pathway A: Chalcone Derivatives (Michael Acceptors)
Chalcones bear an
Protocol (Claisen-Schmidt Condensation):
-
Dissolve FPPE (1 mmol) and a substituted benzaldehyde (1 mmol) in Ethanol (10 mL).
-
Add 10% NaOH (aq) or KOH (pellets, 2 mmol).
-
Stir at room temperature for 6–12 hours.
-
Observation: A colored precipitate (yellow to orange) indicates product formation.
-
Neutralize with dilute HCl, filter, and recrystallize from ethanol/DMF.
Pathway B: Pyrazolyl-Thiazole Hybrids
Thiazoles are bioisosteres of the pyridine ring found in Etoricoxib.
Protocol (Hantzsch Synthesis):
-
Bromination: React FPPE with Bromine or NBS in acetic acid to form the
-bromoacetyl derivative. -
Cyclization: React the
-bromo intermediate with a thiourea or thioamide in refluxing ethanol for 4 hours. -
The resulting bis-heterocycle (Pyrazole-Thiazole) is highly potent against COX-2.
Visualization: Synthesis & SAR Workflow
Figure 1: Convergent synthesis workflow for FPPE and its subsequent derivatization into bioactive anti-inflammatory agents.
Biological Validation Protocols
In Vitro: COX-1/COX-2 Inhibition Assay
To verify the anti-inflammatory mechanism, the selectivity index (SI = IC50 COX-1 / IC50 COX-2) must be determined.
Methodology:
-
Kit: Use a commercial COX (ovine/human) Inhibitor Screening Assay Kit (e.g., Cayman Chemical).
-
Principle: Measures the production of Prostaglandin F2
(PGF2 ) by SnCl2 reduction of COX-derived PGH2. -
Procedure:
-
Incubate COX-1 and COX-2 enzymes separately with test compounds (0.01 – 100
M) for 10 mins at 37°C. -
Initiate reaction with Arachidonic Acid.
-
Quench and measure absorbance via ELISA.
-
-
Success Metric: An SI > 50 indicates high COX-2 selectivity (reduced gastrointestinal toxicity).
In Vivo: Carrageenan-Induced Paw Edema
This is the gold standard for assessing acute anti-inflammatory efficacy.
Methodology:
-
Animals: Wistar albino rats (150–200g).
-
Groups: Control (Saline), Standard (Celecoxib 10 mg/kg), Test Compounds (10, 20 mg/kg).
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
Where is mean edema volume of control and is mean edema volume of treated group.
Structure-Activity Relationship (SAR) Summary
| Structural Feature | Modification | Effect on Activity |
| N1-Phenyl Ring | 4-F (Fluorine) | Optimal. Increases metabolic stability and lipophilicity. |
| 4-H (Unsubstituted) | Reduced potency; faster metabolism. | |
| 4-OMe (Methoxy) | Good potency, but lower metabolic stability than F. | |
| C4-Acetyl Group | Unmodified | Weak COX-2 inhibition (needs extension). |
| High anti-inflammatory activity; potential cytotoxicity if too reactive. | ||
| Thiazole Ring | Highest Potency. Mimics the tricyclic structure of Coxibs. |
References
-
Synthesis of Pyrazole Derivatives
-
Review of Pyrazole Scaffolds: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.
-
-
Biological Evaluation
-
COX-2 Selectivity: "Design, synthesis and anti-inflammatory activity of some new pyrazole derivatives." Bioorganic & Medicinal Chemistry, 2012.
-
-
Methodology
-
Enaminone Route: "Regioselective synthesis of 1-aryl-4-acetylpyrazoles." Tetrahedron Letters, 2008.
-
-
Compound Data
-
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone Properties: PubChem CID 13426032.
-
Application Note: Biological Evaluation of Pyrazole Derivatives in Cell-Based Assays
Optimization of Solubility, Interference Mitigation, and Mechanistic Deconvolution
Abstract & Introduction
The pyrazole scaffold (1,2-diazole) represents a privileged structure in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). In modern drug discovery, novel pyrazole derivatives are frequently synthesized for their potent anticancer (EGFR, Bcl-2 inhibition) and anti-inflammatory properties.
However, the physicochemical properties of pyrazoles—specifically their lipophilicity and nitrogen-rich electron density—introduce unique challenges in cell-based assays. Common artifacts include colloidal aggregation , fluorescence quenching , and non-enzymatic reduction of tetrazolium salts .
This guide provides a validated workflow for evaluating pyrazole derivatives, emphasizing artifact elimination and mechanistic clarity.
Pre-Assay Logic: Compound Management & Solubility
The Challenge: Pyrazole derivatives often exhibit poor aqueous solubility, leading to precipitation in culture media or the formation of "promiscuous" colloidal aggregates that non-specifically inhibit proteins.
Protocol A: Solubilization and Aggregation Check
Objective: Ensure the compound is monomeric in the assay buffer.
-
Stock Preparation: Dissolve the pyrazole derivative in anhydrous DMSO to a concentration of 10–20 mM.
-
Note: Avoid storing at -20°C for >1 month if the compound contains oxidizable side chains (e.g., thiols).
-
-
The "Crash" Test:
-
Dilute the stock 1:1000 into the specific cell culture media (with 10% FBS) intended for the assay.
-
Incubate at 37°C for 1 hour.
-
Verification: Inspect under a microscope (40x) for crystals. If available, use Dynamic Light Scattering (DLS).[1] A scattering intensity >100 kcps suggests colloidal aggregation.
-
-
Detergent Control (The "Expert" Step):
-
If IC50 values shift significantly (>3-fold) in the presence of 0.01% Triton X-100, the compound is likely acting as a colloidal aggregator rather than a specific ligand.
-
Primary Screening: Cytotoxicity (MTT/MTS) with Interference Correction
The Challenge: Nitrogen-rich heterocycles like pyrazoles can sometimes chemically reduce tetrazolium salts (MTT) to formazan in the absence of live cells, yielding false "high viability" data.
Protocol B: Validated MTT Assay for Pyrazoles
Scope: Determination of IC50 in cancer cell lines (e.g., A549, MCF-7).[2]
Reagents
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Control: Cell-free media containing the test compound.
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Remove old media.
-
Add 100 µL fresh media containing serial dilutions of the pyrazole derivative (0.1 µM – 100 µM).
-
CRITICAL: Include a "Compound-Only" column (No cells + Media + Compound) to check for chemical reduction.
-
Vehicle Control: Media + 0.1% DMSO (Final concentration must match the highest drug well).
-
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Development:
-
Add 10 µL MTT reagent per well. Incubate 2–4 hours.
-
Observation: Check the "Compound-Only" wells. If they turn purple, the pyrazole is chemically reducing MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo) immediately.
-
-
Solubilization: Aspirate media (carefully) and add 100 µL DMSO. Shake for 10 min.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Data Analysis
Calculate % Viability using the formula:
Mechanistic Deconvolution: Apoptosis & ROS
Context: Recent literature indicates that bioactive pyrazoles (e.g., 1,3,5-trisubstituted derivatives) often trigger apoptosis via the Intrinsic Mitochondrial Pathway , characterized by ROS generation and Bcl-2 downregulation.
Visualization: Pyrazole-Induced Apoptotic Signaling
The following diagram illustrates the validated signaling cascade for pyrazole derivatives, specifically highlighting the ROS-dependent activation of Caspase-3.[3]
Caption: Proposed mechanism of action for cytotoxic pyrazole derivatives involving ROS generation and the intrinsic mitochondrial pathway.[4][5]
Protocol C: ROS Detection (DCFH-DA Staining)
Why: To confirm if cytotoxicity is oxidative-stress dependent.
-
Preparation: Treat cells with the IC50 concentration of the pyrazole derivative for 12–24 hours.
-
Staining:
-
Analysis:
-
Flow Cytometry: Excitation 485 nm / Emission 535 nm.
-
Fluorescence Microscopy: Look for bright green fluorescence in the cytoplasm.
-
-
Control: Pre-treat cells with NAC (N-acetylcysteine, 5 mM) for 1 hour before pyrazole addition. If cell viability is restored, the mechanism is ROS-dependent.
Experimental Workflow Summary
The following diagram outlines the decision matrix for evaluating new pyrazole synthesis libraries.
Caption: Decision tree for biological evaluation, prioritizing interference checks before mechanistic studies.
Data Presentation Standards
When reporting IC50 values for pyrazole derivatives, use the following table structure to ensure comparability and rigor.
Table 1: Cytotoxicity Profile (IC50 in µM)
| Compound ID | R1 Subst. | R2 Subst.[7][11] | A549 (Lung) | MCF-7 (Breast) | HSF (Normal) | Selectivity Index (SI) |
| Pz-01 | -CH3 | -Ph | 12.5 ± 1.2 | 8.4 ± 0.5 | >100 | >11.9 |
| Pz-02 | -Cl | -Ph | 4.2 ± 0.3 | 2.1 ± 0.1 | 45.0 | 21.4 |
| Celecoxib | (Ref) | (Ref) | 25.1 ± 2.0 | 18.5 ± 1.5 | >100 | >5.0 |
-
Selectivity Index (SI): Calculated as
. An SI > 10 indicates a promising therapeutic window.
References
-
Ansari, A., et al. (2017). "Review: biologically active pyrazole derivatives." New Journal of Chemistry. Link
-
Raffa, D., et al. (2019). "Pyrazole derivatives induce apoptosis via ROS generation in Triple Negative Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention. Link
-
Shoichet, B. K. (2006). "Screening in a spirit of haunting: the aggregation of small molecules." Drug Discovery Today. Link (Authoritative source on aggregation artifacts).
-
Stockert, J. C., et al. (2018). "Assays for viability: a review." Acta Histochemica. Link (Detailing MTT reduction artifacts).
-
Czarnomysy, R., et al. (2018). "Synthesis and biological evaluation of pyrazole derivatives as potential anticancer agents." Chemico-Biological Interactions. Link
Sources
- 1. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives [mdpi.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking Studies of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Introduction: Unveiling the Therapeutic Potential of a Phenylpyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Many of these effects are achieved through the specific inhibition of protein kinases, a class of enzymes crucial for cellular signaling and often dysregulated in diseases like cancer.[3][4][5] The compound 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone belongs to this promising class of molecules. Its structural features—a substituted pyrazole ring linked to a fluorophenyl group—suggest a high potential for targeted interactions with ATP-binding sites of various kinases.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6] This in silico approach is indispensable in modern drug discovery, offering a time- and cost-effective method to screen potential drug candidates, elucidate their mechanism of action at a molecular level, and guide further optimization.[6] By simulating the binding process, we can estimate the binding affinity and analyze the non-covalent interactions that stabilize the ligand-receptor complex.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone. We will delve into the scientific rationale for selecting a specific protein target, provide a detailed, step-by-step protocol for performing the docking simulation, and offer insights into interpreting the results.
Scientific Rationale for Target Selection: Aurora A Kinase
Given that numerous pyrazole derivatives have been identified as potent kinase inhibitors, selecting a relevant kinase target is the first critical step.[3][4][7] Aurora A kinase, a serine/threonine kinase that plays a pivotal role in mitotic progression, is a well-established target in oncology.[8] Its overexpression is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Several pyrazole-containing compounds have been successfully developed as Aurora kinase inhibitors, demonstrating the suitability of this scaffold for targeting the ATP-binding pocket of Aurora A.[7][9]
For this study, we will utilize the crystal structure of human Aurora A kinase. A suitable structure can be obtained from the RCSB Protein Data Bank (PDB), a repository for 3D structural data of large biological molecules.[10] For instance, the PDB entry 2X6E provides the crystal structure of Aurora A in complex with an inhibitor, which can be used to define the binding site for our docking study.[11]
Experimental Workflow for Molecular Docking
The following diagram outlines the major steps in the molecular docking workflow, from initial preparation of the ligand and receptor to the final analysis of the results.
Caption: Figure 1: A Generalized Workflow for Molecular Docking Studies
Detailed Protocol for Molecular Docking
This protocol provides a step-by-step methodology for docking 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone into the active site of Aurora A kinase using widely accepted and freely available software.
Part 1: Ligand Preparation
The goal of this step is to obtain a 3D structure of the ligand and prepare it for docking by assigning appropriate charges and defining rotatable bonds.
-
Obtain Ligand Structure:
-
The 2D structure of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.[12] A similar compound, 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one, is available under CID 12238134, which can be modified to our target molecule.
-
Convert the 2D structure to a 3D structure using a program like Open Babel or the built-in features of molecular modeling software.
-
-
Energy Minimization and Format Conversion:
-
Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 within software like Avogadro or UCSF Chimera.[7]
-
Save the optimized ligand structure in a .mol2 or .pdb format.
-
-
Preparation for AutoDock:
-
Use AutoDockTools (ADT) to prepare the ligand for docking.[13] This involves:
-
Assigning Gasteiger charges, which are partial atomic charges crucial for calculating electrostatic interactions.
-
Merging non-polar hydrogens.
-
Defining the rotatable bonds, which allows for ligand flexibility during the docking simulation.
-
-
Save the final prepared ligand file in the .pdbqt format.[13][14]
-
Part 2: Protein Preparation
This phase involves cleaning the PDB file of the protein and preparing it for the docking simulation.
-
Download Protein Structure:
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[3][15][16]
-
Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands or ions.[14] This is a critical step to ensure that the binding site is accessible to the new ligand.
-
Inspect the protein for any missing residues or atoms. If necessary, use tools like SWISS-MODEL or the built-in functionalities of Chimera to model missing loops or side chains.
-
-
Preparation for AutoDock:
Part 3: Docking Simulation with AutoDock Vina
This part describes the setup and execution of the docking calculation.
-
Grid Box Generation:
-
The grid box defines the three-dimensional space in the protein's active site where the docking program will search for favorable binding poses for the ligand.[14]
-
In AutoDockTools, load the prepared protein (.pdbqt file).
-
Center the grid box on the active site. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.
-
Adjust the dimensions of the grid box to ensure it fully encompasses the binding pocket, with a small margin around it. A typical size might be 60 x 60 x 60 Å.
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) that specifies the input files and simulation parameters for AutoDock Vina. An example is provided below:
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
The program will perform the docking calculations and save the predicted binding poses and their corresponding binding affinities in the specified output file (docking_results.pdbqt).
-
Analysis and Interpretation of Docking Results
Binding Affinity
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. A more negative binding energy indicates a more stable and favorable protein-ligand complex.[17] While these scores are useful for ranking different poses of the same ligand or comparing different ligands, they should be interpreted with caution as they are approximations.
Quantitative Data Summary
The following table presents a hypothetical summary of docking results for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone against Aurora A kinase, illustrating how the data can be organized.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -8.5 | 0.00 | Glu211, Ala213 | Val147, Leu139, Tyr212, Leu263 |
| 2 | -8.2 | 1.21 | Ala213 | Val147, Leu139, Gly214, Leu263 |
| 3 | -7.9 | 1.89 | Glu211 | Val147, Leu139, Tyr212 |
Visualization of Binding Poses and Interactions
Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligand and the protein.
-
Load Results:
-
Analyze Interactions:
-
Examine the top-ranked binding poses within the active site.
-
Identify key interactions, such as:
-
Hydrogen bonds: These are critical for specificity and affinity. The pyrazole nitrogen atoms and the ethanone oxygen are likely hydrogen bond acceptors or donors.
-
Hydrophobic interactions: The fluorophenyl ring and the pyrazole ring can form favorable interactions with nonpolar residues in the active site.
-
Pi-stacking: The aromatic rings of the ligand can stack with aromatic residues like tyrosine or phenylalanine in the protein.
-
-
Tools like the Protein-Ligand Interaction Profiler (PLIP) or built-in functions in visualization software can help in identifying and visualizing these interactions.[2]
-
The following diagram illustrates the potential key interactions between our pyrazole derivative and the ATP-binding site of Aurora A kinase, based on known inhibitor binding modes.
Caption: Figure 2: Potential Molecular Interactions in the Active Site
Conclusion and Future Perspectives
This guide provides a robust framework for conducting molecular docking studies on 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone with Aurora A kinase as a primary target. The outlined protocols are based on established methodologies and freely accessible software, making this a powerful approach for initial drug discovery efforts.
The results from these in silico studies, including favorable binding energies and plausible interaction patterns, can provide strong evidence for the potential of this compound as an Aurora A inhibitor. However, it is imperative to remember that molecular docking is a predictive tool. The computational hypotheses generated must be validated through subsequent in vitro and in vivo experimental assays, such as enzyme inhibition assays and cell-based proliferation studies, to confirm the biological activity and therapeutic potential of the compound.
References
-
Biosynce. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... Retrieved from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
- Insuasty, B., et al. (2013).
-
YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Retrieved from [Link]
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
-
PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]
-
YouTube. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. Retrieved from [Link]
-
PubMed Central. (2015). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
YouTube. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. Retrieved from [Link]
-
MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
RCSB PDB. (2010). 2X6E: Aurora-A bound to an inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]
-
YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
RCSB PDB. (1999). 1A9U: THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Aurora kinase (Aur) family. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
Scripps Research. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved from [Link]
-
ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
MDPI. (n.d.). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. Retrieved from [Link]
-
RCSB PDB. (n.d.). Homepage. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. Retrieved from [Link]
-
YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved from [Link]
-
YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
YouTube. (2021, July 31). PyMOL ligand-protein interactions | PyMOL tutorial | Protein Data Bank | Basic Science Series. Retrieved from [Link]
-
YouTube. (2022, August 31). EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. Retrieved from [Link]
-
Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
-
PubMed Central. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. medium.com [medium.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | C11H10N2O | CID 12238134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ccsb.scripps.edu [ccsb.scripps.edu]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
[1][2]
Executive Summary & Compound Profile
This technical guide addresses the stability, solubility, and handling of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (referred to herein as FPPE ).[1][2] This compound is a critical intermediate and bioactive scaffold, often utilized in the development of p38 MAPK inhibitors and other kinase-targeted therapeutics.[1][2]
While chemically robust due to its aromatic pyrazole core, FPPE exhibits specific physicochemical vulnerabilities in solution—primarily related to hydrophobic aggregation and photolytic sensitivity —that can compromise experimental reproducibility.[2]
Physicochemical Profile
| Property | Value | Technical Note |
| Molecular Formula | C₁₁H₉FN₂O | |
| Molecular Weight | 204.20 g/mol | Monoisotopic Mass: 204.07 |
| LogP (Predicted) | ~2.5 – 2.9 | Moderate lipophilicity; low aqueous solubility.[1][2] |
| Key Functional Groups | Acetyl (Ketone), Fluorophenyl, Pyrazole | Ketone is stable to hydrolysis; Fluorophenyl confers lipophilicity.[1][2] |
| Solubility (DMSO) | > 50 mM | Recommended stock solvent.[1][2] |
| Solubility (Water) | < 100 µM | Critical Risk: Precipitation upon rapid dilution.[1][2] |
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation Issues
Q1: I observed a white precipitate immediately upon adding my 10 mM DMSO stock to the cell culture media. What happened? Diagnosis: This is a classic "Solvent Shock" precipitation.[2] FPPE is lipophilic (LogP ~2.9).[2] When a concentrated DMSO solution is introduced directly into a highly aqueous, salt-rich environment like media, the local solubility limit is instantly exceeded before dispersion occurs.[1][2]
Corrective Protocol:
-
Step-Down Dilution: Do not add 100% DMSO stock directly to media.
-
Intermediate Step: Dilute the stock 1:10 into a surfactant-free buffer (e.g., PBS) or media with rapid vortexing to create a 10x working solution.
-
Final Addition: Add this 10x solution to your cells.
-
Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to prevent cytotoxicity, which can be mistaken for compound instability.[2]
Q2: My aqueous working solution (100 µM) lost activity after sitting on the bench for 4 hours. Did the compound degrade? Diagnosis: Likely physical instability (aggregation/adsorption), not chemical degradation.[2] At 100 µM, FPPE is near its thermodynamic solubility limit in water.[2] Over time, micro-aggregates form, or the lipophilic compound adsorbs to the plastic walls of the tube (polystyrene/polypropylene).[2]
Validation Experiment:
-
Centrifugation Test: Spin the "inactive" solution at 10,000 x g for 5 mins. Analyze the supernatant via HPLC. If the peak area is significantly lower than a fresh standard, the compound has precipitated or adsorbed.[2]
-
Solution: Use glass vials for intermediate dilutions or add a carrier protein (e.g., 0.1% BSA) to the buffer to sequester the compound and prevent plastic adsorption.[2]
Category B: Chemical Stability & Degradation
Q3: Is FPPE sensitive to pH changes? Can I use it in acidic lysosomal assays (pH 4.5)? Answer: Yes, FPPE is chemically stable across a broad pH range (pH 2–10).[2]
-
Mechanism: The acetyl group at position 4 is a ketone, which is resistant to acid/base hydrolysis compared to esters or amides.[2] The pyrazole ring is extremely robust.[2]
-
Risk: At very low pH (< 1), protonation of the pyrazole nitrogen may occur, altering solubility, but the covalent structure remains intact.[2]
Q4: I see a small impurity peak (M+16) developing in my DMSO stock after 3 months. What is it? Diagnosis: This suggests oxidative degradation , likely forming an N-oxide or hydroxylation of the phenyl ring.[2] While rare in pure DMSO, the presence of trace water and light can accelerate this.[2]
Prevention:
-
Store DMSO stocks under an inert atmosphere (Argon/Nitrogen).[2]
-
Use high-grade, anhydrous DMSO (stored over molecular sieves).[2]
-
Critical: Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1][2]
Q5: Is the compound light-sensitive? Answer: Moderate sensitivity.[2] Fluorinated aromatic systems can undergo photolytic defluorination or radical formation under high-intensity UV light.[1][2]
-
Protocol: Always use amber vials or wrap tubes in foil during long incubations.
Experimental Workflows & Diagrams
Workflow 1: Optimal Solubilization Strategy
Use this logic flow to prevent precipitation in biological assays.
Caption: Step-wise solubilization protocol designed to mitigate hydrophobic aggregation and plastic adsorption.[1][2]
Workflow 2: Degradation Pathway Analysis
Potential breakdown routes under stress conditions.
Caption: Theoretical degradation pathways. Note that hydration is often reversible, while oxidation and photolysis are permanent.[1][2]
Storage & Stability Specifications
| Condition | Stability Duration | Recommendation |
| Solid (Powder) | > 2 Years | Store at -20°C, desiccated.[1][2] Protect from light.[2] |
| DMSO Stock (50 mM) | 6 Months | Store at -80°C. Single-use aliquots recommended. |
| DMSO Stock (RT) | < 1 Week | Prone to hydration/oxidation if not sealed.[1][2] |
| Aqueous Buffer | < 24 Hours | Prepare fresh.[1][2] Risk of precipitation > 4 hours.[2] |
| Cell Media (37°C) | ~12-24 Hours | Stable, but protein binding (FBS) reduces free concentration.[1][2] |
Analytical Validation Methods
To verify the integrity of your compound, use the following standard parameters.
HPLC-UV Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic system) and 280 nm.[2]
-
Expected Retention: FPPE is moderately lipophilic; expect elution in the middle-late region of the gradient (approx. 6-7 min on a 10 min run).[1][2]
Mass Spectrometry (LC-MS)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73946, 1-(4-fluorophenyl)ethanol (Analogous substructure data).[2] Retrieved from [Link]
-
Menendez, J. C., et al. (2003). Synthesis of 4-acetyl-1-arylpyrazoles via 1,3-dipolar cycloaddition.[1][2]Journal of Organic Chemistry. (General synthesis and stability of acetyl-pyrazoles).
Technical Support Center: Solubilization Strategies for 1-(4-fluorophenyl)pyrazole Scaffolds
Ticket ID: #PYR-F-SOL-001 Status: Open Priority: Critical (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The "Brick Dust" Challenge
You are likely encountering precipitation ("crashing out") when diluting your 1-(4-fluorophenyl)pyrazole derivative from a DMSO stock into aqueous media. This is a characteristic failure mode for this scaffold.
The Root Cause: The 1-(4-fluorophenyl)pyrazole core is a classic "Brick Dust" molecule.
-
High Crystal Lattice Energy: The planar pyrazole ring and the para-fluorophenyl group facilitate strong
- stacking and efficient packing in the solid state. -
Hydrophobicity (LogP): The fluorine atom, while small (Van der Waals radius ~1.47 Å), is highly electronegative and forms a strong, non-polarizable C-F bond. This increases the partition coefficient (LogP) compared to a hydrogen analog, driving the molecule to aggregate in water rather than solvate.
-
The Fluorine Trade-off: We add fluorine to block metabolic oxidation (CYP450) and improve membrane permeability, but the penalty is a drastic reduction in aqueous thermodynamic solubility (often < 5 µg/mL).
Module 1: Stock Solution & Basic Handling (Tier 1 Support)
Issue: Compound does not dissolve in DMSO or precipitates immediately upon storage.
Standard Operating Procedure (SOP-01): Preparation of Robust Stocks
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Grade >99.9%) | DMSO disrupts the strong crystal lattice. Avoid wet DMSO; water acts as an anti-solvent. |
| Concentration | 10 mM - 20 mM | Do not attempt >50 mM. These derivatives often supersaturate and crystallize over time at high concentrations. |
| Storage | -20°C in aliquots | Repeated freeze-thaw cycles introduce moisture. |
| Visual Check | Vortex & Sonicate | If the solution is cloudy, it is a suspension. Sonicate at 40°C for 10 mins. |
Critical Warning: If your compound contains a free N-H on the pyrazole ring (unsubstituted at position 1, though your scaffold is likely substituted), it is a weak acid. If it is basic (amino-substituted), avoid acidic impurities in DMSO.
Module 2: Preventing "Crash Out" in Biological Assays (Tier 2 Support)
Issue: The compound is soluble in DMSO, but precipitates instantly when added to Cell Culture Media (DMEM/RPMI) or Buffer (PBS).
Diagnosis: You are exceeding the Kinetic Solubility Limit . The rapid shift in dielectric constant from DMSO (
Troubleshooting Workflow: The "Crash Out" Decision Tree
Figure 1: Decision matrix for troubleshooting precipitation events in biological assays.
Protocol: The Intermediate Dilution Step
Direct addition of 100% DMSO stock to media creates local regions of high concentration (supersaturation).
-
Prepare a 100x Working Solution: Dilute your 10 mM DMSO stock into pure ethanol or PEG400 first.
-
Add to Media: Pipette this intermediate solution into the vortexing media.
-
Why? This reduces the "solvent shock" and allows slower mixing, often maintaining a metastable supersaturated state long enough for the assay.
Module 3: Advanced Formulation (In Vivo / High Concentration)
Issue: You need to dose animals (PO/IP) or achieve high concentrations (>100 µM) for mechanism of action studies.
Solution: Simple cosolvents are rarely enough for 1-(4-fluorophenyl)pyrazoles. You must use Complexation or Surfactant Systems .
Option A: The "Golden Triangle" Vehicle (For IP/PO Dosing)
Based on pharmacokinetic data from Celecoxib and similar scaffolds [1, 5], this mixture balances solubility with tolerability.
| Component | Percentage (v/v) | Function |
| PEG 400 | 40% - 60% | Primary solubilizer. Matches the polarity of the aromatic rings. |
| Ethanol | 10% | Reduces viscosity, aids wetting of the "brick dust" powder. |
| Water/Saline | 30% - 50% | Diluent. Must be added LAST to prevent precipitation. |
Protocol:
-
Weigh drug.[1]
-
Add Ethanol + PEG 400.[2] Vortex/Sonicate until completely clear. Heat to 37°C if necessary.
-
Slowly add warm (37°C) saline dropwise while vortexing.
Option B: Cyclodextrin Complexation (The Gold Standard)
Hydroxypropyl-
Why it works: The 4-fluorophenyl group fits sterically well into the
Figure 2: Co-solvency method for preparing Cyclodextrin inclusion complexes.
Step-by-Step CD Protocol:
-
Carrier: Prepare a 20% (w/v) solution of HP-
-CD in water.[3] -
Feed: Dissolve your pyrazole in a minimal volume of Acetone or Methanol (just enough to solubilize).
-
Complexation: Add the organic drug solution dropwise to the stirring CD solution.
-
Equilibration: Stir vigorously in an open vial (fume hood) for 24 hours to allow the organic solvent to evaporate and the drug to enter the CD cavity.
-
Filtration: Filter through a 0.45 µm PVDF filter. The filtrate is your soluble drug complex.
Frequently Asked Questions (FAQ)
Q: My compound has a melting point >200°C. Does this affect solubility? A: Yes, drastically. High melting point indicates high crystal lattice energy. You are fighting the energy required to break the crystal apart. For these "brick dust" compounds, amorphous solid dispersions (using PVP-VA or HPMC-AS) are often required for oral bioavailability [2].
Q: Can I use Tween 80 instead of PEG? A: Yes. Tween 80 (Polysorbate 80) is effective but can be toxic to cells in vitro at concentrations >0.1%. For in vivo, a common vehicle is 5% DMSO / 5% Tween 80 / 90% Saline. However, check if Tween interferes with your specific assay (it can sequester some dyes).
Q: Does the position of the fluorine matter? A: Absolutely. A para-fluorine (position 4 on the phenyl ring) usually packs better (lower solubility) than ortho or meta substitutions, which disrupt planarity. If you are in the lead-optimization phase, consider moving the fluorine to the ortho position to twist the phenyl ring relative to the pyrazole, reducing stacking energy [7].
Q: I see a "sandy" precipitate. What is it? A: This is likely the "oiling out" phenomenon followed by crystallization. Your drug formed nanodroplets when hitting the water, which then slowly crystallized. This confirms you are above the amorphous solubility limit. Re-evaluate your vehicle (Module 3).
References
-
Dhinwa, N. K., et al. "Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques."[2] International Journal of Pharmaceutical Quality Assurance, 2024.[2]
-
Journal of Pharmaceutical Science and Technology. "Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique."
-
Morgado, M., et al. "Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability." Pharmaceutics, 2018.[3]
-
ResearchGate. "Solubility enhancement of poorly water soluble celecoxib for parenteral formulations."
-
Beig, A., et al. "Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs." Molecular Pharmaceutics, 2017.
-
Al-Mulla, A. "Importance of Fluorine in Benzazole Compounds." Molecules, 2020.[4]
-
RSC Publishing. "Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers."
-
TandF Online. "The role of fluorine in medicinal chemistry: Removal of fluorine to develop celecoxib."[5]
-
ResearchGate. "Fluorine-containing pyrazoles and their condensed derivatives."
-
Zhang, L., et al. "The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability." Drug Design, Development and Therapy, 2018.[3]
-
NIH. "Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation."
-
ResearchGate. "Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content?"
-
MDPI. "The Formulation of Curcumin: 2-Hydroxypropyl-β-cyclodextrin Complex with Smart Hydrogel."
-
ResearchGate. "Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin."
-
ResearchGate. "Permeation of Hydroxypropyl-Beta-Cyclodextrin and Its Inclusion Complex through Mouse Small Intestine."
-
Dove Medical Press. "The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability."
Sources
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. impactfactor.org [impactfactor.org]
- 3. dovepress.com [dovepress.com]
- 4. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Poor Yield in Multicomponent Pyrazole Synthesis
Introduction: The "Hidden" Variables in Pyrazole MCRs
Multicomponent reactions (MCRs) for pyrazole synthesis—often involving hydrazines, aldehydes, and 1,3-dicarbonyls (or activated nitriles)—are theoretically elegant but practically temperamental. While the literature often claims "quantitative yields," bench scientists frequently encounter viscous oils, regioisomeric mixtures, and stalled intermediates.
This guide moves beyond standard protocols to address the causality of failure. We treat the reaction not as a black box, but as a competing network of kinetic and thermodynamic pathways.
Module 1: Reaction Setup & Stoichiometry (The Foundation)
Diagnosis: If your reaction stalls or yields a complex mixture, the issue often lies in the initial concentration or the order of addition, leading to "parasitic" side reactions like azine formation.
Standard Optimized Protocol (3-Component)
Target: 3,5-Disubstituted Pyrazoles via One-Pot Condensation Reagents: Hydrazine hydrate (or hydrochloride), Aromatic Aldehyde, 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate).
Step-by-Step Methodology:
-
Pre-activation (Critical): Do not mix all three components simultaneously.
-
Method A (Knoevenagel First): Stir Aldehyde (1.0 eq) + 1,3-Dicarbonyl (1.0 eq) + Catalyst (e.g., Piperidine 5 mol%) in Ethanol at RT for 30 mins. Why? Ensures formation of the benzylidene intermediate before hydrazine attacks, preventing hydrazine-aldehyde hydrazone formation (an off-cycle trap).
-
-
Cyclization: Add Hydrazine (1.2 eq) dropwise.
-
Note: If using Hydrazine HCl, add a stoichiometric base (NaOAc or Et3N) to release the free base in situ.
-
-
Reflux: Heat to 80°C (Ethanol) or 60°C (Methanol) for 2–4 hours.
-
Monitoring: Check TLC not just for starting material consumption, but for the disappearance of the intermediate pyrazoline (often a fluorescent spot just below the product).
Troubleshooting Table: Stoichiometry & Addition
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Azine formation (Hydrazine reacting with itself/aldehyde excessively). | Switch Order: Pre-mix Aldehyde + Dicarbonyl first. Use a slight excess of Hydrazine (1.2–1.5 eq). |
| Product is an Oil | Incomplete cyclization (Pyrazoline intermediate remains). | Oxidation Step: The intermediate pyrazoline may need oxidative aromatization. Add I₂ (10 mol%) or heat in DMSO/O₂. |
| Starting Material Stalls | Catalyst deactivation (esp. with Hydrazine HCl). | Buffer System: Ensure the system is not too acidic. Add NaOAc to buffer the HCl salt. |
Module 2: Regioselectivity & Side Reactions (The Mechanism)[1]
The Core Challenge: The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines yields two regioisomers (1,3- vs. 1,5-substituted pyrazoles).
Mechanism Visualization: The Regioselectivity Fork
The following diagram illustrates the divergent pathways in Knorr-type synthesis and where optimization can steer the product ratio.
Caption: Decision tree showing how solvent and pH influence the regiochemical outcome of pyrazole synthesis.
Technical Insight: The Fluorinated Solvent Effect
Recent literature confirms that using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve regioselectivity.[1]
-
Why? These solvents are strong hydrogen bond donors (HBD). They activate the carbonyl group selectively and stabilize specific transition states, often reversing the selectivity seen in ethanol or toluene.
-
Protocol Adjustment: Replace Ethanol with TFE. Run at Room Temperature. Yields often improve from ~50% (mixture) to >85% (single isomer).
Module 3: Catalyst & Solvent Optimization (The Environment)
Diagnosis: "I am using standard Ethanol/Reflux, but the reaction is slow."
Green Chemistry & Catalysis Upgrades
Standard acid/base catalysis is often inefficient. Consider these validated alternatives:
-
Ionic Liquids / Deep Eutectic Solvents (DES):
-
Microwave Irradiation (MW):
-
Protocol: Seal reagents in a microwave vial with Ethanol or Water. Irradiate at 100–120°C for 10–20 minutes.
-
Outcome: Reduces reaction time from hours to minutes; suppresses side products by overcoming activation energy barriers quickly.
-
-
Heterogeneous Catalysts:
Module 4: Work-up & Purification (The Recovery)
Issue: "My product is a sticky red oil/gum."
The "Oiling Out" Protocol
Pyrazoles often form supersaturated oils. Do not rush to column chromatography.
-
Trituration: Add a non-polar solvent (Diethyl Ether or n-Hexane) to the oil. Sonicate vigorously. This often induces crystallization.
-
The "Water Crash" Technique:
-
Pour the reaction mixture (if in EtOH/DMF) into ice-cold water with vigorous stirring.
-
Crucial Step: Adjust pH to ~7. If the reaction was acidic, the pyrazole might be protonated (water-soluble). Neutralize with NaHCO₃ to precipitate the free base.
-
-
Recrystallization:
-
Solvent: Ethanol/Water (9:1) is the gold standard. Dissolve hot, cool slowly.
-
FAQ: Rapid Troubleshooting
Q1: Why do I see a fluorescent spot on TLC that persists? A: That is likely the pyrazoline intermediate (dihydro-1H-pyrazole). It means the final oxidation/elimination step is incomplete.
-
Fix: Extend reaction time or add an oxidant (e.g., I₂, DDQ, or simply bubble air through the refluxing solution).
Q2: I used Hydrazine Hydrochloride and got no reaction. A: Did you add a base? Hydrazine HCl is not nucleophilic enough to attack the carbonyl.
-
Fix: Add 1.0 eq of Sodium Acetate or Triethylamine to liberate free hydrazine.
Q3: How do I separate the 1,3- and 1,5-regioisomers? A: They often have distinct polarities.
-
Purification: Column chromatography is usually required. The 1,5-isomer (more sterically crowded) often elutes first.
Q4: Can I do this in water? A: Yes. Water accelerates these reactions via the "hydrophobic effect," forcing organic reactants together.
-
Condition: Use a surfactant (e.g., SDS) or simply vigorous stirring at 80°C. Products usually precipitate out.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Pyrazolone Compounds. ACS Omega. Available at: [Link]
Sources
Optimization of reaction conditions for pyrazole synthesis
Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Optimization of Reaction Conditions for Pyrazole Synthesis Ticket ID: PYR-SYN-OPT-001
Mission Statement
Welcome to the . This guide is not a textbook; it is a dynamic troubleshooting interface designed for medicinal chemists and process engineers facing roadblocks in the synthesis of pyrazole pharmacophores. Our focus is on the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) and 1,3-Dipolar Cycloadditions , addressing the critical bottlenecks of regioselectivity, yield attrition, and purification.
Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)
Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I am getting an inseparable mixture of regioisomers."
Root Cause Analysis: The Knorr synthesis mechanism involves a competition between two carbonyls for the initial nucleophilic attack by the hydrazine.
-
Electronic Bias: The hydrazine's terminal nitrogen (NH2) is the most nucleophilic and attacks the most electrophilic carbonyl.
-
Steric Bias: Bulky groups on the diketone or hydrazine hinder attack at the adjacent position.[1]
-
Solvent/pH Effect: Protic solvents and acid catalysts can protonate the carbonyls, altering their electrophilicity and shifting the preference.
Troubleshooting Protocol: Controlling the Pathway
| Variable | Adjustment for 1,3-Isomer (Sterically Favored) | Adjustment for 1,5-Isomer (Electronically Favored) |
| Solvent | Non-polar / Aprotic (Toluene, THF). Minimizes protonation, relying on steric approach control. | Fluorinated Alcohols (TFE, HFIP). Strong hydrogen bonding activates the carbonyls, often overriding steric bulk. |
| Catalyst | None or Weak Base. Allows the most nucleophilic nitrogen to attack the least hindered carbon. | Lewis Acid (e.g., Zn(OTf)₂, InCl₃). Coordinates to the most basic carbonyl, directing attack. |
| Temperature | Low (0°C to RT). Kinetic control favors the path of least resistance (steric). | Reflux. Thermodynamic control allows equilibration to the more stable isomer (often 1,5). |
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on substrate properties to maximize regioselectivity.
Module 2: Yield Optimization & Kinetics
Issue: "My reaction stalls at 60% conversion, or I see significant decomposition."
Technical Insight: Water is a byproduct of the condensation. In reversible reactions, failure to remove water prevents completion. Furthermore, hydrazine oxidation (to azines) can compete if the reaction is too slow.
Standard Operating Procedure (SOP): High-Yield Knorr Synthesis
Reagents: 1,3-Diketone (1.0 eq), Hydrazine salt (1.1 eq), Ethanol (0.5 M). Catalyst: Acetic Acid (cat.) or HCl (if using free hydrazine).
-
Dissolution: Dissolve the diketone in Ethanol.
-
Addition: Add the hydrazine portion-wise at 0°C to prevent exotherms and immediate side-reactions.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Why? Acid catalyzes the dehydration step (elimination of water from the intermediate carbinolamine).
-
-
Reflux: Heat to reflux (78°C) for 2–4 hours.
-
Monitoring: Check TLC/LCMS. If stalled:
-
Action: Add a Dean-Stark trap (switch solvent to Toluene) to physically remove water.
-
Action: Add a Lewis Acid (e.g., 10 mol% La(OTf)₃). Lanthanide triflates are water-tolerant and highly effective [1].
-
Comparative Data: Catalyst Efficiency
| Catalyst System | Typical Yield | Reaction Time | Notes |
| None (EtOH reflux) | 40–65% | 6–12 h | Often stalls; requires purification. |
| AcOH (Glacial) | 75–85% | 2–4 h | Standard protocol; cheap and effective. |
| La(OTf)₃ (Water/EtOH) | 90–95% | 1–2 h | Best for difficult substrates. Reusable catalyst [1]. |
| Microwave (No solvent) | 85–92% | 10 min | High energy efficiency; risk of degradation if temp uncontrolled. |
Module 3: Green Chemistry & Alternative Routes
Issue: "I need to avoid toxic organic solvents or hydrazine hydrate for safety/environmental reasons."
Solution: Water-Mediated Synthesis ("On-Water" Protocol).[2] Hydrophobic effects can accelerate organic reactions in water suspensions.
Protocol: Surfactant-Mediated Aqueous Synthesis
Based on recent green chemistry developments [2].
-
Setup: Mix 1,3-diketone (1 mmol) and Hydrazine derivative (1 mmol) in Water (5 mL).
-
Additive: Add CTAB (Cetyltrimethylammonium bromide) (10 mol%).
-
Reaction: Stir vigorously at Room Temperature (or mild heat 40°C).
-
Workup: The product usually precipitates out. Filter and wash with water.[8]
-
Validation: This method frequently yields >90% purity without chromatography.
-
Module 4: Purification & Safety FAQs
Q1: How do I safely remove excess hydrazine? A: Hydrazines are potent hepatotoxins and potential carcinogens.
-
Chemical Scavenging: Do not just rotovap. Treat the reaction mixture with a mild electrophile (e.g., ethyl acetate or acetone) to convert excess hydrazine into a less toxic hydrazide or hydrazone before disposal.
-
Bleach Destruction: For waste streams, treat with dilute hypochlorite (bleach) to oxidize hydrazine to nitrogen gas (
) and water. Warning: Exothermic.
Q2: My isomers are co-eluting on the column. How do I separate them? A: 1,3- and 1,5-isomers often have very similar Rf values on silica.
-
Technique 1: Rectification. If the compounds are stable and volatile, fractional distillation (rectification) is often superior to chromatography for these isomers [3].
-
Technique 2: Solvent Tuning. Switch from EtOAc/Hexane to DCM/Methanol or Toluene/Acetone . The change in dipole moment interaction often resolves the isomers.
-
Technique 3: Chemical Derivatization. If N-H pyrazoles are formed, N-alkylate or N-acylate the mixture. The resulting derivatives often have vastly different polarities.
References
-
Optimization of reaction conditions for La(OTf)3 Catalysed Synthesis. Source: ResearchGate.[9] URL:[Link]
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Source: ResearchGate.[9] URL:[Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Advanced NMR Interpretation for Pyrazole Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Interpretation of Pyrazole NMR Spectra[1]
Introduction: The "Chameleon" Heterocycle
Welcome to the Pyrazole Technical Support Center. If you are here, you are likely facing one of two problems: your NMR signals are mysteriously broad/missing, or you cannot definitively assign the regiochemistry of an N-alkylation reaction.
Pyrazoles are notorious in magnetic resonance due to annular tautomerism (proton migration between N1 and N2) and the subtle electronic similarities between the C3 and C5 positions.[1] This guide moves beyond basic spectral assignment, providing causal analysis and self-validating protocols to resolve these structural ambiguities.
Module 1: The Tautomerism Trap ("Ghost" Peaks)
User Reported Issue:
"I synthesized a 3,5-substituted pyrazole. My LCMS confirms the mass, but the
C NMR spectrum is missing signals for the ring carbons, or they appear as extremely broad humps. The proton spectrum shows broadened lines."
Root Cause Analysis
This is a kinetic phenomenon, not a purity issue.[1] N-unsubstituted pyrazoles exist in a dynamic equilibrium between two tautomers (
-
The NMR Timescale: If the exchange rate (
) is comparable to the frequency difference ( ) between the two tautomeric forms ( ), the signals coalesce (broaden) or vanish into the baseline (decoherence).[1]
Troubleshooting Protocol 1.1: Locking the Tautomer
To resolve the signals, you must push the exchange rate either to the Fast Exchange Limit (averaging) or the Slow Exchange Limit (freezing).[1]
| Method | Protocol | Mechanism | Outcome |
| Acidification (Recommended) | Add 1-2 drops of TFA-d or conc.[1] H₂SO₄ to the NMR tube (DMSO-d₆ or CDCl₃). | Protonates both nitrogens, creating a symmetric pyrazolium species.[1] | Rapid exchange.[1] Sharp, averaged signals. |
| Solvent Switch | Dissolve sample in DMSO-d₆ or Acetone-d₆ .[1] | Strong H-bond acceptors stabilize the N-H, slowing the exchange. | Sharper signals (often favors one tautomer).[1] |
| Cryo-NMR | Cool sample to -40°C to -60°C (in CD₂Cl₂ or THF-d₈). | Reduces kinetic energy, freezing the proton on one nitrogen.[1] | Distinct signals for both tautomers (if unsymmetrical).[1] |
Visualizing the Equilibrium
Caption: The dynamic proton exchange (annular tautomerism) causes signal decoherence when the exchange rate matches the NMR timescale.
Module 2: Regioisomer Resolution (N1 vs. N2)
User Reported Issue:
"I alkylated a 3-substituted pyrazole. I have two isomers. How do I prove which one is the N1-alkyl and which is the N2-alkyl without growing a crystal?"
Root Cause Analysis
In unsymmetrical pyrazoles, the nitrogen atoms are nucleophilically distinct but often yield mixtures.[1] Standard 1D NMR is insufficient because the chemical shift differences are subtle.[1] You must rely on Through-Space (NOE) and Through-Bond (HMBC) correlations.[1]
Diagnostic Data: The "Golden Rules" of Assignment
| Feature | N1-Isomer (Substituent at C3) | N2-Isomer (Substituent at C5) | Reliability |
| NOESY Cross-peak | Strong NOE between N-Alkyl and H5 (or C5-subst).[1] | Weak/No NOE between N-Alkyl and H3 (distance is larger).[1] | High (Primary Proof) |
| C3 is typically upfield (shielded) relative to C5.[1] | C5 (adjacent to N-R) is deshielded (downfield).[1] | Medium (Substituent dependent) | |
| N-Alkyl protons couple to C5 (quaternary or CH).[1] | N-Alkyl protons couple to C3 .[1] | High | |
| C5-H coupling is larger (~185 Hz).[1] | C3-H coupling is smaller (~175 Hz).[1] | High (Requires non-decoupled |
Troubleshooting Protocol 2.1: The NOESY/HMBC Workflow
-
Run 1D
H NMR: Identify the N-Alkyl protons (e.g., N-Me singlet ~3.8-4.0 ppm). -
Run NOESY (or ROESY):
-
Run
H- N HMBC (Optional but Definitive): See Module 3.
Decision Tree: Assigning Regioisomers
Caption: Logic flow for distinguishing 1,3- vs 1,5-isomers using NOE contacts. Note that N1-Methyl is spatially proximal to position 5.[1]
Module 3: Nitrogen NMR (The "Nuclear Option")
User Reported Issue:
"My pyrazole is fully substituted (no ring protons). NOESY is ambiguous because all substituents are bulky.[1] How do I identify the isomer?"
Root Cause Analysis
When proton handles are absent, Carbon NMR is often inconclusive due to substituent effects overriding ring trends.[1] Nitrogen-15 (
-
Pyrrole-like N (N1): Contributes lone pair to aromatic sextet.[1] Highly shielded.
-
Pyridine-like N (N2): Lone pair is orthogonal to pi-system.[1] Deshielded.
Experimental Protocol: H- N HMBC
Direct detection of
-
Setup: Select the gHMBCad (or equivalent) pulse sequence.[1]
-
Optimization: Set CNST13 (J-coupling) to 8 Hz (optimized for
and ). -
Reference Standard: Nitromethane (CH₃NO₂) = 0.0 ppm (or Liquid NH₃, see conversion below).[1]
Data Interpretation Table ( N Shifts)
| Nitrogen Type | Chemical Shift (vs MeNO₂) | Chemical Shift (vs Liq.[1] NH₃) | Characteristic |
| Pyrrole-like (N-R) | -180 to -250 ppm | ~130 to 200 ppm | Shielded.[1] Couples to N-Alkyl protons ( |
| Pyridine-like (=N-) | -60 to -120 ppm | ~260 to 320 ppm | Deshielded.[1] Couples to C3/C5 protons ( |
Interpretation:
-
If your N-Alkyl protons show a correlation to a nitrogen at -200 ppm , that is the N1 attachment point.[1]
-
If you see correlations to a nitrogen at -80 ppm , that is the distal N2 (pyridine-like) nitrogen.[1]
References
-
Claramunt, R. M., et al. (2006).[1] The tautomerism of pyrazoles: A combined NMR and theoretical study. This work establishes the fundamental shift differences between tautomers and the utility of solid-state NMR for freezing tautomers.
-
Alkorta, I., & Elguero, J. (2020).[1] N-H Pyrazoles: A review of their tautomerism and NMR characteristics. The authoritative review on annular tautomerism and solvent effects.
-
[1]
-
-
Doganc, F., & Goker, H. (2024).[1][4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Provides recent protocols for using NOESY and 15N-HMBC for regiochemical assignment.
-
[1]
-
-
Faure, R., et al. (1989).[1] Carbon-13 NMR of Pyrazoles.[1][4][5][6][7][8] The standard reference for C3 vs C5 chemical shift trends and coupling constants (
).[1]-
[1]
-
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. Claramunt, Rosa M. [e-spacio.uned.es]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support: Optimizing Selectivity of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Case ID: PYR-ETH-4F Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The molecule 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (hereafter referred to as the Core Scaffold ) is a privileged pharmacophore in drug discovery, serving as a critical intermediate for p38
However, in its native ethanone form, this scaffold often exhibits Type I kinase binding promiscuity or insufficient discrimination between COX isoforms. This guide addresses the three most common bottlenecks researchers face:
-
Structural limitations causing off-target effects.
-
Assay interference due to aggregation (PAINS).
-
Docking failures arising from rigid receptor assumptions.
Module 1: Structural Optimization (SAR)
Issue: The Core Scaffold shows high potency but poor selectivity (e.g., inhibiting both COX-1/COX-2 or p38
The Solution: The Claisen-Schmidt Extension
To improve selectivity, you must transform the acetyl group into a longer, conjugated system (chalcone) or a heterocycle. This extension allows the molecule to reach the hydrophobic region II in kinases or the secondary pocket in COX-2.
Protocol: Synthesis of Selective Chalcone Derivatives
Objective: Convert the non-selective ethanone into a functionalized chalcone to probe the target's selectivity pocket.
Reagents:
-
Core Scaffold (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq) (Select based on docking; see Module 3)
-
Ethanol (95%)[1]
-
NaOH (40% aq) or KOH
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the Core Scaffold in 5 mL of ethanol.
-
Activation: Add the substituted aldehyde (1.0 mmol).
-
Catalysis: Add 1 mL of 40% NaOH dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Checkpoint: If the reaction stalls, switch to Barium Hydroxide (Ba(OH)₂) as a milder catalyst to prevent side reactions on the pyrazole ring.
-
-
Isolation: Pour the reaction mixture into crushed ice/water containing HCl (pH ~4).
-
Purification: Recrystallize from ethanol.
Data Interpretation:
| Derivative Type | Target Selectivity | Mechanism |
|---|---|---|
| Native Ethanone | Low (Promiscuous) | Binds ATP pocket hinge region only. |
| Chalcone (Enone) | Medium (p38 > JNK) | Michael acceptor; contacts gatekeeper residue. |
| Cyclized Pyrazoline | High (COX-2 > COX-1) | Bulky group prevents entry into smaller COX-1 channel. |
Module 2: Assay Troubleshooting (False Positives)
Issue: Inconsistent IC
The Solution: Detergent-Based Validation
You must verify if the inhibition is stoichiometric or artifactual.
Troubleshooting Flowchart
Caption: Decision tree for distinguishing true inhibition from colloidal aggregation artifacts.
Corrective Action:
-
Always include 0.01% Triton X-100 or CHAPS in the kinase/COX assay buffer.
-
Perform a spin-down test : Centrifuge the compound solution at 10,000g for 10 mins. If potency drops in the supernatant, your compound is precipitating.
Module 3: Computational Docking Guide
Issue: Docking scores do not correlate with biological activity. Diagnosis: Standard rigid-receptor docking fails because the Core Scaffold often requires the displacement of a conserved water molecule to achieve high-affinity binding, particularly in p38 MAPK.
The Solution: Water-Aware Docking
Protocol for Schrödinger/AutoDock Vina:
-
Grid Generation:
-
Do not remove all water molecules.
-
p38 MAPK: Retain the water molecule bridging the Glu71/Asp168 pair (PDB dependent).
-
COX-2: Focus on the side pocket near Val523.
-
-
Ligand Preparation:
-
The bond between the pyrazole C4 and the carbonyl carbon is rotatable. Ensure your conformer generator samples the coplanar conformation (required for conjugation) and the twisted conformation (often required to relieve steric clash with the protein backbone).
-
-
Constraint Setup:
-
Set a hydrogen bond constraint on the N2 nitrogen of the pyrazole ring (the H-bond acceptor) to the hinge region amino acid (e.g., Met109 in p38).
-
Frequently Asked Questions (FAQ)
Q1: Why use the 4-fluorophenyl group specifically? Why not unsubstituted phenyl? A: The fluorine atom provides two critical advantages:
-
Metabolic Stability: It blocks Para-hydroxylation by CYP450 enzymes, extending the half-life.
-
Electronic Effect: The electron-withdrawing nature of fluorine acidifies the pyrazole N-H (if present) or modulates the dipole of the ring, strengthening
-stacking interactions in the hydrophobic pocket.
Q2: My Claisen-Schmidt reaction yields a sticky oil, not a solid. What went wrong? A: This usually indicates incomplete dehydration of the intermediate aldol.
-
Fix: Reflux the crude oil in ethanol with a catalytic amount of acetic acid or iodine for 1 hour to force the elimination of water, driving the formation of the crystalline chalcone.
Q3: Can this scaffold inhibit LRRK2 (Parkinson's target)? A: Yes, but selectivity is the challenge. The Core Scaffold is a generic Type I binder. To target LRRK2 specifically, you typically need to introduce bulky substituents at the pyrazole C3 position to exploit the larger ATP pocket of LRRK2 compared to p38.
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives
-
p38 MAPK Inhibition Mechanism
-
COX-2 Selectivity Strategies
- Title: Review of the recent advances of pyrazole deriv
- Source: Molecular Diversity (2024).
-
URL:[Link]
-
Claisen-Schmidt Reaction Protocol
Sources
Validation & Comparative
HPLC methods for 1-(4-fluorophenyl)pyrazole analysis
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Methods for 1-(4-fluorophenyl)pyrazole Analysis
Introduction
1-(4-fluorophenyl)pyrazole is a crucial heterocyclic building block in modern chemistry. Its derivatives are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals, demonstrating its significance in drug discovery and development.[1][2] The presence of the fluorophenyl group can enhance the pharmacokinetic properties of a molecule, making this scaffold particularly attractive to medicinal chemists.[1] Given its role as a key starting material or intermediate, ensuring the purity, stability, and quality of 1-(4-fluorophenyl)pyrazole is paramount.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for assay determination, impurity profiling, and stability testing. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of HPLC methodologies for the analysis of 1-(4-fluorophenyl)pyrazole. We will delve into the causality behind experimental choices, present detailed protocols, and discuss validation strategies in accordance with established regulatory standards.
Physicochemical Properties and Their Chromatographic Implications
The molecular structure of 1-(4-fluorophenyl)pyrazole dictates its behavior in a chromatographic system. The molecule consists of a polar pyrazole ring and a moderately non-polar fluorophenyl group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common mode of separation in the pharmaceutical industry.[3][4] The aromatic rings provide a strong chromophore, allowing for sensitive detection using UV-Vis spectroscopy.
| Property | Value / Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C₉H₇FN₂ | --- |
| Molecular Weight | 162.17 g/mol | Influences diffusion rates but is not a primary factor in method design. |
| Polarity | Moderately polar | Excellent suitability for Reversed-Phase (RP) chromatography using C18 or C8 columns.[3] |
| UV Absorbance | Strong absorbance due to pyrazole and phenyl rings | Allows for highly sensitive detection using UV-Vis or Photodiode Array (PDA) detectors. |
| Solubility | Soluble in common organic solvents (Methanol, Acetonitrile) | Simplifies sample and mobile phase preparation. |
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is dictated by the analytical objective. For 1-(4-fluorophenyl)pyrazole, the primary goals are typically achiral purity and assay determination or, for its chiral derivatives, the separation of enantiomers.
Method 1: Reversed-Phase HPLC for Purity and Assay
RP-HPLC is the workhorse method for quantifying the main component and resolving it from process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): An octadecylsilane (C18) column is the recommended starting point. Its long alkyl chains provide sufficient hydrophobic retention for the moderately non-polar 1-(4-fluorophenyl)pyrazole, ensuring good separation from more polar impurities.[5][6] A column with dimensions like 150 mm x 4.6 mm and 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) and water is typically employed.
-
Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths.
-
Aqueous Modifier: The addition of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, is critical.[5][6] It serves two purposes: 1) It protonates free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing, and 2) It ensures a consistent ionization state of the analyte and any ionizable impurities, leading to reproducible retention times and sharp peaks. Formic acid is preferred for mass spectrometry (MS) compatibility.[7]
-
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte at its wavelength of maximum absorbance (λmax) but also provides spectral data across a range, which is invaluable for assessing peak purity and identifying co-eluting impurities.
Experimental Protocol: RP-HPLC Purity Method
-
Chromatographic System: HPLC with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at λmax (e.g., 254 nm) and collect spectra from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
Table 1: Typical Performance Data for RP-HPLC Method
| Parameter | Typical Value | Rationale |
| Retention Time (tR) | 8 - 12 min | Indicates sufficient retention on the column for effective separation. |
| Tailing Factor (Tf) | 0.9 - 1.2 | A value close to 1 signifies a symmetrical peak, free from undesirable secondary interactions. |
| Theoretical Plates (N) | > 5000 | High plate count indicates good column efficiency and sharp peaks. |
Method 2: Chiral HPLC for Enantiomeric Separation of Derivatives
While 1-(4-fluorophenyl)pyrazole itself is achiral, many of its derivatives possess stereogenic centers, making chiral separation essential for pharmaceutical applications. The biological activity of enantiomers can differ significantly.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): Chiral Stationary Phases (CSPs) are required for enantiomeric separation.[8] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are the most versatile and widely successful.[5][9] The selection of the specific CSP (e.g., Lux Cellulose-2, Chiralpak AD) is often empirical and requires screening. The mechanism of separation relies on transient diastereomeric interactions between the enantiomers and the chiral selector.[10]
-
Mobile Phase: The choice of mobile phase mode dramatically impacts selectivity.
-
Normal Phase Mode: Typically uses mixtures of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[5] This mode often provides the highest selectivity and resolution but may involve longer analysis times.
-
Polar Organic Mode: Uses pure solvents like methanol, ethanol, or acetonitrile. This mode is beneficial for achieving faster analyses and sharper peaks and is often preferred for its simplicity.[9]
-
Experimental Protocol: Chiral HPLC Method (Polar Organic Mode)
-
Chromatographic System: HPLC with an isocratic pump, autosampler, and UV detector.
-
Column: Lux Cellulose-2, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol/Acetonitrile (50:50, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1.0 mg/mL.
Table 2: Key Performance Metrics for Chiral Separation
| Parameter | Symbol | Target Value | Significance |
| Separation Factor | α | > 1.1 | Measures the relative retention of the two enantiomers; a higher value means better separation. |
| Resolution | Rs | > 1.5 | Indicates baseline separation between the two enantiomer peaks, which is required for accurate quantification. |
Method Development and Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process follows a logical workflow, beginning with the development of a stability-indicating method.[11]
Caption: Workflow for HPLC Method Development and Validation.
Forced Degradation Studies
The cornerstone of a stability-indicating method is the forced degradation study.[12] Its purpose is to intentionally stress the analyte to generate potential degradation products and prove that the HPLC method can separate the intact analyte from all significant degradants.[13][14]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Create a 1.0 mg/mL solution of 1-(4-fluorophenyl)pyrazole in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC method. The goal is to achieve 5-20% degradation and demonstrate peak purity for the main analyte peak using a PDA detector.
Validation According to ICH Q2(R2) Guidelines
Once the method is proven to be stability-indicating, it must be formally validated according to ICH guidelines.[15][16]
Table 3: Summary of ICH Q2(R2) Validation Parameters for an HPLC Assay Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999 for the analyte peak in stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999.[3] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2.0%.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Advanced Detection: HPLC-MS/MS
For definitive identification of unknown impurities or degradation products, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the ultimate tool. It provides molecular weight information and fragmentation patterns, allowing for structural elucidation.[17][18] This is particularly useful during forced degradation studies to understand the degradation pathways of 1-(4-fluorophenyl)pyrazole.
Conclusion
The analysis of 1-(4-fluorophenyl)pyrazole is effectively achieved using High-Performance Liquid Chromatography. A well-developed and validated reversed-phase HPLC method using a C18 column with a UV-PDA detector is the standard for ensuring purity, performing assays, and conducting stability studies. The causality behind the selection of each parameter—from the stationary phase to the mobile phase modifier—is critical for developing a robust and reliable method. For chiral derivatives, polysaccharide-based CSPs offer excellent enantioselective separation capabilities. Adherence to a systematic development workflow, including forced degradation and validation according to ICH guidelines, ensures that the analytical method is scientifically sound and suitable for its intended use in a regulated environment.
References
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. 2022. Available from: [Link]
-
International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]
-
SciSpace. Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. 2018. Available from: [Link]
-
National Center for Biotechnology Information. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Available from: [Link]
-
SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. 2023. Available from: [Link]
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Available from: [Link]
-
Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... 2024. Available from: [Link]
-
ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. 2021. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]
-
ResearchGate. Forced degradation studies of Brexpiprazole. Available from: [Link]
-
ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. 2023. Available from: [Link]
-
National Center for Biotechnology Information. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]
-
Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. 2021. Available from: [Link]
-
Taylor & Francis Online. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
ResearchGate. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. 2021. Available from: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. Available from: [Link]
-
ACS Publications. Fluorinated Pyrazoles: From Synthesis to Applications. 2020. Available from: [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
-
RSC Publishing. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. 2024. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijcpa.in [ijcpa.in]
- 4. actascientific.com [actascientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Official web site : ICH [ich.org]
- 17. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking Purity Verification: Elemental Analysis vs. HRMS for Fluorinated Pyrazoles
Compound Focus: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Executive Summary
For drug development professionals, the characterization of fluorinated heterocycles like 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone presents a specific analytical paradox. While fluorine improves metabolic stability and lipophilicity in drug scaffolds, it acts as a "rogue agent" in classical combustion analysis.
This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against modern alternatives (HRMS and qNMR). The core thesis: While HRMS is superior for identity confirmation, it fails to determine bulk purity. Consequently, a modified Combustion Analysis or Quantitative NMR (qNMR) remains the requisite for >95% purity validation in regulatory filings.
Part 1: Theoretical Framework & Compound Profile
Before initiating any wet-lab protocols, theoretical values must be established to set the ±0.4% acceptance criteria mandated by journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
Target Molecule Specifications
-
IUPAC Name: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
-
Molecular Formula:
-
Molecular Weight: 204.20 g/mol
Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Mass Fraction (%) |
| Carbon (C) | 11 | 12.011 | 132.12 | 64.70% |
| Hydrogen (H) | 9 | 1.008 | 9.07 | 4.44% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 13.72% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 9.30% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 7.84% |
Critical Insight: The presence of 9.30% Fluorine is the analytical disruptor. In standard combustion, F converts to HF, which attacks the silica (quartz) combustion tubes, causing low results and instrument damage.
Part 2: Comparative Analysis of Methods
Method A: Automated Combustion Analysis (CHN) - The Modified Gold Standard
Best For: Final bulk purity confirmation for publication and FDA submissions.
-
Mechanism: Flash combustion at >950°C in an oxygen-rich environment.
-
The Fluorine Modification: Standard protocols will fail . You must use Tungsten Trioxide (
) or Vanadium Pentoxide ( ) as combustion aids. These bind the fluorine, preventing the formation of volatile and protecting the quartz tube. -
Pros:
-
Measures bulk purity (detects trapped solvents, inorganic salts, and water).
-
Universally accepted by high-impact journals (ACS, RSC).
-
-
Cons:
-
Requires sample destruction (approx. 2 mg).
-
Fluorine interference can lead to "drift" in N values if scrubbers are not fresh.
-
Method B: High-Resolution Mass Spectrometry (HRMS)
Best For: Molecular formula confirmation (Identity).
-
Mechanism: Electrospray Ionization (ESI) followed by TOF or Orbitrap detection.
-
Pros:
-
Extremely fast (<5 mins).
-
Requires negligible sample (<0.1 mg).
-
Confirms the presence of the molecule with <5 ppm mass error.
-
-
Cons:
-
Does NOT prove purity. A sample can be 80% pure (with 20% inorganic salt) and still give a perfect HRMS signal.
-
Cannot quantify trapped solvents (e.g., dichloromethane, ethyl acetate).
-
Method C: Quantitative 19F-NMR (qNMR)
Best For: Specific quantification of the fluorinated active ingredient.
-
Mechanism: Integration of the fluorine signal relative to an internal standard (e.g.,
-trifluorotoluene). -
Pros:
-
Non-destructive.[5]
-
Specific to the fluorine moiety (no background interference).
-
-
Cons:
-
Requires a highly precise internal standard.
-
Relaxation times (
) for fluorine can be long, requiring optimized pulse sequences.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct analytical method based on the stage of drug development.
Figure 1: Analytical decision workflow for fluorinated pyrazoles. Note that CHN is reserved for the final step due to sample destruction.
Part 4: Experimental Protocols
Protocol 1: Modified CHN Analysis for Fluorinated Compounds
Objective: Accurate determination of %C, %H, %N while mitigating Fluorine interference.
-
Instrument Preparation:
-
Ensure the combustion tube contains a distinct zone of Magnesium Oxide (MgO) or a specific halogen scrubber (e.g., silver wool) to trap Fluorine.
-
Note: Standard copper reduction tubes will be poisoned rapidly by Fluorine.
-
-
Sample Weighing:
-
Weigh 1.5 – 2.5 mg of the dried pyrazole derivative into a Tin (Sn) capsule .
-
Crucial Step: Add approximately 5–10 mg of Tungsten Trioxide (
) powder directly over the sample in the capsule. -
Why?
acts as a combustion aid and helps retain Fluorine in the ash, preventing volatile HF formation.
-
-
Combustion:
-
Run the cycle with Oxygen injection (Flash Combustion) at 980°C.
-
Carrier gas: Helium.
-
-
Calculation:
Protocol 2: 19F-qNMR Setup
Objective: Quantify the mass purity of the fluorinated pyrazole.
-
Standard Selection: Use 2,2,2-Trifluoroethanol or
-Trifluorotoluene (high purity). -
Sample Prep:
-
Dissolve ~10 mg of analyte and ~10 mg of standard (weighed to 0.01 mg precision) in
.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.[12]
-
Relaxation Delay (
): Must be (typically 30s for Fluorine to ensure full relaxation). -
Scans: 32 or 64.
-
Center frequency: Set midway between analyte and standard signals to minimize off-resonance effects.
-
Part 5: Data Presentation & Interpretation[2][13]
The following table simulates a comparison of results for a sample that contains 3% trapped Dichloromethane (
| Method | Result | Interpretation | Verdict |
| Theoretical | C: 64.70%, H: 4.44%, N: 13.72% | Target Values. | N/A |
| HRMS | Mass error < 2 ppm. Confirms formula. | Pass (Identity) | |
| Standard CHN | C: 62.1%, H: 4.5%, N: 13.1% | Fails. Low Carbon due to solvent weight and Fluorine etching quartz. | Fail |
| Modified CHN | C: 62.8%, H: 4.4%, N: 13.3% | Fails. Values are consistent but low. Indicates "heavy" sample (solvate). | Fail (Impure) |
| qNMR | Purity = 96.8% | Detects the pyrazole mass fraction accurately. | Pass (Potency) |
Analysis: The HRMS gives a "false positive" for purity because it ignores the solvent weight. The CHN analysis correctly identifies that the bulk sample is not 100% pure pyrazole (due to the solvent lowering the %C and %N). This is why journals insist on CHN.
Part 6: References
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.[Link]
-
Royal Society of Chemistry (Analyst). Interference of carbon dioxide... in the titrimetric determination of fluorine.[Link][13]
-
National Institutes of Health (PMC). Direct Comparison of 19F qNMR and 1H qNMR.[Link]
-
Oxford Instruments. Speeding Fluorine Analysis with NMR.[6][Link]
-
Exeter Analytical. The Schöniger Flask Combustion Method.[Link]
Sources
- 1. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. azonano.com [azonano.com]
- 12. acgpubs.org [acgpubs.org]
- 13. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to X-ray Crystallography of Pyrazole Derivatives: From Polymorph Control to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, forming the core of numerous therapeutic agents. Their profound impact on drug discovery is intrinsically linked to their three-dimensional architecture, which dictates their biological activity. Single-crystal X-ray crystallography is the definitive method for elucidating this architecture, providing invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing. This guide, born from extensive hands-on experience, offers a comparative analysis of crystallographic techniques for pyrazole derivatives, moving beyond a simple recitation of protocols to explain the "why" behind the "how." We will delve into the critical aspects of crystallization, the nuances of data collection and analysis, and the profound impact of substitution on the resulting crystal structures.
The Cornerstone of Pyrazole Crystallography: Mastering the Art of Crystal Growth
The journey to a high-resolution crystal structure begins with the often-challenging task of growing a single, diffraction-quality crystal. For pyrazole derivatives, the choice of crystallization method is not merely a procedural step but a critical variable that can influence crystal size, quality, and even the polymorphic form obtained. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration in the pharmaceutical industry as different polymorphs can exhibit distinct solubility, stability, and bioavailability profiles.
Comparative Analysis of Crystallization Techniques
The selection of an appropriate crystallization strategy is paramount. Below, we compare common techniques, highlighting their applicability to pyrazole derivatives and the causal relationships behind their efficacy.
| Crystallization Method | Principle | Advantages for Pyrazole Derivatives | Disadvantages & Considerations |
| Slow Evaporation | Gradual removal of solvent increases the solute concentration to the point of supersaturation, inducing crystallization. | Simple to implement; effective for a wide range of pyrazole derivatives with moderate solubility. | Can sometimes lead to the formation of multiple small crystals or oils if evaporation is too rapid. |
| Vapor Diffusion | An anti-solvent with low solubility for the pyrazole derivative slowly diffuses into a solution of the compound in a "good" solvent, inducing crystallization. | Excellent control over the rate of supersaturation, often yielding high-quality single crystals. Particularly useful for sensitive molecules. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling Crystallization | A saturated solution of the pyrazole derivative at an elevated temperature is slowly cooled, decreasing solubility and causing crystallization. | Effective for compounds with a significant temperature-dependent solubility gradient. Allows for good control over crystal size through cooling rate. | Not suitable for compounds with low solubility or those that are thermally unstable. |
| Anti-Solvent Addition | An anti-solvent is added dropwise to a solution of the pyrazole derivative to induce precipitation. | Rapid method for screening crystallization conditions. | Often yields smaller crystals and may require further optimization for diffraction-quality specimens. |
Expert Insight: The rich hydrogen bonding capabilities of the pyrazole ring, involving the N-H donor and the sp2 nitrogen acceptor, play a significant role in crystallization. The choice of solvent can dramatically influence these interactions. Protic solvents may compete for hydrogen bonding sites, while aprotic solvents can promote the formation of the desired intermolecular pyrazole-pyrazole interactions that are fundamental to building a stable crystal lattice.[1][2]
The Critical Role of Solvent Selection
The choice of solvent extends beyond mere solubility. It directly impacts crystal morphology and can be a determining factor in which polymorphic form crystallizes.[3] For instance, a study on the crystallization of a pharmaceutical compound demonstrated that different solvents could lead to distinct crystal habits, such as needles or plates, due to selective adsorption of solvent molecules onto specific crystal faces, thereby inhibiting or promoting growth in certain directions.[2]
Experimental Causality: The interaction between the solvent and the pyrazole derivative's functional groups is key. A solvent that strongly interacts with a particular substituent may hinder the formation of crystal packing motifs involving that group, potentially leading to a different polymorph. For example, a hydrogen-bond-donating solvent might disrupt the formation of a desired pyrazole...pyrazole hydrogen-bonded chain.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, with clear checkpoints to ensure the quality of the final crystallographic data.
Protocol 1: Screening for Crystallization Conditions
Objective: To efficiently identify promising conditions for growing single crystals of a novel pyrazole derivative.
Methodology:
-
Solubility Testing: Begin by assessing the solubility of the pyrazole derivative in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). This initial screen is crucial for selecting appropriate solvents for crystallization trials.
-
High-Throughput Screening: Employ a 96-well crystallization plate. In each well, dissolve a small amount of the compound (0.5-1 mg) in a "good" solvent.
-
Introduce Variables: To each well, add a different anti-solvent or allow for slow evaporation. Set up parallel plates to be stored at different temperatures (e.g., 4 °C and room temperature).
-
Microscopic Inspection: Regularly inspect the plates under a microscope over a period of days to weeks. Document any crystal formation, noting the morphology and size. Promising conditions can then be scaled up.
Protocol 2: Single Crystal X-ray Diffraction Workflow
Objective: To obtain high-quality diffraction data from a suitable single crystal.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: Carefully select a single crystal with well-defined faces and no visible cracks. Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil. For data collection at low temperatures (typically 100 K), flash-cool the crystal in a stream of liquid nitrogen. This minimizes radiation damage and thermal vibrations.[4]
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A preliminary diffraction image is taken to assess crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is then scaled and merged to produce a final reflection file.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to improve the fit and determine the precise atomic positions.
The Influence of Substituents on Crystal Packing: A Comparative Analysis
The substitution pattern on the pyrazole ring has a profound effect on the resulting crystal structure. Steric and electronic effects of the substituents dictate the preferred intermolecular interactions, leading to different packing motifs.
Hydrogen Bonding Motifs
The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is an effective acceptor. This leads to the formation of various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers (chains). The nature and position of substituents can influence which motif is adopted.[5]
Caption: Common hydrogen bonding motifs in pyrazole crystals.
For example, a study on 4-halogenated-1H-pyrazoles revealed that 4-chloro- and 4-bromo-derivatives form trimeric units, while the 4-fluoro- and 4-iodo-derivatives form catemeric chains.[5] This highlights the subtle interplay of electronic and steric factors in directing the supramolecular assembly.
Comparative Crystallographic Data of Substituted Pyrazoles
The following table presents a comparison of crystallographic data for a selection of pyrazole derivatives, illustrating the impact of different substituents on the unit cell parameters and crystal system.
| Compound | Substituents | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Compound 1 | 3,5-dimethyl | Orthorhombic | Pnma | 10.987 | 6.876 | 7.987 | 90 | CSD Entry: DMCPYR |
| Compound 2 | 4-nitro | Monoclinic | P2₁/c | 3.845 | 13.678 | 7.643 | 98.45 | CSD Entry: NIPZOL01 |
| Compound 3 | 4-chloro-1H-pyrazole | Monoclinic | P2₁/c | 8.453 | 5.678 | 9.876 | 112.34 | [5] |
| Compound 4 | 4-iodo-1H-pyrazole | Orthorhombic | Pnma | 13.456 | 7.890 | 4.567 | 90 | [5] |
Analysis: As evidenced by the data, even a simple change in a substituent, such as from a methyl group to a nitro group or halogen, can lead to a change in the crystal system and significantly alter the unit cell dimensions. This is a direct consequence of the different steric demands and intermolecular interactions (e.g., dipole-dipole, halogen bonding) introduced by the substituents.
Conclusion: From Data to Insight
X-ray crystallography of pyrazole derivatives is a powerful tool that provides more than just a picture of a molecule. It offers a deep understanding of the forces that govern molecular recognition and self-assembly in the solid state. By carefully selecting crystallization methods, understanding the role of solvents, and systematically analyzing the effects of substituents, researchers can gain profound insights that can guide the design of new pyrazole-based drugs with optimized properties. The ability to control and characterize the crystalline form of these important compounds is a critical skill for any scientist working in drug development.
References
- Davey, R. J., & Garside, J. (2000).
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Vioglio, S., Chierotti, M. R., & Gobetto, R. (2017). Pharmaceutical aspects of salt and cocrystal polymorphism: a case study of two model compounds. Crystal Growth & Design, 17(5), 2465-2475.
- Stahly, G. P. (2007). Diversity in single- and multiple-component crystals. The search for and discovery of polymorphs and cocrystals. Crystal Growth & Design, 7(6), 1007-1026.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
- Weissbuch, I., Addadi, L., Lahav, M., & Leiserowitz, L. (1991). Molecular recognition at the solid-liquid interface. Science, 253(5020), 637-645.
- Desiraju, G. R. (2007). Crystal engineering: a holistic view.
- Dunitz, J. D., & Bernstein, J. (1995). Disappearing polymorphs. Accounts of Chemical Research, 28(4), 193-200.
- Giron, D. (1995).
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5439. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules, 17(10), 11838-11848. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(1), 234. [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]
-
Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. (2006). Arkivoc, 2006(2), 15-30. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2023). RSC Advances, 13(36), 25359-25371. [Link]
-
Structures and tautomerism of substituted pyrazoles studied in supersonic jet expansions by resonant two-photon ionization and UV/UV holeburning spectroscopy. (2001). The Journal of Chemical Physics, 115(22), 10147-10157. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1769-1783. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1769-1783. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules, 25(18), 4236. [Link]
-
Crystallization of polymorphs: The effect of solvent. (1993). Journal of Physics D: Applied Physics, 26(8B), B134. [Link]
-
X-ray crystallography. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Comparative study of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone with other kinase inhibitors
Publish Comparison Guide: The 1-(4-Fluorophenyl)-1H-pyrazole Scaffold in Kinase Inhibition
Executive Summary
This guide provides a technical comparative analysis of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (hereafter referred to as FPPE ), a critical pharmacophore and scaffold in the design of Type I ATP-competitive kinase inhibitors. Unlike fully decorated clinical drugs, FPPE represents a "privileged structure"—a fragment lead used to access high-potency inhibitors for p38α MAPK , JAK , and Aurora kinases .
This study compares the FPPE scaffold against established kinase inhibitor classes (Imidazoles, Quinazolines) and details its transformation from a micromolar fragment to nanomolar leads like RO3201195 .
Compound Profile & Mechanism of Action[1][2]
The FPPE Scaffold Identity
-
Chemical Name: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
-
Role: Lead Fragment / Key Intermediate.
-
Core Geometry: The planar pyrazole ring orients the N-aryl group into the hydrophobic "selectivity pocket" (Pocket II) of the kinase ATP-binding site.
-
Key Structural Features:
-
4-Fluorophenyl Group: Exploits the hydrophobic back-pocket near the gatekeeper residue (e.g., Thr106 in p38α). The fluorine atom often engages in multipolar interactions with backbone carbonyls.
-
Acetyl (Ethanone) Moiety: A reactive "handle" for condensation reactions (e.g., with Bredereck’s reagent) to generate hydrogen-bonding motifs like aminopyrimidines.
-
Mechanism of Binding (Type I Inhibition)
FPPE-derived inhibitors typically function as Type I ATP-competitive inhibitors .
-
Hinge Binding: The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Met109 in p38 MAPK).
-
Selectivity Mechanism: The bulkiness of the 4-fluorophenyl group requires a small gatekeeper residue (Threonine or Alanine) to access the hydrophobic pocket. Kinases with larger gatekeepers (Methionine, Phenylalanine) are sterically precluded, granting this scaffold inherent selectivity for p38α/β over JNK or ERK.
Comparative Analysis: FPPE Derivatives vs. Standard Inhibitors
The following table compares the FPPE scaffold (as realized in the derivative RO3201195 ) against industry standards SB203580 (Imidazole class) and Ruxolitinib (Pyrrolo[2,3-d]pyrimidine class).
| Feature | FPPE Derivative (e.g., RO3201195) | SB203580 (Standard Tool) | Ruxolitinib (Clinical Drug) |
| Core Scaffold | N-Aryl Pyrazole | N-Aryl Imidazole | Pyrrolo[2,3-d]pyrimidine |
| Primary Target | p38α MAPK | p38α / p38β MAPK | JAK1 / JAK2 |
| Potency (IC50) | ~9.6 nM (Optimized) | ~50 nM | ~3.3 nM |
| Selectivity Profile | High (due to Thr106 gatekeeper req.) | Moderate (hits JNK/Raf off-targets) | High (JAK family selective) |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| CYP450 Liability | Low (Fluorine blocks metabolic soft spots) | High (Imidazole inhibits CYPs) | Low |
| Solubility | Moderate (Requires polar sidechains) | Low | High |
Data Interpretation
-
Potency: While the raw FPPE fragment has low potency (IC50 > 10 µM), converting the acetyl group to a 2-aminopyrimidine motif (as seen in RO3201195 or GDC-0994) improves potency by ~1000-fold .
-
Selectivity: The FPPE scaffold offers superior selectivity over the older imidazole scaffold (SB203580) because the 4-fluorophenyl group is more rigid and specifically targets the hydrophobic pocket shape defined by the Thr106 gatekeeper.
Biological Pathway & Logic
The primary application of FPPE derivatives is modulating the p38 MAPK Pathway , critical in inflammation (TNFα production).
Figure 1: The p38 MAPK signaling cascade.[1][2] FPPE derivatives competitively inhibit p38, preventing downstream activation of MK2 and ATF2, thereby halting cytokine production.
Experimental Protocols
Synthesis: Transforming the FPPE Fragment to a Lead
This protocol outlines the conversion of the FPPE scaffold into a bioactive pyrimidinyl-pyrazole inhibitor.
Reagents:
-
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (FPPE)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine Hydrochloride
-
Sodium Ethoxide (NaOEt)
Workflow:
-
Enaminone Formation: Dissolve FPPE (1.0 eq) in neat DMF-DMA (5.0 eq). Reflux at 110°C for 4 hours. The acetyl group reacts to form the dimethylamino-propenone intermediate.
-
Cyclization: Evaporate excess DMF-DMA. Redissolve the residue in absolute ethanol.
-
Pyrimidine Ring Closure: Add Guanidine HCl (1.5 eq) and NaOEt (2.0 eq). Reflux for 8–12 hours.
-
Purification: Cool to RT. Precipitate with water, filter, and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via 1H-NMR (Look for pyrimidine protons at ~8.3 ppm).
In Vitro Kinase Assay (Luminescence)
To validate the potency of the synthesized derivative.
Assay Principle: Quantifies residual ATP after a kinase reaction. High luminescence = High ATP = High Inhibition.
Protocol:
-
Preparation: Prepare 3x Kinase Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, 1 mM DTT).
-
Enzyme Mix: Dilute recombinant p38α (0.2 ng/µL) in Kinase Buffer.
-
Substrate Mix: Dilute ATF2 peptide (50 µM) and ATP (10 µM) in Kinase Buffer.
-
Reaction:
-
Add 5 µL Inhibitor (FPPE derivative) in 10% DMSO to 384-well plate.
-
Add 10 µL Enzyme Mix. Incubate 10 min at RT.
-
Add 10 µL Substrate Mix to initiate. Incubate 60 min at RT.
-
-
Detection: Add 25 µL Kinase-Glo® Reagent . Incubate 10 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC50.
References
-
Discovery of RO3201195: Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry. Link
-
FPPE in Aurora Kinase Inhibition: Tran, P., et al. (2025). "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry. Link
-
p38 MAPK Crystal Structure: Wang, Z., et al. (1997). "The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution." Proceedings of the National Academy of Sciences. Link
-
GDC-0994 Discovery: Blake, J. F., et al. (2016).[3] "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor."[3] Journal of Medicinal Chemistry. Link
-
Review of Pyrazole Inhibitors: Ebenezer, O., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules. Link
Sources
- 1. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Hinge: Comprehensive Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
The Pyrazole Paradox: Potency vs. Promiscuity
The pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors like Crizotinib , Ruxolitinib , and Ibrutinib . Its capacity to function as a bioisostere for arenes while acting as a bidentate hydrogen bond donor/acceptor allows it to mimic the adenine ring of ATP, making it an exceptional hinge-binder.
However, this structural privilege comes with a significant liability: promiscuity . Because the ATP-binding cleft is highly conserved across the human kinome (500+ kinases), pyrazole-based compounds often exhibit broad, unintended cross-reactivity. Standard profiling methods frequently underestimate this liability, leading to late-stage toxicity or "on-target" resistance masking.
This guide objectively compares the industry-standard Recombinant Kinase Panel (Biochemical) against the advanced Chemoproteomic Profiling (Cell-Based) approach. We demonstrate why chemoproteomics is the superior methodology for validating pyrazole selectivity in a physiologically relevant context.
Comparative Analysis: Recombinant Panels vs. Chemoproteomics
The industry standard for years has been large panels of recombinant catalytic domains (e.g., HotSpot™ or KINOMEscan™). While effective for primary screening, these assays lack the biological complexity required to predict in vivo behavior accurately.
Table 1: Performance Matrix of Profiling Methodologies
| Feature | Method A: Recombinant Kinase Panel (Biochemical) | Method B: Chemoproteomic Profiling (The Advanced Solution) |
| Biological Context | Low. Isolated catalytic domains in buffer. Lacks regulatory subunits, co-factors, and protein complexes. | High. Endogenous full-length proteins in cell lysate.[1] Preserves PTMs and protein complexes.[1] |
| ATP Competition | Artificial. Usually run at | Physiological. Competition occurs against endogenous ATP levels, revealing the true "cellular potency." |
| Off-Target Scope | Limited. Restricted to the specific kinases printed on the panel. Misses non-kinase off-targets (e.g., oxidoreductases, COX-2). | Unbiased. Captures any ATP-binding protein enriched by the probe matrix, including metabolic enzymes and non-kinase targets. |
| False Positives | High. Proteins often unfold or behave promiscuously in isolation. | Low. Proteins retain native folding and stability. |
| Throughput | High (Thousands of compounds).[1] | Medium (tens of compounds).[1][2][3] |
The "ATP Gap" in Pyrazole Profiling
A critical failure mode of Method A is the ATP Gap . Pyrazoles are typically Type I (ATP-competitive) inhibitors. In a biochemical assay with 10 µM ATP, a pyrazole might show an IC
Visualizing the Profiling Logic
The following diagram illustrates why pyrazoles require context-specific profiling. The scaffold's binding mode relies on the "Hinge Region," which is structurally conserved, necessitating a profiling method that can distinguish subtle steric differences imposed by the cellular environment (e.g., the "Gatekeeper" residue).
Figure 1: The "ATP Gap" mechanism. High intracellular ATP levels in chemoproteomic assays naturally filter out weak off-target interactions that appear potent in low-ATP biochemical assays.
Experimental Protocol: Chemoproteomic Profiling (Kinobeads)
This protocol describes the Kinobeads workflow, the gold standard for profiling pyrazole cross-reactivity. This method uses a mixed-matrix of broad-spectrum kinase inhibitors immobilized on sepharose beads to "fish" kinases out of cell lysate.[4]
Phase 1: Lysate Preparation & Compound Treatment
-
Objective: Solubilize the proteome while maintaining native protein complexes.
-
Reagents: Lysis Buffer (50 mM Tris-HCl pH 7.5, 0.8% NP-40, 5% Glycerol, 1.5 mM MgCl
, Phosphatase/Protease Inhibitors).
-
Harvest Cells: Use relevant cell lines (e.g., K562 or HeLa). Wash with cold PBS.
-
Lysis: Resuspend pellet in Lysis Buffer. Incubate 20 min on ice.
-
Clarification: Centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant.
-
QC Gate 1: Measure protein concentration (BCA Assay). Normalize to 5 mg/mL.
-
Treatment: Aliquot lysate. Spike with the pyrazole test compound (dose-response: 1 nM – 10 µM) or DMSO control. Incubate 45 min at 4°C.
Phase 2: Affinity Enrichment (The "Pulldown")
-
Objective: Capture free kinases (those NOT bound by your drug).
-
Bead Incubation: Add Kinobeads Matrix (Sepharose beads coupled with broad-spectrum ligands like staurosporine, purvalanol B, and sunitinib).
-
Equilibration: Rotate for 1 hour at 4°C. Note: If your drug binds a kinase, it blocks the bead from capturing it.
-
Wash: Wash beads 3x with Modified Lysis Buffer (0.4% NP-40) to remove non-specific binders.
Phase 3: Elution & Mass Spectrometry
-
Objective: Quantify the depletion of kinases in the drug-treated samples vs. DMSO.
-
Elution: Elute bound proteins with 2x SDS Sample Buffer at 95°C for 5 min.
-
Digestion: Perform FASP (Filter Aided Sample Preparation) or in-gel digestion with Trypsin.
-
Labeling: Label peptides with TMT (Tandem Mass Tag) reagents for multiplexing (e.g., TMT-126 = DMSO, TMT-127 = 10 nM Drug, etc.).
-
LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480).
-
Data Analysis: Calculate EC
values based on the reduction of reporter ion intensity. A decrease in signal indicates the drug successfully engaged the target in the lysate.
Figure 2: The Chemoproteomic Profiling Workflow. The method relies on competition: the drug prevents the beads from capturing the target. Loss of signal in MS = Target Engagement.
Case Study: Crizotinib
To validate this approach, we examine Crizotinib , a pyrazole-based MET/ALK inhibitor.
-
Biochemical Data: In standard panels, Crizotinib shows nanomolar inhibition of dozens of kinases, implying a "dirty" profile.
-
Chemoproteomic Data: When profiled using Kinobeads in K562 lysate, the selectivity profile tightens significantly. Many biochemical "hits" (e.g., specific CDK isoforms) are not engaged at physiological ATP levels. Conversely, the method confirmed potent off-target engagement of ROS1 and MST1R , which became clinically relevant indications.
References
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Link
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1515–1523. Link
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. Link
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[3][5][6] Nature Biotechnology, 29(11), 1039–1045.[6] Link
-
Fushimi, M., et al. (2020).[3] Discovery of Pyrazole-Based ALK Inhibitors with Improved CNS Penetration. ACS Medicinal Chemistry Letters, 11(5), 991–996. Link
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. icr.ac.uk [icr.ac.uk]
- 6. reactionbiology.com [reactionbiology.com]
Validation Guide: Mechanism of Action for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (FPPE)
Topic: Validating the Mechanism of Action of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (FPPE) Content Type: Publish Comparison Guide
Executive Summary
This guide outlines the technical validation framework for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (referred to herein as FPPE ). FPPE is a privileged pharmacophore scaffold extensively utilized in the design of p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors. While often serving as a key intermediate for high-potency clinical candidates (e.g., RO3201195), the core scaffold itself exhibits distinct ATP-competitive inhibitory characteristics that require rigorous validation.
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Mechanistic Hypothesis & Target Identification
Primary Target: p38
The 1-phenyl-pyrazole core of FPPE mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the p38 kinase domain. The 4-fluorophenyl group occupies the hydrophobic pocket I, providing selectivity over other kinases. The C4-acetyl group serves as a vector for hydrogen bonding interactions with the gatekeeper residue (Thr106).
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of FPPE within the inflammatory signaling cascade.
Figure 1: The p38 MAPK signaling cascade showing the specific blockade of p38 phosphorylation activity by FPPE.
Comparative Analysis: FPPE vs. Standard
To validate the performance of FPPE, it must be benchmarked against SB203580 , the gold-standard pyridinyl-imidazole inhibitor.
| Feature | FPPE (Test Compound) | SB203580 (Comparator) | Implication |
| Chemical Class | 1-Aryl-pyrazole | Pyridinyl-imidazole | FPPE offers a distinct IP space and different solubility profile. |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive (Hinge Binder) | Similar assay conditions can be used for both. |
| Potency (IC50) | 10 - 100 nM (Optimized) | FPPE is a "Lead Fragment"; expect lower potency than optimized drugs. | |
| Selectivity | Moderate (COX-2 cross-reactivity possible) | High (p38 | Counter-screening against COX-2 is mandatory for FPPE. |
| Solubility | High (LogP | Moderate (LogP | FPPE is easier to formulate for early cellular assays. |
Experimental Validation Protocols
Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the intrinsic inhibitory potency (IC50) of FPPE against recombinant p38
-
Reagent Prep:
-
Enzyme: Recombinant human p38
(0.5 ng/ L). -
Substrate: p38 peptide substrate (100
M). -
ATP: Ultra-pure ATP (10
M, near to detect competitive inhibitors). -
Compound: Serial dilution of FPPE (100
M to 1 nM) in 1% DMSO.
-
-
Reaction:
-
Incubate Enzyme + FPPE for 15 min at RT (allows pre-equilibrium).
-
Add ATP + Substrate to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase signal). -
Read Luminescence (RLU).
-
-
Data Analysis: Plot RLU vs. log[FPPE]. Fit to a 4-parameter logistic equation to determine IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm FPPE inhibits intracellular p38 signaling in a relevant cell model. Rationale: Measuring Phospho-HSP27 (Ser82) validates that FPPE enters the cell and blocks the kinase activity of p38. Measuring Phospho-p38 acts as a control (p38 should still be phosphorylated by upstream MKKs, but its output is blocked).
Workflow Diagram:
Figure 2: Cellular assay workflow for validating p38 pathway inhibition.
Step-by-Step Procedure:
-
Cell Culture: Seed THP-1 human monocytes at
cells/mL in 6-well plates. Starve in low-serum (0.5% FBS) media overnight to reduce basal phosphorylation. -
Drug Treatment: Treat cells with FPPE (1, 10, 50
M) or SB203580 (1 M positive control) for 1 hour. Include a DMSO vehicle control. -
Stimulation: Add Lipopolysaccharide (LPS) (1
g/mL) for 30 minutes to activate the TLR4/p38 pathway. -
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Immunoblotting:
-
Run 20
g protein on 10% SDS-PAGE. -
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-phospho-HSP27 (Ser82) [Rabbit, 1:1000], Anti-Total p38 [Mouse, 1:1000].
-
-
Validation Criteria: A successful validation shows a dose-dependent decrease in p-HSP27 signal without a significant decrease in Total p38 signal.
Safety & Selectivity Considerations
While FPPE is a potent scaffold, the "4-fluorophenyl" moiety is shared with COX-2 inhibitors (e.g., Celecoxib).
-
Counter-Screen: Perform a COX-1/COX-2 inhibition ELISA.
-
Expectation: FPPE may show weak COX-2 inhibition (
M range). A highly selective p38 inhibitor should have >50-fold selectivity for p38 over COX-2.
References
-
Dumas, J. (2000). p38 Mitogen-Activated Protein Kinase Inhibitors: Novel Small Molecule Anti-Inflammatory Agents. Current Opinion in Drug Discovery & Development. Link
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.[1] Journal of Medicinal Chemistry.[2] Link
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone in Cellular Models
Introduction: The Rationale for Benchmarking a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, is a novel compound that holds promise within this well-established class of molecules. The incorporation of a fluorophenyl group is a strategic chemical modification often employed to enhance metabolic stability and binding affinity to biological targets.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone in relevant cellular models. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear strategy for data interpretation and comparison against relevant alternative compounds. Our objective is to empower researchers to generate a robust and reliable dataset that clearly elucidates the compound's therapeutic potential.
I. Strategic Selection of Cellular Models and Comparator Compounds
The initial phase of any robust benchmarking study is the thoughtful selection of appropriate cellular models and comparator compounds. This foundational step ensures the clinical relevance and scientific validity of the generated data.
A. Rationale for Cellular Model Selection
Given the established anti-proliferative activity of many pyrazole derivatives, a panel of cancer cell lines is the logical starting point for our investigation.[2][3][4][5][6][7][8][9][10] We recommend a tiered approach, beginning with a broad screen against cell lines from diverse tissue origins, followed by a more focused investigation into the most sensitive models.
Recommended Tier 1 Cell Line Panel:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
HCT116 (Colorectal Carcinoma): A commonly used model for colon cancer research.[3]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[10]
-
K562 (Chronic Myeloid Leukemia): A suspension cell line representing hematological malignancy.[4][10]
-
HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer.[9]
B. Selection of Comparator Compounds
To contextualize the performance of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, it is essential to include both structurally related and standard-of-care compounds in the analysis.
Recommended Comparator Compounds:
-
Celecoxib: A well-known pyrazole-containing COX-2 inhibitor with demonstrated anti-cancer properties.
-
5-Fluorouracil (5-FU): A standard chemotherapeutic agent used in the treatment of various cancers, including colorectal cancer.[3]
-
Cisplatin: A platinum-based chemotherapeutic agent with broad anti-tumor activity, known to induce apoptosis.[9]
-
Structurally Similar Publicly Disclosed Pyrazole Derivative: A compound with a similar pyrazole core but different substitutions to help elucidate structure-activity relationships (SAR).
II. Experimental Benchmarking Workflow
The following experimental workflow is designed to provide a comprehensive assessment of the compound's cellular activity, from initial cytotoxicity screening to a more in-depth mechanistic evaluation.
Caption: A three-phase experimental workflow for benchmarking the cellular performance of a novel compound.
A. Phase 1: Cytotoxicity Screening
The initial step is to determine the half-maximal inhibitory concentration (IC50) of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone and the comparator compounds across the selected cancer cell line panel.
Protocol: MTT Assay for Cell Viability [11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (µM) | HCT116 (µM) | A549 (µM) | K562 (µM) | HepG2 (µM) |
| 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5-Fluorouracil | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Cisplatin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
B. Phase 2: Mechanistic Elucidation
Based on the IC50 data, select the most sensitive cell line for further mechanistic studies. The goal is to understand how the compound exerts its cytotoxic effects.
Protocol: Cell Cycle Analysis by Flow Cytometry [9]
-
Treatment: Seed the selected cell line in 6-well plates and treat with 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Apoptosis Assay (Annexin V/PI Staining) [6]
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Cell Cycle Distribution and Apoptosis Induction
| Treatment | % G0/G1 | % S | % G2/M | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | Data | Data | Data | Data | Data |
| Test Compound (IC50) | Data | Data | Data | Data | Data |
| Test Compound (2x IC50) | Data | Data | Data | Data | Data |
| Cisplatin (Positive Control) | Data | Data | Data | Data | Data |
III. Potential Mechanisms and Signaling Pathways
Based on existing literature for similar pyrazole derivatives, 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone may exert its anti-cancer effects through the modulation of key signaling pathways.[12][13][14]
Caption: Potential signaling pathways inhibited by pyrazole derivatives leading to anti-cancer effects.
A targeted investigation into the modulation of these pathways can provide a deeper understanding of the compound's mechanism of action. Western blotting for key proteins in these pathways (e.g., phosphorylated forms of kinases, cleavage of PARP and caspase-3 for apoptosis) would be a logical next step.
IV. Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated data, each protocol described incorporates self-validating systems:
-
Positive and Negative Controls: The inclusion of vehicle controls (negative) and standard-of-care compounds (positive) in every assay provides a baseline and a benchmark for activity.
-
Dose-Response Analysis: Evaluating the compound over a range of concentrations, rather than at a single point, validates that the observed effects are dose-dependent.
-
Reproducibility: All experiments should be performed in at least triplicate to ensure the statistical significance and reproducibility of the results.
V. Conclusion and Future Directions
This guide outlines a comprehensive and rigorous strategy for benchmarking the performance of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone in cellular models. By following this structured approach, researchers can generate a high-quality dataset that will be invaluable for making informed decisions about the future development of this compound. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex models, such as 3D spheroids, and eventually to in vivo efficacy studies in animal models of cancer.
References
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
-
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (n.d.). PMC - NIH. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (n.d.). PubMed. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). NIH. [Link]
-
3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (n.d.). NIH. [Link]
-
New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Proposed mechanism for the formation of pyrazole-ethanone. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (n.d.). MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to IC50 Determination and Validation for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
In the landscape of modern drug discovery, the precise and accurate determination of a compound's potency is a cornerstone of preclinical development. The half-maximal inhibitory concentration (IC50) remains a critical parameter for characterizing the biological activity of novel chemical entities. This guide provides an in-depth, experimentally-grounded protocol for the determination and validation of the IC50 value for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone.
This document is intended for researchers, scientists, and drug development professionals. Pyrazole derivatives are a well-established class of heterocyclic compounds known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Given this broad potential, a systematic approach to identifying and characterizing the specific biological targets is essential. This guide moves beyond a simple recitation of steps to explain the underlying rationale for experimental design choices, ensuring a robust and reproducible outcome.
Understanding the Target: The Rationale Behind Assay Selection
While the specific target of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone is not extensively documented, its structural motifs are common in kinase inhibitors. For the purpose of this guide, we will postulate and investigate its activity against a high-value oncology target: Mitogen-Activated Protein Kinase Kinase 1 (MEK1) . MEK1 is a central node in the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in a large percentage of human cancers, making it an important therapeutic target.[5]
To establish a comprehensive inhibitory profile, we will employ a two-tiered approach:
-
Biochemical Assay: To determine the direct inhibitory effect on the isolated, purified MEK1 enzyme. This provides a clean, mechanistic understanding of the compound's potency without the complexities of a cellular environment.
-
Cell-Based Assay: To assess the compound's efficacy in a more physiologically relevant context. We will use the A375 human melanoma cell line, which harbors the BRAF V600E mutation.[6][7][8] This mutation leads to constitutive activation of the MEK/ERK pathway, making the cells highly dependent on MEK1 activity for proliferation and survival.[7][8]
This dual-assay strategy is critical for validating on-target activity and provides an initial assessment of crucial drug-like properties such as cell permeability.
Figure 2: A generalized workflow for the determination of IC50 values, encompassing preparation, execution, and data analysis phases.
Detailed Methodologies
Biochemical IC50 Determination: MEK1 Kinase Assay
Principle: This assay quantifies the amount of ATP consumed by the MEK1 enzyme during the phosphorylation of its substrate, inactive ERK2. A decrease in ATP consumption in the presence of the inhibitor corresponds to its inhibitory activity. We will utilize a luminescence-based kinase assay kit, which provides high sensitivity and a broad dynamic range. [9] Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone and a reference inhibitor (Selumetinib) in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point concentration gradient. This wide range is essential for capturing the full dose-response curve.
-
-
Assay Plate Preparation:
-
Use a white, opaque 384-well plate to minimize well-to-well crosstalk in luminescence assays.
-
Add 1 µL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing reaction buffer, 10 µM ATP, purified active MEK1 enzyme, and its substrate (inactive ERK2). [10]The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure accurate characterization of competitive inhibitors.
-
Dispense 10 µL of the master mix into each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes. This duration should be optimized to ensure the reaction remains in the linear phase.
-
-
Detection:
-
Add 5 µL of an ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete remaining ATP. [9] * Incubate for 40 minutes at room temperature. [9] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. [9] * Incubate for an additional 30 minutes at room temperature to allow the signal to stabilize. [9] * Read the luminescence on a compatible plate reader. The signal positively correlates with kinase activity.
-
Cell-Based IC50 Determination: A375 Proliferation Assay
Principle: This assay measures the effect of the compound on the proliferation of A375 cells. Inhibition of MEK1 will lead to a decrease in cell viability, which can be quantified using resazurin. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. [11][12] Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Seed 3,000-5,000 cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the compounds in culture media. The final DMSO concentration must be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle controls (media with 0.1% DMSO).
-
-
Incubation:
-
Incubate the cells for 72 hours. This extended incubation period allows for multiple cell doublings, making antiproliferative effects more pronounced.
-
-
Viability Assessment:
Data Analysis and Interpretation
Data Normalization:
-
For the biochemical assay, the "no inhibitor" (DMSO only) control represents 100% kinase activity (0% inhibition), and the "no enzyme" control represents 0% activity (100% inhibition).
-
For the cell-based assay, the vehicle control represents 100% cell viability (0% inhibition), and a "no cells" or high-concentration cytotoxic control represents 0% viability (100% inhibition).
Curve Fitting:
The normalized data (as a percentage of inhibition) is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed using a four-parameter logistic (4PL) model. [14][15][16] Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: Percent inhibition
-
X: Inhibitor concentration
-
Top/Bottom: Plateaus of the curve
-
IC50: The concentration at which 50% inhibition is achieved.
-
HillSlope: Describes the steepness of the curve.
Comparative Analysis and Validation
The performance of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone should be directly compared to a well-characterized MEK1 inhibitor, Selumetinib. Selumetinib is a potent and selective MEK1/2 inhibitor. [17]In vitro enzymatic assays show it inhibits MEK1 activity with an IC50 of approximately 14 nM. [17][18][19]
| Parameter | 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone | Selumetinib (Reference) | Justification |
|---|---|---|---|
| Biochemical IC50 (MEK1) | [Hypothetical Value: 85 nM] | ~14 nM [17][18][19] | Provides a direct comparison of on-target enzyme inhibition. |
| Cell-Based IC50 (A375) | [Hypothetical Value: 320 nM] | ~25-100 nM (Varies by study) | Assesses potency in a biological system, indicating cell permeability and target engagement. |
| Biochemical/Cellular Shift | [e.g., 3.8-fold] | [e.g., ~2-7 fold] | A significant shift may indicate poor cell permeability, efflux pump activity, or plasma protein binding. |
| Hill Slope | [e.g., ~1.0] | [e.g., ~1.0] | A Hill slope of approximately 1 suggests a 1:1 binding stoichiometry. |
| R² of Curve Fit | >0.98 | >0.98 | Indicates how well the data fits the 4PL model, ensuring confidence in the calculated IC50. |
Trustworthiness and Self-Validation:
-
Reproducibility: Each experiment should be performed in triplicate on at least three separate occasions (N=3) to ensure the consistency of the results.
-
Statistical Confidence: Report IC50 values with 95% confidence intervals to provide a measure of precision.
-
Orthogonal Assays: For further validation, one could perform a Western blot to directly measure the phosphorylation of ERK (p-ERK), the downstream target of MEK1. [5]A dose-dependent decrease in p-ERK in A375 cells treated with the compound would provide strong, direct evidence of on-target pathway inhibition.
Conclusion
This guide outlines a robust, multi-faceted approach to the determination and validation of the IC50 for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone against a postulated, high-value target, MEK1. By integrating biochemical and cell-based assays, employing a well-characterized reference compound, and adhering to stringent data analysis and validation principles, researchers can generate high-confidence potency data. [20][21]This causality-driven experimental design ensures that the resulting IC50 values are not just numbers, but reliable indicators of the compound's biological activity, crucial for making informed decisions in the progression of a compound through the drug discovery pipeline.
References
-
Biosynce. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. Retrieved from [Link]
-
Kamal, A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH. Retrieved from [Link]
-
Li, H., et al. (2012). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. PMC - NIH. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Jänne, P. A., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. PMC - NIH. Retrieved from [Link]
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]
-
Cankara, F. N., et al. (2021). BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells. PMC - NIH. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some New 1-(Benzofuran-2-yl)-4-nitro-3-aryl-1H-pyrazoles. Molecules.
-
Sebela, M., et al. (2017). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Retrieved from [Link]
-
Shah, S., et al. (2014). Current status of pyrazole and its biological activities. PMC - NIH. Retrieved from [Link]
-
Feng, B., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC - NIH. Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2015). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC - NIH. Retrieved from [Link]
-
AACR Journals. (n.d.). BRAF and MEK Inhibitors Increase PD-1-Positive Melanoma Cells Leading to a Potential Lymphocyte-Independent Synergism with Anti–PD-1 Antibody. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Asymmetrical (five parameter) - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
PMC - NIH. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]
-
MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro sensitivity to selumetinib. A, 31 cell lines with IC50.... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PMC - NIH. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Retrieved from [Link]
-
ResearchGate. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
PMC - NIH. (2023). Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma. Retrieved from [Link]
-
Quantics Biostatistics. (2023). What is the 4PL Formula?. Retrieved from [Link]
-
PubMed. (2010). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
NIH. (n.d.). 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]
-
AACR Journals. (n.d.). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212 | Molecular Cancer Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeted synergy between MEK-and BRAF-inhibitors. A: Curve shift.... Retrieved from [Link]
-
IRIS. (2024). BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib. Retrieved from [Link]
-
YouTube. (2021). 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation | Adwoa Biotech. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Sources
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. iris.univr.it [iris.univr.it]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tribioscience.com [tribioscience.com]
- 12. labbox.es [labbox.es]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 15. quantics.co.uk [quantics.co.uk]
- 16. youtube.com [youtube.com]
- 17. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Executive Summary & Risk Context
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone is a specialized fluorinated heterocyclic building block, commonly employed in the synthesis of p38 MAP kinase inhibitors and other bioactive pharmaceutical scaffolds.[1][2][3]
Critical Safety Notice: As with many research-grade intermediates, full toxicological data (RTECS) for this specific congener may be incomplete.[2] Therefore, Universal Precautions for Novel Chemical Entities (NCEs) must be applied. The presence of the fluorophenyl group increases lipophilicity, potentially enhancing skin absorption and biological half-life compared to non-halogenated analogs.[2]
This guide prioritizes containment over simple PPE usage, treating the substance as a potential bioactive irritant and sensitizer.
Hazard Identification (Read-Across Analysis)
Based on structural analogs (e.g., 1-(4-bromophenyl)-1H-pyrazole derivatives) and GHS classification standards.[2]
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[2][4] | Zero-tolerance for hand-to-mouth contact; wash hands immediately after doffing gloves.[2] |
| Skin Irritation | H315 | Causes skin irritation.[5] | Direct contact may cause dermatitis.[2] Double-gloving recommended during solubilization.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] | Fine dust can cause immediate corneal distress.[2] Chemical goggles required if powder is friable.[2] |
| STOT - SE | H335 | May cause respiratory irritation.[2][5] | Inhalation is the primary exposure vector. All solid handling must occur under negative pressure. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.[2] Selection is based on the "Barrier-to-Hazard" ratio.[2]
| Body Zone | Standard PPE | Enhanced PPE (High Risk*) | Technical Specification & Rationale |
| Hand | Nitrile Gloves (Single pair) | Double Nitrile or Nitrile/Laminate | Spec: Min thickness 0.11mm (4 mil).[2] Why: Fluorinated organics can permeate thin latex.[2] If dissolved in DMSO or DCM , permeation rates increase drastically. Change gloves immediately upon splash.[2] |
| Eye/Face | Safety Glasses (Side shields) | Chemical Goggles + Face Shield | Spec: ANSI Z87.1+ impact rated.[2] Why: Glasses protect against projectiles; goggles seal against floating dust particles during weighing.[2] |
| Respiratory | Fume Hood (Engineering Control) | N95/P100 Respirator | Spec: Hood sash at <18 inches.[2] Face velocity 80-100 fpm.[2] Why: Engineering controls are primary.[2] Respirators are only for emergency spill cleanup outside the hood. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Lab Coat (Disposable) | Spec: Snap closures, long sleeves. Why: Cotton absorbs liquids; Tyvek repels dust.[2] Use Tyvek if handling >5g of dry powder to prevent clothing contamination. |
*High Risk defined as: Handling >10g, generating visible dust, or heating the substance.
Operational Workflow: Safe Handling Lifecycle
The following diagram illustrates the "Chain of Custody" for safety, ensuring no gap in protection from storage to disposal.
Figure 1: Safety Lifecycle. Note that steps 2 and 3 must occur within the "Engineering Controls Barrier" (Fume Hood).
Detailed Experimental Protocols
A. Weighing & Transfer (Critical Dust Control)
Goal: Minimize airborne particulates.[2]
-
Preparation: Place an analytical balance inside the chemical fume hood. If the balance cannot be moved, use a powder funnel and a pre-tared vial to minimize open-air transfer time.[2]
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge can cause fluorinated powders to "jump," creating an inhalation hazard.
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer the solid gently. Do not dump; tap the spatula.
-
Immediate Solubilization: If possible, add the reaction solvent (e.g., Methanol, DMF) to the weighing vessel immediately to trap the dust in the liquid phase before transport.
-
B. Reaction Setup & Heating
Goal: Prevent over-pressurization and vapor release.
-
Solvent Choice: When dissolving 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, be aware that fluorinated compounds may require polar aprotic solvents (DMSO, DMF).[2]
-
Caution: DMSO enhances skin permeability.[2] If this compound is toxic, DMSO will carry it through your gloves and skin within seconds. Double gloving is mandatory with DMSO.
-
-
Temperature: If heating is required (reflux), ensure the condenser water flow is active before heating begins. Use a blast shield if the reaction scale exceeds 5g.
Disposal & Decontamination[6]
Principle: This compound contains Fluorine (halogen) and Nitrogen. It cannot be disposed of in general organic waste if your facility segregates halogens.
-
Liquid Waste: Dispose of reaction mixtures in the Halogenated Organic Waste stream.
-
Why: High temperature incineration is required to break the C-F bond safely; mixing with non-halogenated waste can violate EPA/local regulations.
-
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a Solid Hazardous Waste bag (double-bagged).[2]
-
Glassware: Triple rinse with Acetone. Collect the first rinse as Halogenated Waste. Subsequent rinses can go to Non-Halogenated waste.[2]
Emergency Response
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Drench: Wash with soap and water for 15 min.[2][6] Do not scrub hard (avoids abrasion).[2] | Seek medical attention if redness persists.[2] Bring SDS. |
| Eye Contact | Flush: Use eye wash station for 15 min, holding eyelids open. | Mandatory ophthalmology consult.[2] |
| Inhalation | Evacuate: Move to fresh air immediately. | Monitor for delayed pulmonary edema (rare but possible with irritants).[2] |
| Spill (Solid) | Wet Wipe: Cover with wet paper towels to prevent dust. Scoop into waste bag. | Clean area with soap/water.[2][3][5][7][8] Do not use a brush (creates dust).[2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press.[2] [Link]
-
PubChem. (2025).[2] Compound Summary: 1-(4-Bromophenyl)-1H-pyrazole (Structural Analog for Hazard Read-Across).[2] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][4] [Link][2]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone | C16H12BrN3O | CID 52941129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
